Product packaging for 2-(4-Bromo-2,5-difluorophenyl)acetic acid(Cat. No.:CAS No. 871035-64-2)

2-(4-Bromo-2,5-difluorophenyl)acetic acid

Cat. No.: B1443294
CAS No.: 871035-64-2
M. Wt: 251.02 g/mol
InChI Key: PFORRJHNRGZDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Bromo-2,5-difluorophenyl)acetic acid is a useful research compound. Its molecular formula is C8H5BrF2O2 and its molecular weight is 251.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrF2O2 B1443294 2-(4-Bromo-2,5-difluorophenyl)acetic acid CAS No. 871035-64-2

Properties

IUPAC Name

2-(4-bromo-2,5-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-5-3-6(10)4(1-7(5)11)2-8(12)13/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFORRJHNRGZDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695206
Record name (4-Bromo-2,5-difluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871035-64-2
Record name (4-Bromo-2,5-difluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromo-2,5-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 871035-64-2

Introduction

2-(4-Bromo-2,5-difluorophenyl)acetic acid is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in contemporary drug discovery and medicinal chemistry.[1][2] Its unique structural features, including the presence of two electron-withdrawing fluorine atoms and a reactive bromine atom on the phenyl ring, impart specific physicochemical properties that are highly sought after in the design of novel therapeutic agents.[3] The fluorine substituents can enhance metabolic stability, binding affinity, and bioavailability of parent molecules, while the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4] This guide provides a comprehensive overview of the synthesis, properties, analysis, and applications of this important chemical intermediate, tailored for researchers and professionals in the pharmaceutical and chemical sciences.

Physicochemical Properties

This compound is typically a white to yellow solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 871035-64-2[5][6]
Molecular Formula C₈H₅BrF₂O₂[5][6]
Molecular Weight 251.02 g/mol [5][6]
Appearance White to Yellow Solid
Purity ≥98%
Boiling Point 311.7 ± 37.0 °C at 760 mmHg[7]
Density 1.8 ± 0.1 g/cm³[7]
Flash Point 142.3 ± 26.5 °C[7]
XLogP3 2.35[7]
Storage Temperature Room Temperature, Sealed in Dry Conditions

Synthesis

While multiple synthetic routes to phenylacetic acids are known, a highly plausible and efficient method for the preparation of this compound is via the Arndt-Eistert homologation of the corresponding benzoic acid.[1][3][8] This well-established reaction sequence extends a carboxylic acid by a single methylene unit and is known for its reliability and tolerance of various functional groups.[8]

Proposed Synthetic Workflow: Arndt-Eistert Homologation

The synthesis begins with the readily available 4-bromo-2,5-difluorobenzoic acid. This starting material is first converted to its acid chloride, which then reacts with diazomethane to form a diazoketone. The crucial step is the Wolff rearrangement of the diazoketone, catalyzed by a silver salt, to generate a ketene intermediate. This ketene is then trapped by water to yield the desired this compound.[1][8]

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement and Hydrolysis A 4-Bromo-2,5-difluorobenzoic acid C 4-Bromo-2,5-difluorobenzoyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C E 1-(4-Bromo-2,5-difluorophenyl)-2-diazoethanone C->E D Diazomethane (CH₂N₂) in Ether D->E 0 °C to RT G This compound E->G F Silver Benzoate (AgOBz), H₂O F->G Heat G cluster_0 Analytical Workflow start Synthesized Product hplc HPLC/UPLC (Purity Assessment) start->hplc nmr NMR Spectroscopy (Structural Elucidation) start->nmr ms Mass Spectrometry (Molecular Weight Confirmation) start->ms ir FT-IR Spectroscopy (Functional Group Analysis) start->ir end Certificate of Analysis (CoA) hplc->end nmr->end ms->end ir->end

References

2-(4-Bromo-2,5-difluorophenyl)acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Bromo-2,5-difluorophenyl)acetic acid

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Phenylacetic acid derivatives, particularly those bearing halogen substituents, represent a cornerstone class of intermediates. This compound (CAS No. 871035-64-2) emerges as a molecule of significant interest. Its architecture, featuring a carboxylic acid moiety, a synthetically versatile bromine atom, and two electron-withdrawing fluorine atoms on the phenyl ring, offers a unique combination of reactivity and physicochemical properties. The fluorine atoms can enhance metabolic stability and modulate binding affinities, while the bromine atom serves as a key handle for diversification through cross-coupling chemistry.

This guide provides an in-depth technical overview of this compound, consolidating its chemical properties, analytical characteristics, a proposed synthetic pathway, and its potential applications for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of a chemical entity dictate its behavior in both reactive and biological systems. The data presented below are derived from computational models and supplier specifications, providing a robust baseline for experimental design.[1][2]

PropertyValueSource
CAS Number 871035-64-2PubChem[1]
Molecular Formula C₈H₅BrF₂O₂PubChem[1]
Molecular Weight 251.02 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Appearance White to yellow solidSigma-Aldrich[2]
Boiling Point (Est.) 311.7 ± 37.0 °C at 760 mmHgEchemi[3]
Density (Est.) 1.8 ± 0.1 g/cm³Echemi[3]
XLogP3 (Est.) 2.3PubChem[1]
SMILES C1=C(C(=CC(=C1F)Br)F)CC(=O)OPubChem[1]
InChIKey PFORRJHNRGZDKP-UHFFFAOYSA-NPubChem[1]

Spectral and Analytical Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct regions.

    • Aromatic Region (approx. 7.2-7.8 ppm): Two signals are anticipated for the two aromatic protons. Due to coupling with each other and with the adjacent fluorine atoms, these will appear as complex multiplets (likely doublet of doublets or triplets of doublets).

    • Aliphatic Region (approx. 3.7-3.9 ppm): The two benzylic protons (-CH₂-) will appear as a singlet, as there are no adjacent protons to couple with.

    • Carboxylic Acid Proton: A very broad singlet, typically appearing downfield (>10 ppm), which may not always be observed depending on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum will be more complex due to C-F coupling.

    • Carbonyl Carbon (approx. 175-180 ppm): The carboxylic acid carbon will appear as a singlet in the downfield region.

    • Aromatic Carbons (approx. 110-160 ppm): Six distinct signals are expected. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), appearing as doublets. The carbon bonded to bromine will be shifted downfield. Other aromatic carbons will show smaller multi-bond C-F couplings.

    • Aliphatic Carbon (approx. 35-40 ppm): The benzylic -CH₂- carbon will appear as a singlet in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands are expected at the following wavenumbers:[4]

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C-F Stretch: Strong bands in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C Stretch: Medium intensity bands around 1450-1600 cm⁻¹.

  • C-Br Stretch: A weak to medium band in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry (electron ionization), the key feature will be the isotopic pattern of bromine.

  • Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 250 and 252, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 205/207, and the loss of the bromine atom (-Br, 79/81 Da).

Proposed Synthesis and Purification Protocol

While multiple synthetic routes are conceivable, a robust and scalable approach would involve the conversion of a commercially available acetophenone precursor via the Willgerodt–Kindler reaction, followed by hydrolysis. This method is well-established for the synthesis of aryl-acetic acids.

Causality: The Willgerodt-Kindler reaction is chosen for its reliability in converting aryl ketones into thioamides, which are readily hydrolyzed to the desired carboxylic acid. It effectively adds a one-carbon unit with the correct oxidation state.

Step-by-Step Methodology

Step 1: Willgerodt-Kindler Thioamide Formation

  • Reagents: To a round-bottom flask equipped with a reflux condenser, add 4'-Bromo-2',5'-difluoroacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (5.0 eq).

  • Solvent: While the reaction can sometimes be run neat, a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can be used to ensure homogeneity.

  • Reaction: Heat the mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. The solid thioamide product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water to remove excess morpholine and sulfur. The crude product can be purified by recrystallization from ethanol.

Step 2: Hydrolysis to Carboxylic Acid

  • Reagents: Suspend the crude thioamide from Step 1 in a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., a 2:1 v/v ratio).

  • Reaction: Heat the mixture to reflux (around 110-120 °C) for 8-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. The desired this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral to pH paper.

  • For final purification, the crude acid can be recrystallized from an appropriate solvent system, such as an ethanol/water or toluene/heptane mixture, to yield a product of >98% purity.[5]

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hydrolysis & Purification A 4'-Bromo-2',5'-difluoroacetophenone C Heat (120-130 °C) Willgerodt-Kindler Reaction A->C B Sulfur + Morpholine B->C D Crude Thioamide Intermediate C->D F Reflux (110-120 °C) D->F Hydrolysis E H₂SO₄ / Acetic Acid E->F G Precipitation & Filtration F->G Workup H Recrystallization G->H I Pure this compound H->I

Proposed Synthesis Workflow

Chemical Reactivity and Synthetic Utility

The utility of this compound lies in the orthogonal reactivity of its functional groups.

  • Carboxylic Acid Group: This moiety is readily converted into other functional groups. Standard protocols for esterification (e.g., using an alcohol with a catalytic amount of acid) or amide bond formation (e.g., using an amine with coupling agents like EDC/HOBt or conversion to an acyl chloride with SOCl₂) can be applied.

  • Aryl Bromide: The C-Br bond is the primary site for diversification via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents onto the aromatic ring, a cornerstone of modern drug discovery.[6]

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds (biaryl structures).

    • Heck Coupling: Reaction with alkenes to form substituted styrenes.

    • Sonogashira Coupling: Reaction with terminal alkynes to install C-C triple bonds.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds (anilines).

    • Negishi Coupling: Reaction with organozinc reagents for C-C bond formation.[7]

Causality: The electron-withdrawing nature of the fluorine atoms can influence the rate of oxidative addition of palladium to the C-Br bond, often making these substrates highly reactive in cross-coupling cycles.[7]

G cluster_acid Carboxylic Acid Reactions cluster_coupling Palladium Cross-Coupling Reactions main This compound ester Ester main->ester R'OH, H⁺ amide Amide main->amide R'NH₂, Coupling Agent suzuki Biaryl Product (Suzuki) main->suzuki Ar-B(OR)₂ Pd Catalyst heck Styrene Derivative (Heck) main->heck Alkene Pd Catalyst sonogashira Alkynyl Derivative (Sonogashira) main->sonogashira Alkyne Pd/Cu Catalyst buchwald Aniline Derivative (Buchwald-Hartwig) main->buchwald Amine Pd Catalyst

Key Reactivity Pathways

Applications in Research and Development

While specific examples citing CAS 871035-64-2 are sparse in peer-reviewed literature, the structural motifs of this compound point to its significant potential as a building block in pharmaceutical research.

  • Scaffold for Bioactive Molecules: Phenylacetic acids are privileged structures in medicinal chemistry, found in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The difluoro substitution pattern is a common strategy to improve pharmacokinetic properties, such as increasing metabolic stability or enhancing binding affinity through fluorine-protein interactions.

  • Fragment-Based Drug Discovery (FBDD): This molecule serves as an excellent starting point in FBDD. The aryl bromide allows for the systematic exploration of chemical space around the core scaffold, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

  • Intermediate for Complex Targets: Its utility is primarily as an intermediate for more complex molecules. For instance, related difluorobenzoic acids are used to synthesize GPR119 agonists for diabetes and METTL3 inhibitors for cancer therapy. This compound provides an alternative scaffold for similar biological targets.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate precautions.

  • Hazard Classification: It is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

    • Inhalation: Move the person to fresh air.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]

References

2-(4-Bromo-2,5-difluorophenyl)acetic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Bromo-2,5-difluorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No: 871035-64-2), a key building block in modern medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, outline a robust synthetic pathway with detailed experimental protocols, and discuss its strategic importance in the design of complex molecules. This document is intended to serve as a practical resource for scientists, offering field-proven insights into its synthesis, characterization, and application, thereby enabling its effective integration into research and development pipelines.

Compound Profile and Physicochemical Properties

This compound is a trifunctionalized aromatic compound, a classification that immediately signals its utility as a versatile synthetic intermediate.[1][2] Its core structure, a phenylacetic acid, is a common motif in pharmacologically active molecules.[3][4] The strategic placement of two fluorine atoms and a bromine atom on the phenyl ring provides distinct handles for subsequent chemical modifications, making it a high-value precursor in multi-step syntheses.

The fundamental properties of this compound are summarized below, providing the foundational data required for experimental design, safety assessment, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₈H₅BrF₂O₂[1][5]
Molecular Weight 251.02 g/mol [5]
CAS Number 871035-64-2[1][5]
IUPAC Name This compound[5][6]
Synonyms 4-Bromo-2,5-difluorophenylacetic acid[5]
Physical Form White to yellow solid[6]
Density 1.8 ± 0.1 g/cm³N/A
Boiling Point 311.7 ± 37.0 °C at 760 mmHgN/A
XLogP3 2.3[5]

Strategic Importance in Research & Development

The value of this compound in a drug discovery context is best understood by dissecting the contribution of each of its key functional features: the phenylacetic acid core, the bromine substituent, and the difluoro substitution pattern.

  • Phenylacetic Acid Core : This moiety provides a reactive carboxylic acid handle that is amenable to a wide range of transformations, most notably amidation to form peptide bonds or esterification.[4] This is a cornerstone of classical medicinal chemistry, allowing for the straightforward coupling of this substituted phenyl ring to other fragments or scaffolds.

  • Bromo Substituent : The bromine atom at the C4 position is not merely a placeholder. It is a powerful synthetic lever, serving as a prime site for transition-metal-catalyzed cross-coupling reactions.[3] Methodologies such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position. This allows for the late-stage introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Difluoro Substitution : The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[7] The two fluorine atoms at the C2 and C5 positions exert strong electron-withdrawing effects, which can modulate the acidity (pKa) of the carboxylic acid and influence the electronic nature of the aromatic ring. Furthermore, fluorine can:

    • Enhance Metabolic Stability : C-F bonds are exceptionally strong and can block sites of oxidative metabolism by cytochrome P450 enzymes, potentially increasing the half-life of a drug.[7][8]

    • Improve Binding Affinity : The high electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., with amide backbones in a protein binding pocket) or alter the conformation of the molecule to better fit a target site.[7]

    • Increase Lipophilicity : Strategic fluorination can enhance a molecule's ability to permeate biological membranes, a critical factor for oral bioavailability and CNS penetration.[4]

Synthesis and Purification Pathway

While multiple synthetic routes to functionalized phenylacetic acids exist, a reliable and scalable approach for this compound proceeds via the hydrolysis of a benzyl cyanide intermediate. This classic method is robust and utilizes readily available starting materials.[3][9][10] The proposed pathway begins with the corresponding substituted toluene.

SynthesisPathway cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis A 1-Bromo-2,5-difluoro-4-methylbenzene B 2-(4-Bromo-2,5-difluorophenyl)methyl bromide A->B  NBS, AIBN    CCl4, Reflux   C 2-(4-Bromo-2,5-difluorophenyl)acetonitrile B->C  NaCN    DMSO, 60°C   D This compound C->D  H2SO4 (aq)    Reflux  

Caption: Proposed synthetic pathway for this compound.

Causality of Experimental Choices:

  • Radical Bromination : The synthesis commences with the selective bromination of the benzylic position of 1-bromo-2,5-difluoro-4-methylbenzene. Using N-Bromosuccinimide (NBS) with a radical initiator like Azobisisobutyronitrile (AIBN) is the standard method for this transformation. It is highly selective for the benzylic C-H bonds over aromatic C-H bonds and avoids harsh conditions that could lead to side reactions on the electron-deficient ring.

  • Cyanation : The resulting benzyl bromide is a potent electrophile, readily undergoing nucleophilic substitution with cyanide ion (from NaCN or KCN) to form the corresponding benzyl cyanide. This is a crucial carbon-carbon bond-forming step that introduces the two-carbon acetic acid precursor.

  • Hydrolysis : The nitrile group of the benzyl cyanide is then hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, often with aqueous sulfuric acid, is typically clean and proceeds with high yield.[10] The reaction drives to completion, converting the nitrile first to an amide intermediate and then to the final carboxylic acid.

Purification Strategy : The crude product, which precipitates upon quenching the hydrolysis reaction, can be purified effectively by recrystallization from a suitable solvent system (e.g., toluene/hexanes or hot water) to yield the final product with high purity.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system, ensuring the material meets the rigorous standards required for drug development.

AnalyticalWorkflow cluster_ID Identity cluster_Purity Purity Crude Crude Product (Post-Workup) TLC TLC Analysis (Spot Check) Crude->TLC Purify Purification (Recrystallization) TLC->Purify Identity Structural Identity Confirmation Purify->Identity Purity Purity Assessment Purify->Purity NMR 1H & 13C NMR Identity->NMR MS Mass Spectrometry Identity->MS IR FT-IR Identity->IR HPLC HPLC/UPLC Purity->HPLC CHN Elemental Analysis Purity->CHN Final Qualified Material (>98% Purity)

Caption: A standard analytical workflow for compound validation.

Predicted Spectroscopic Data:

The following table outlines the expected spectroscopic signatures for this compound, based on established principles of NMR and IR spectroscopy.

Analysis TypePredicted SignatureRationale
¹H NMR ~11-12 ppm (s, 1H, -COOH)~7.4-7.6 ppm (dd, 1H, Ar-H)~7.2-7.4 ppm (dd, 1H, Ar-H)~3.7 ppm (s, 2H, -CH₂-)The carboxylic acid proton is highly deshielded and often broad. The two aromatic protons will appear as doublets of doublets due to coupling with both fluorine atoms and each other. The benzylic protons adjacent to the electron-withdrawing ring and carboxyl group will appear as a singlet around 3.7 ppm.
¹³C NMR ~175 ppm (C=O)~155-160 ppm (2C, C-F)~115-125 ppm (3C, Ar-C)~110 ppm (C-Br)~40 ppm (-CH₂-)The carbonyl carbon is characteristic. Carbons directly bonded to fluorine show large C-F coupling constants. The remaining aromatic carbons and the benzylic carbon appear in their expected regions.
FT-IR (cm⁻¹) 2500-3300 (broad, O-H)~1700 (strong, C=O)~1200-1300 (strong, C-F)~550-650 (C-Br)Broad O-H stretch is typical for a carboxylic acid dimer. The C=O stretch is a strong, sharp peak. Strong C-F and characteristic C-Br stretches confirm the presence of halogens.
Mass Spec (ESI-) [M-H]⁻ at m/z ~249/251In negative ion mode, the deprotonated molecule will be observed. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in two major peaks separated by 2 m/z units.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE) and engineering controls.

GHS ClassificationCodeDescription
Hazard Statements H315H319H335Causes skin irritation.[6][11]Causes serious eye irritation.[6][11]May cause respiratory irritation.[6][11]
Signal Word Warning[6]
Precautionary Statements P261P280P305+P351+P338Avoid breathing dust/fumes.[6][11]Wear protective gloves, eye protection, and face protection.[11]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
  • Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes by wearing standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[6] It should be stored away from incompatible materials such as strong oxidizing agents.

  • Disposal : Dispose of contents/container to an authorized hazardous waste collection point in accordance with local regulations.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and scale.

Protocol 6.1: Synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile (Intermediate)
  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-bromo-2,5-difluoro-4-methylbenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and Azobisisobutyronitrile (AIBN, 0.05 eq) to carbon tetrachloride (CCl₄).

  • Bromination : Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up (Bromide) : Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzyl bromide. Use this intermediate immediately in the next step.

  • Cyanation : Dissolve the crude benzyl bromide in dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 60 °C.

  • Reaction : Stir the mixture at 60 °C for 3-5 hours until TLC indicates the consumption of the bromide.

  • Work-up (Nitrile) : Cool the reaction and pour it into ice water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude nitrile by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 6.2: Hydrolysis to this compound (Final Product)
  • Reaction Setup : In a round-bottom flask fitted with a reflux condenser, combine the purified 2-(4-bromo-2,5-difluorophenyl)acetonitrile (1.0 eq) with a 3:2 mixture of concentrated sulfuric acid and water.[10]

  • Hydrolysis : Heat the mixture to reflux (approx. 110-120 °C) and stir vigorously for 3-6 hours. The reaction progress can be monitored by the cessation of ammonia evolution or by TLC analysis of quenched aliquots.

  • Work-up : Cool the reaction mixture to room temperature and carefully pour it over crushed ice with stirring. A white or off-white solid should precipitate.

  • Isolation : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Purification : Recrystallize the crude solid from a suitable solvent (e.g., hot water or a toluene/hexane mixture) to afford the pure this compound. Dry the final product under vacuum.

References

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust and scalable synthetic pathways for producing 2-(4-bromo-2,5-difluorophenyl)acetic acid, a key building block in modern drug discovery and materials science. We will explore two primary, field-proven methodologies: the classical nitrile hydrolysis pathway and a modern transition-metal-catalyzed direct carboxylation route. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction: Significance of this compound

Substituted phenylacetic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules, including widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1] The title compound, this compound (CAS No. 871035-64-2), is of particular interest.[2][3] Its unique substitution pattern—a bromine atom for facile cross-coupling reactions and two fluorine atoms to modulate physicochemical properties like lipophilicity and metabolic stability—makes it a highly valuable intermediate for creating complex molecular architectures.[4][5]

This guide provides a detailed examination of two distinct and reliable synthetic routes, designed to empower researchers with the practical knowledge to synthesize this compound efficiently and safely in a laboratory setting.

Pathway I: The Classical Route via Nitrile Hydrolysis

This pathway is a traditional, multi-step synthesis that proceeds through a benzyl cyanide intermediate. While longer than some modern alternatives, each step is high-yielding and utilizes well-understood, robust chemical transformations. The general workflow begins with a commercially available substituted benzaldehyde and proceeds through reduction, halogenation, cyanation, and finally, hydrolysis.

Overall Synthetic Scheme (Pathway I)

The four-step sequence is illustrated below.

Pathway_I_Nitrile_Hydrolysis Start 4-Bromo-2,5-difluorobenzaldehyde Step1 Step 1: Reduction (NaBH4, MeOH) Start->Step1 Intermediate1 4-Bromo-2,5-difluorobenzyl alcohol Step1->Intermediate1 Step2 Step 2: Halogenation (PBr3, Et2O) Intermediate1->Step2 Intermediate2 1-Bromo-4-(bromomethyl) -2,5-difluorobenzene Step2->Intermediate2 Step3 Step 3: Cyanation (KCN, EtOH/H2O) Intermediate2->Step3 Intermediate3 2-(4-Bromo-2,5-difluorophenyl) acetonitrile Step3->Intermediate3 Step4 Step 4: Hydrolysis (H2SO4, H2O) Intermediate3->Step4 End 2-(4-Bromo-2,5-difluorophenyl) acetic acid Step4->End

Caption: Workflow for the nitrile hydrolysis synthesis pathway.

Experimental Protocols & Rationale

Step 1: Reduction of 4-Bromo-2,5-difluorobenzaldehyde

  • Objective: To selectively reduce the aldehyde functional group to a primary alcohol without affecting the aryl halides.

  • Rationale: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent for aldehydes and ketones, which will not reduce the aromatic ring or cleave the carbon-halogen bonds under these conditions. Methanol serves as a protic solvent that also activates the NaBH₄.

  • Protocol:

    • In a round-bottom flask, dissolve 4-bromo-2,5-difluorobenzaldehyde (1.0 eq) in methanol (MeOH) at 0 °C (ice bath).

    • Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by slowly adding 1 M HCl until the pH is acidic, which neutralizes excess NaBH₄.

    • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-bromo-2,5-difluorobenzyl alcohol as a crude product, which can often be used directly in the next step.

Step 2: Bromination of 4-Bromo-2,5-difluorobenzyl alcohol

  • Objective: To convert the primary alcohol into a more reactive benzyl bromide, an excellent substrate for nucleophilic substitution.

  • Rationale: Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction. Diethyl ether is a common inert solvent for this reaction.

  • Protocol:

    • Dissolve the crude 4-bromo-2,5-difluorobenzyl alcohol (1.0 eq) in anhydrous diethyl ether (Et₂O) in a flask under a nitrogen atmosphere, and cool to 0 °C.

    • Add phosphorus tribromide (PBr₃) (0.4 eq) dropwise via syringe. A white precipitate of phosphorous acid will form.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

    • Carefully pour the reaction mixture over ice water to quench the excess PBr₃.

    • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to afford 1-bromo-4-(bromomethyl)-2,5-difluorobenzene.

Step 3: Cyanation of 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene

  • Objective: To displace the benzylic bromide with a cyanide group, forming the key nitrile intermediate.

  • Rationale: This is a classic Sₙ2 reaction. The cyanide ion (from KCN or NaCN) is a potent nucleophile that readily displaces the bromide. An aqueous alcohol solvent system is often used to dissolve both the organic substrate and the inorganic cyanide salt.

  • Protocol:

    • In a well-ventilated fume hood, dissolve the benzyl bromide (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio).

    • Add potassium cyanide (KCN) (1.2 eq). Caution: KCN is highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach) available.

    • Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours.

    • After cooling, remove the ethanol under reduced pressure.

    • Add water and extract the product, 2-(4-bromo-2,5-difluorophenyl)acetonitrile, with dichloromethane (DCM).[6]

    • Wash the combined organic layers with water, dry over Na₂SO₄, and concentrate to yield the nitrile product.

Step 4: Hydrolysis of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

  • Objective: To convert the nitrile functional group into a carboxylic acid.

  • Rationale: Nitrile hydrolysis can be achieved under either acidic or basic conditions.[1][7] Acid-catalyzed hydrolysis is often preferred as it allows for direct precipitation of the carboxylic acid product upon workup. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid.

  • Protocol:

    • Combine the nitrile (1.0 eq) with a mixture of concentrated sulfuric acid (H₂SO₄) and water (e.g., 1:1 v/v).

    • Heat the mixture to reflux (100-110 °C) for 4-6 hours. The reaction progress can be monitored by the cessation of ammonia evolution or by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • The product, this compound, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent (e.g., toluene or an ethanol/water mixture) can be performed for further purification.

Data Summary (Pathway I)
StepReagents & ConditionsTypical TimeTypical Yield
1. Reduction NaBH₄, MeOH, 0 °C to RT1-2 h>95%
2. Bromination PBr₃, Et₂O, 0 °C to RT2-4 h85-95%
3. Cyanation KCN, EtOH/H₂O, Reflux2-3 h80-90%
4. Hydrolysis H₂SO₄/H₂O, Reflux4-6 h85-95%

Pathway II: Modern Direct Carboxylation Route

This pathway represents a more convergent and modern approach, leveraging transition-metal catalysis to directly convert a benzyl halide into the desired phenylacetic acid using carbon dioxide (CO₂). This avoids the use of highly toxic cyanides and reduces the number of synthetic steps.

Overall Synthetic Scheme (Pathway II)

The synthesis begins with the same benzyl bromide intermediate prepared in Pathway I.

Pathway_II_Carboxylation Start 1-Bromo-4-(bromomethyl) -2,5-difluorobenzene Step1 Step 1: Ni-Catalyzed Carboxylation (NiCl2, PCp3, Zn, CO2) Start->Step1 End 2-(4-Bromo-2,5-difluorophenyl) acetic acid Step1->End

Caption: Workflow for the direct carboxylation synthesis pathway.

Experimental Protocol & Rationale

Nickel-Catalyzed Direct Carboxylation of 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene

  • Objective: To achieve direct C-C bond formation between the benzylic carbon and CO₂.

  • Rationale: This method, pioneered by Martin and others, utilizes a nickel catalyst to facilitate the carboxylation of benzyl halides under mild conditions.[8][9][10] The reaction is believed to proceed through a Ni(0) active species, which undergoes oxidative addition to the C(sp³)–Br bond. Subsequent carboxylation with CO₂ and reductive elimination yields the carboxylate product. Zinc dust is used as a stoichiometric reductant to generate and regenerate the active Ni(0) catalyst from the Ni(II) precatalyst. The use of CO₂ as the C1 source is highly attractive due to its low cost and environmental friendliness.[8][11]

  • Protocol:

    • To an oven-dried Schlenk flask, add the nickel precatalyst NiCl₂·glyme (0.10 eq), the ligand PCp₃·HBF₄ (tricyclopentylphosphine tetrafluoroborate) (0.20 eq), MgCl₂ (1.5 eq), and zinc dust (3.0 eq).

    • Seal the flask, and evacuate and backfill with an inert atmosphere (N₂ or Ar) three times.

    • Add a solution of 1-bromo-4-(bromomethyl)-2,5-difluorobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Evacuate and backfill the flask with carbon dioxide (CO₂) from a balloon (1 atm pressure).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.[9][10]

    • Upon completion, quench the reaction with 1 M HCl.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Data Summary (Pathway II)
StepReagents & ConditionsTypical TimeTypical Yield
Carboxylation NiCl₂·glyme, PCp₃·HBF₄, Zn, MgCl₂, CO₂ (1 atm), DMF, RT12-24 h60-80%

Comparative Analysis and Conclusion

FeaturePathway I: Nitrile HydrolysisPathway II: Direct Carboxylation
Step Economy Less efficient (4 steps from aldehyde)More efficient (2 steps from aldehyde)
Reagent Safety Involves highly toxic KCNAvoids acutely toxic reagents
Conditions Requires heating/refluxMild, room temperature conditions
Scalability High, based on classical reactionsModerate, catalyst cost may be a factor
Green Chemistry Poor (toxic reagents, waste)Better (utilizes CO₂, catalytic)

Both pathways presented are effective for the synthesis of this compound.

  • Pathway I is a robust and reliable choice, particularly when specialized catalytic reagents are unavailable. Its individual steps are high-yielding and well-established in organic synthesis. The primary drawback is the use of potassium cyanide, which requires stringent safety protocols.

  • Pathway II represents a more elegant and modern synthetic strategy. It offers improved step economy and aligns better with the principles of green chemistry by avoiding highly toxic reagents and utilizing CO₂.[8] This method is highly recommended for laboratories equipped for handling air-sensitive catalysts and is particularly powerful for creating libraries of substituted phenylacetic acids due to its excellent functional group tolerance.[8]

The choice of synthetic route will ultimately depend on the specific constraints and capabilities of the laboratory, including reagent availability, safety infrastructure, and desired scale.

References

A Comprehensive Technical Guide to 2-(4-Bromo-2,5-difluorophenyl)acetic acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

2-(4-Bromo-2,5-difluorophenyl)acetic acid, with the IUPAC name This compound [1], is a halogenated phenylacetic acid derivative that has emerged as a critical structural motif in the development of novel therapeutics. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, imparts specific physicochemical properties that are highly advantageous for drug design. The presence of the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule. This guide provides an in-depth overview of the synthesis, characterization, and key applications of this important synthetic intermediate.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 871035-64-2[1]
Molecular Formula C₈H₅BrF₂O₂[1]
Molecular Weight 251.02 g/mol [1]
Appearance White to yellow solid
Storage Sealed in a dry, room temperature environment
Safety and Handling

This compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound

A robust and scalable synthesis is essential for the widespread application of a chemical building block. A plausible and efficient method for the preparation of this compound is via the Willgerodt-Kindler reaction, starting from the corresponding acetophenone.

Experimental Protocol: A Two-Step Synthesis

This synthesis involves the formation of a thioamide intermediate via the Willgerodt-Kindler reaction, followed by hydrolysis to yield the desired carboxylic acid.

Step 1: Synthesis of 2-(4-bromo-2,5-difluorophenyl)-N-morpholin-4-yl-thioacetamide (Thioamide Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-2,5-difluoroacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux (typically around 120-140 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Purification: Filter the solid, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the purified thioamide intermediate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the thioamide intermediate from Step 1 in a mixture of a suitable solvent (e.g., ethanol or dioxane) and an aqueous solution of a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 10 M sodium hydroxide).

  • Reaction Execution: Heat the mixture to reflux and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Acidic Hydrolysis: Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Basic Hydrolysis: Cool the reaction mixture and acidify with a concentrated acid (e.g., HCl) to a pH of approximately 2 to precipitate the carboxylic acid.

  • Purification: Filter the precipitated solid and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., toluene or an ethanol/water mixture) to yield pure this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reagents1 Willgerodt-Kindler Reaction cluster_intermediate Intermediate cluster_reagents2 Hydrolysis cluster_product Final Product 4-bromo-2,5-difluoroacetophenone 4-bromo-2,5-difluoroacetophenone Sulfur_Morpholine Sulfur, Morpholine Reflux Thioamide 2-(4-bromo-2,5-difluorophenyl)- N-morpholin-4-yl-thioacetamide Sulfur_Morpholine->Thioamide Step 1 Acid_Base Acid or Base Reflux Final_Product This compound Acid_Base->Final_Product Step 2

Caption: A two-step synthesis of this compound.

Characterization of this compound

Unequivocal characterization of the synthesized compound is a cornerstone of scientific integrity. The following spectroscopic techniques are essential for confirming the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methylene (-CH₂) protons adjacent to the carboxylic acid group, typically in the range of 3.6-3.8 ppm. The aromatic region will display complex multiplets due to the fluorine and bromine substitutions. The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

    • ¹³C NMR: The carbon NMR spectrum will show a peak for the carbonyl carbon of the carboxylic acid around 170-180 ppm. The methylene carbon will resonate around 40-45 ppm. The aromatic carbons will appear as multiple signals, with their chemical shifts and splitting patterns influenced by the fluorine and bromine substituents.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecule ([M+H]⁺) corresponding to the molecular weight of the compound (251.02 g/mol )[1]. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (approximately a 1:1 ratio for the M and M+2 peaks). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or the bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching absorption will be observed around 1700-1725 cm⁻¹. The C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Applications in Drug Discovery

This compound is a valuable precursor for the synthesis of a variety of biologically active molecules, particularly in the areas of metabolic diseases and oncology.

GPR119 Agonists for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. Agonists of this receptor stimulate glucose-dependent insulin secretion and the release of incretin hormones. This compound serves as a key starting material for the synthesis of potent GPR119 agonists. The carboxylic acid moiety can be readily converted to an amide, which is a common feature in many GPR119 agonist scaffolds. The bromo-difluoro-phenyl group often forms a crucial part of the molecule that interacts with the receptor binding pocket.

METTL3 Inhibitors for Cancer Therapy

Methyltransferase-like 3 (METTL3) is an enzyme that plays a critical role in RNA methylation, a process that is increasingly implicated in the development and progression of various cancers. Inhibitors of METTL3 are being actively investigated as a novel class of anti-cancer agents. The this compound scaffold can be incorporated into the core structures of METTL3 inhibitors. The bromine atom allows for the introduction of diverse functionalities through cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Applications cluster_gpr119 GPR119 Agonists cluster_mettl3 METTL3 Inhibitors Start This compound Amide_Formation Amide Formation Start->Amide_Formation Cross_Coupling Cross-Coupling Reactions Start->Cross_Coupling GPR119_Agonist Potent GPR119 Agonists Amide_Formation->GPR119_Agonist Diabetes_Treatment Treatment of Type 2 Diabetes GPR119_Agonist->Diabetes_Treatment METTL3_Inhibitor Selective METTL3 Inhibitors Cross_Coupling->METTL3_Inhibitor Cancer_Therapy Cancer Therapy METTL3_Inhibitor->Cancer_Therapy

Caption: Key applications of this compound in drug discovery.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug discovery professionals. Its versatile reactivity, coupled with the beneficial effects of its fluorine and bromine substituents, makes it a valuable starting material for the synthesis of a new generation of therapeutic agents. The synthetic route outlined in this guide provides a reliable method for its preparation, and the characterization data serves as a benchmark for quality control. As research into novel drug targets continues to expand, the demand for such well-characterized and versatile intermediates is expected to grow, further solidifying the importance of this compound in the pharmaceutical industry.

References

A Comprehensive Technical Guide to 2-(4-Bromo-2,5-difluorophenyl)acetic acid: Sourcing, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-2,5-difluorophenyl)acetic acid, with CAS Number 871035-64-2, is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry.[1][2][3] Its unique trifunctionalized scaffold, featuring a bromine atom, two fluorine atoms, and a carboxylic acid moiety, offers a versatile platform for the synthesis of complex molecular architectures. The presence of fluorine atoms can significantly influence the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. This guide provides an in-depth overview of the commercial availability, synthetic routes, key properties, and potential applications of this compound for professionals in the field of drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phenylacetic acid core substituted with a bromine atom at the 4-position and fluorine atoms at the 2- and 5-positions.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 871035-64-2[1][2][3]
Molecular Formula C₈H₅BrF₂O₂[1][2][3]
Molecular Weight 251.02 g/mol [1]
Appearance White to yellow solid[3]
Purity Typically ≥98%[2][3]
Boiling Point 311.7 ± 37.0 °C at 760 mmHg[1]
Density 1.8 ± 0.1 g/cm³[1]
Storage Sealed in dry, room temperature[2][3]

Commercial Availability

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The typical purity offered is 98% or higher. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to confirm its identity and purity.

Table 2: Prominent Commercial Suppliers of this compound

SupplierProduct Number (Example)PurityAvailability
Sigma-AldrichAMBH2D6F6CD398%Inquire
BLD PharmatechBD23172298%Inquire
Apollo ScientificPC201338>98%Inquire
Ambeed, Inc.AMBH2D6F6CD398%Inquire
EchemiVariesVariesInquire

Synthesis Methodologies

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in publicly available literature, plausible synthetic routes can be devised based on established organic chemistry reactions and protocols for analogous compounds. A potential retrosynthetic analysis suggests that the target molecule can be prepared from commercially available starting materials such as 1,4-dibromo-2,5-difluorobenzene or a suitably substituted acetophenone.

Synthesis_Workflow cluster_0 Plausible Synthetic Pathways start1 1,4-dibromo-2,5-difluorobenzene step1a Lithiation or Grignard Formation start1->step1a intermediate1 4-Bromo-2,5-difluorobenzoic acid step1a->intermediate1 step1b Carboxylation (e.g., with CO2) step1c Reduction to benzyl alcohol intermediate1->step1c intermediate2 (4-Bromo-2,5-difluorophenyl)methanol step1c->intermediate2 step1d Conversion to benzyl halide intermediate2->step1d intermediate3 4-Bromo-2,5-difluorobenzyl halide step1d->intermediate3 step1e Cyanation followed by hydrolysis, or direct carboxylation intermediate3->step1e product This compound step1e->product start2 4-bromo-2,5-difluoroacetophenone step2a Willgerodt-Kindler Reaction start2->step2a intermediate4 Thioamide intermediate step2a->intermediate4 step2b Hydrolysis intermediate4->step2b step2b->product

Caption: Plausible synthetic workflows for this compound.

A commonly employed method for the synthesis of phenylacetic acids from acetophenones is the Willgerodt-Kindler reaction. This reaction involves the conversion of an aryl alkyl ketone to the corresponding thioamide, which is then hydrolyzed to the carboxylic acid.

Exemplary Protocol: Willgerodt-Kindler Reaction for the Synthesis of Phenylacetic Acids

Disclaimer: This is a generalized protocol and may require optimization for the specific substrate.

  • Thioamide Formation: To a flask containing the substituted acetophenone (1 equivalent), add elemental sulfur (2-3 equivalents) and a secondary amine such as morpholine (3-5 equivalents). The reaction mixture is heated, often under microwave irradiation, until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Isolation: After cooling, the reaction mixture is typically dissolved in an organic solvent and washed with an acidic aqueous solution to remove excess amine. The organic layer is dried and concentrated to yield the crude thioamide.

  • Hydrolysis: The crude thioamide is then subjected to hydrolysis, which can be achieved under acidic or basic conditions. For example, refluxing the thioamide in a mixture of a strong acid (e.g., sulfuric acid) and water, or a strong base (e.g., sodium hydroxide) in an alcoholic solvent, will yield the carboxylic acid.

  • Purification: The final product, this compound, can be purified by recrystallization or column chromatography.

Applications in Drug Discovery

Phenylacetic acid derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals. The unique substitution pattern of this compound makes it an attractive building block for the development of novel therapeutic agents, particularly in the areas of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Kinase Inhibitors

The phenylacetic acid scaffold can be elaborated to access a variety of kinase inhibitor chemotypes. The carboxylic acid can be readily converted to amides, which are common functionalities in many kinase inhibitors. The bromo- and difluoro-substituents can be strategically utilized to occupy specific pockets within the kinase active site, potentially leading to enhanced potency and selectivity. While specific examples of this compound in kinase inhibitor synthesis are not prevalent in the public domain, its structural motifs are found in related inhibitor classes.

Kinase_Inhibitor_Concept cluster_0 Conceptual Pathway to Kinase Inhibitors start 2-(4-Bromo-2,5- difluorophenyl)acetic acid step1 Amide Coupling start->step1 intermediate1 Amide Intermediate step1->intermediate1 step2 Suzuki or other Cross-Coupling intermediate1->step2 product Potential Kinase Inhibitor Scaffold step2->product

Caption: Conceptual pathway for the elaboration of this compound into potential kinase inhibitors.

GPCR Modulators

The structural features of this compound are also amenable to the synthesis of GPCR modulators. The carboxylic acid can serve as a key interaction point with polar residues in the receptor binding pocket, while the substituted phenyl ring can be tailored to achieve desired interactions with hydrophobic regions. The bromine atom can be used as a point of diversification to explore structure-activity relationships.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in drug discovery. Its unique combination of reactive and modulating functional groups makes it a valuable tool for medicinal chemists. While detailed, publicly available data on its specific applications and spectroscopic characterization remains limited, the principles of organic synthesis and medicinal chemistry suggest its utility in the development of novel kinase inhibitors, GPCR modulators, and other therapeutic agents. As with any specialized chemical, researchers should prioritize sourcing from reputable suppliers and adhere to strict safety protocols during handling and use.

References

2-(4-Bromo-2,5-difluorophenyl)acetic acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-(4-Bromo-2,5-difluorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acknowledging the Chemical Landscape

In the field of pharmaceutical research and development, halogenated aromatic compounds are indispensable building blocks for novel therapeutics. This compound, with its unique substitution pattern, represents a compound of significant interest. However, its utility is intrinsically linked to a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide moves beyond mere compliance, offering a field-proven framework for risk assessment, safe handling, and emergency preparedness tailored to the realities of the modern research laboratory. As senior scientists, our responsibility extends beyond discovery to ensuring a culture of safety that protects ourselves, our colleagues, and our environment.

Section 1: Compound Profile and Hazard Identification

A foundational principle of laboratory safety is to "know your chemical." Before the first spatula touches the powder, a comprehensive understanding of the substance's properties and hazards is non-negotiable.

Chemical Identity and Properties:

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 871035-64-2[1][2]
Molecular Formula C₈H₅BrF₂O₂[2][3]
Molecular Weight 251.03 g/mol [3]
Physical Form White to Yellow Solid[2]
Storage Store in a dry, cool, well-ventilated place in a tightly sealed container at room temperature.[2][3]

Globally Harmonized System (GHS) Hazard Classification:

This compound is classified with the signal word "Warning" and is associated with the following hazards.[1][2][4] This classification is the cornerstone of our risk assessment and dictates the minimum required safety controls.

GHS Hazard CodeHazard StatementPrecautionary Measures (Examples)
H315 Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[1][4]
H319 Causes serious eye irritationP280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
H335 May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[1][4]

The presence of halogens (Bromine, Fluorine) places this compound in the category of halogenated aromatics, which as a class, demand careful handling to minimize skin contact and vapor inhalation.[5][6]

Section 2: Proactive Risk Assessment and Control

Safety protocols are not static; they are a dynamic response to the specific risks of a procedure. Before any experimental work, a task-specific risk assessment must be conducted. This involves identifying potential exposure routes—inhalation of dust, dermal contact, and eye contact—and establishing robust control measures.

The following workflow illustrates a logical approach to risk mitigation when planning an experiment with this compound.

Risk_Assessment_Workflow cluster_planning Phase 1: Planning & Assessment cluster_controls Phase 2: Control Selection cluster_implementation Phase 3: Implementation start Define Experimental Task (e.g., Weighing, Dissolving, Reaction) assess_hazards Assess Hazards: - Solid Powder (Dust Inhalation Risk) - Skin/Eye Irritant start->assess_hazards assess_exposure Evaluate Exposure Potential: - Scale of work (mg vs g) - Duration of task - Potential for aerosolization assess_hazards->assess_exposure eng_controls Engineering Controls (First Line of Defense) assess_exposure->eng_controls ppe_selection Personal Protective Equipment (Second Line of Defense) eng_controls->ppe_selection fume_hood Work within a certified Chemical Fume Hood eng_controls->fume_hood admin_controls Administrative Controls (Procedural Safety) ppe_selection->admin_controls ppe_equip Don appropriate PPE: - Goggles, Lab Coat, Nitrile Gloves ppe_selection->ppe_equip sop Follow Standard Operating Procedure (SOP) for handling and waste admin_controls->sop proceed Proceed with Experiment fume_hood->proceed ppe_equip->proceed sop->proceed

Caption: Risk assessment workflow for handling the target compound.

Section 3: The Handling Lifecycle: Receipt to Disposal

Safe handling is a continuous process that begins the moment a chemical enters the laboratory and ends with its proper disposal.

Engineering Controls: The Primary Barrier

Personal protective equipment is considered the last line of defense.[7] The first and most critical barrier is the use of proper engineering controls.

  • Chemical Fume Hood: Due to the H335 (May cause respiratory irritation) hazard associated with the solid dust, all manipulations of this compound—including weighing, transfers, and solution preparation—must be performed inside a certified chemical fume hood.[5][8] This contains any generated dust or aerosols, protecting the user's breathing zone.

Personal Protective Equipment (PPE): A Self-Validating System

The choice of PPE must directly address the hazards identified in Section 1.[9][10] The minimum required PPE for handling this compound is non-negotiable.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[11] Safety glasses with side shields are insufficient as they do not protect against splashes.[9] When handling larger quantities or when a splash hazard is significant, a face shield should be worn in addition to goggles.[9][11]

  • Skin Protection: A flame-resistant lab coat and closed-toe shoes are required at all times.[11][12] Disposable nitrile gloves are suitable for providing protection against incidental contact.[9] It is critical to remove and replace gloves immediately if they become contaminated.[9] For tasks involving potential for prolonged contact, consulting a glove manufacturer's compatibility data is recommended.[7]

  • Respiratory Protection: If work is exclusively conducted within a fume hood, additional respiratory protection is typically not required. In the rare event that engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5]

PPE_Selection_Diagram start Procedure Involving This compound min_ppe Minimum Required PPE: - Chemical Safety Goggles - Lab Coat - Closed-toe Shoes start->min_ppe q1 Will the solid be handled (weighing, transfer)? min_ppe->q1 q2 Is there a risk of splashing (dissolving, reaction workup)? q1->q2 No add_gloves ADD Nitrile Gloves q1->add_gloves Yes add_faceshield ADD Face Shield q2->add_faceshield Yes final_ppe Final PPE Ensemble q2->final_ppe No add_gloves->q2 add_faceshield->final_ppe Spill_Response_Tree start Spill of this compound Detected q_size Assess Spill Size & Location start->q_size minor_spill MINOR SPILL (Small, contained, no immediate danger) q_size->minor_spill Minor major_spill MAJOR SPILL (Large, uncontained, potential for exposure) q_size->major_spill Major alert Alert personnel in the immediate area minor_spill->alert evacuate EVACUATE the area. Alert supervisor & EH&S. major_spill->evacuate ppe_check Don appropriate PPE (Goggles, Gloves, Lab Coat) alert->ppe_check cleanup Clean up spill: 1. Gently sweep solid to avoid dust. 2. Use absorbent for solutions. 3. Place in a labeled hazardous waste container. ppe_check->cleanup decontaminate Decontaminate the area and all equipment used. cleanup->decontaminate report Report incident to supervisor. decontaminate->report

References

2-(4-Bromo-2,5-difluorophenyl)acetic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-(4-Bromo-2,5-difluorophenyl)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety and handling overview for this compound (CAS No. 871035-64-2), a compound of interest in synthetic chemistry and drug discovery. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes critical safety data with practical, field-proven protocols. It is designed to empower the laboratory professional with the knowledge to mitigate risks and handle this reagent with confidence and precision.

Chemical Identity and Physicochemical Profile

Understanding the fundamental properties of a chemical is the cornerstone of a sound risk assessment. This compound is a halogenated phenylacetic acid derivative. Its structure, characterized by a bromine and two fluorine atoms on the phenyl ring, dictates its reactivity and toxicological profile.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 871035-64-2[1][2]
Molecular Formula C₈H₅BrF₂O₂[1][2]
Molecular Weight 251.03 g/mol [1][3]
Physical Form White to yellow solid[3]
Boiling Point 311.7 ± 37.0 °C at 760 mmHg (Predicted)[2]
Density 1.8 ± 0.1 g/cm³ (Predicted)[2]
Flash Point 142.3 ± 26.5 °C (Predicted)[2]

Hazard Analysis: A Mechanistic Perspective

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are irritative, stemming from its acidic nature and halogenated aromatic structure. A nuanced understanding of these classifications is crucial for implementing appropriate safety measures.

GHS Hazard Classifications:
  • Skin Irritation (Category 2): H315 - Causes skin irritation.[4][5]

    • Expert Insight: Category 2 classification indicates that upon contact, the material can cause reversible inflammatory damage to the skin, such as redness and burning. This is a common property of carboxylic acids and halogenated aromatics. The protocol is not just to wear gloves, but to select the correct type (e.g., nitrile rubber) and to follow a strict procedure of immediate removal and washing upon any suspected contact.[6][7]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4][5]

    • Expert Insight: This classification implies that contact with the eyes can lead to significant, but reversible, damage within a 21-day period.[8][9] The acetic acid moiety can cause chemical burns to the cornea. Therefore, the use of safety glasses with side shields is the absolute minimum requirement; safety goggles are strongly recommended, especially when handling the powdered solid which can become airborne.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE), Category 3 (Respiratory System): H335 - May cause respiratory irritation.[4][5]

    • Expert Insight: STOT SE Category 3 is assigned to substances that cause transient and reversible irritant effects on the respiratory tract.[10][11][12] For a fine powder like this compound, inhalation can lead to irritation of the nose, throat, and lungs, manifesting as coughing and shortness of breath.[13] This is the primary driver for mandating the use of engineering controls like a chemical fume hood.

The following diagram illustrates the direct relationship between the compound's hazards and the required personal protective equipment (PPE).

GHS_to_PPE Diagram 1: Hazard Classification to PPE Correlation cluster_hazards GHS Hazard Classifications cluster_ppe Mandatory Controls & PPE H315 H315: Skin Irritation (Category 2) Gloves Nitrile Gloves H315->Gloves Mitigates H319 H319: Serious Eye Irritation (Category 2A) Goggles Safety Goggles H319->Goggles Mitigates H335 H335: Respiratory Irritation (STOT SE Category 3) Hood Chemical Fume Hood H335->Hood Mitigates

Caption: Diagram 1: Hazard Classification to PPE Correlation.

Standard Operating Protocol: Safe Handling Workflow

A self-validating safety protocol is one where each step is designed to preemptively control identified hazards. The following workflow is a holistic system for handling this compound from procurement to disposal.

Safe_Handling_Workflow Diagram 2: Safe Handling and Use Workflow start Start: Receive Material verify Verify container integrity and labeling start->verify transport Transport in secondary containment to designated storage area verify->transport storage Store in a cool, dry, well-ventilated area away from incompatible materials transport->storage prep Pre-Use: Don all required PPE (Goggles, Lab Coat, Gloves) storage->prep setup Set up work in a certified chemical fume hood prep->setup weigh Weigh material carefully to avoid generating dust setup->weigh dissolve Add to solvent/reaction mixture within the hood weigh->dissolve cleanup Clean all equipment and decontaminate work area dissolve->cleanup dispose Dispose of waste in labeled hazardous waste container cleanup->dispose end End: Doff PPE & Wash Hands Thoroughly dispose->end

Caption: Diagram 2: Safe Handling and Use Workflow.

Detailed Methodologies

A. Pre-Use and Handling:

  • Designate Area: All work with this solid must be conducted within a certified chemical fume hood to mitigate inhalation risk.[4]

  • Personal Protective Equipment: Before entering the designated area, don the following:

    • ANSI Z87.1-compliant safety goggles.

    • Chemically resistant nitrile gloves. Inspect for tears or punctures before use.[7]

    • A buttoned lab coat.

  • Handling the Solid:

    • When weighing, use a spatula and perform the task over a weigh boat or glassine paper to contain any loose powder.

    • Avoid any actions that could generate dust, such as crushing larger pieces outside of a contained system.[4]

    • Close the container securely immediately after use to prevent absorption of moisture and accidental spills.[13]

B. Storage:

  • Conditions: Store the container tightly sealed in a cool, dry, and well-ventilated location.[4] Recommended storage is at room temperature.[3]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases, as these could potentially initiate a hazardous reaction.

  • Segregation: Do not store with foodstuff or other incompatible material classes.[4]

Emergency Protocols: A Self-Validating Response System

In the event of an exposure or spill, a clear, logical, and rehearsed response is critical.

Caption: Diagram 3: Emergency Response Flowchart.

Detailed First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]

  • Skin Contact: If skin contact occurs, immediately wash the affected area with soap and running water. Remove any contaminated clothing. If irritation persists after washing, seek medical attention.[4]

  • Inhalation: Remove the individual from the contaminated area to fresh air. If breathing becomes difficult, administer oxygen and seek medical attention.[5]

  • Ingestion: If the substance is swallowed, immediately give a glass of water. Do not induce vomiting. Contact a poison control center or physician for guidance.[4]

Accidental Release Measures
  • Containment: Prevent the further spread of the dust. Avoid breathing the dust.[4]

  • Cleanup: For small spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a clean, dry, labeled container for hazardous waste disposal.[4] Do not use compressed air for cleaning.

  • Decontamination: Following removal of the material, decontaminate the area with a suitable cleaning agent and wash the area down.

  • Reporting: For large spills, or any spill that cannot be managed safely by local personnel, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[4]

Toxicological and Ecological Information

  • Ecological Information: Data on the environmental impact of this specific compound is limited.[5] As a standard practice for halogenated organic compounds, it should not be allowed to enter drains or waterways.[13] All waste must be disposed of as hazardous chemical waste according to local and national regulations.

References

The Strategic Synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetic Acid: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of a strategic synthetic pathway for 2-(4-bromo-2,5-difluorophenyl)acetic acid, a valuable building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the core chemical transformations, the rationale behind the chosen methodologies, and detailed experimental protocols. We will explore a robust, multi-step synthesis commencing from the readily available starting material, 1,4-dibromo-2,5-difluorobenzene, and proceeding through a key acetophenone intermediate.

Introduction: The Significance of Fluorinated Phenylacetic Acid Derivatives

Halogenated, particularly fluorinated, phenylacetic acid derivatives are privileged scaffolds in medicinal chemistry. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The title compound, this compound, with its unique substitution pattern, offers multiple points for further chemical elaboration, making it a highly sought-after precursor for the synthesis of complex pharmaceutical agents. The bromine atom, for instance, serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse functionalities.

Proposed Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound can be efficiently achieved through a three-step sequence, as illustrated below. This strategy was devised to utilize commercially available starting materials and employ well-established, high-yielding chemical transformations.

Synthetic_Pathway A 1,4-Dibromo-2,5-difluorobenzene B 4-Bromo-2,5-difluoroacetophenone A->B Friedel-Crafts Acylation C 4-(2-(4-Bromo-2,5-difluorophenyl)thioacetyl)morpholine B->C Willgerodt-Kindler Reaction D This compound C->D Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₅BrF₂O₂--INVALID-LINK--[1]
Molecular Weight251.03 g/mol --INVALID-LINK--[1]
CAS Number871035-64-2--INVALID-LINK--[1]
AppearanceWhite to off-white solid--INVALID-LINK--[2]
Boiling Point311.7 ± 37.0 °C at 760 mmHg--INVALID-LINK--[3]

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,5-difluoroacetophenone (Friedel-Crafts Acylation)

The initial step involves the introduction of an acetyl group onto the aromatic ring of 1,4-dibromo-2,5-difluorobenzene via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is catalyzed by a Lewis acid, typically aluminum chloride, which activates the acylating agent.[4][5]

Reaction Scheme:

Step1 1,4-Dibromo-2,5-difluorobenzene 1,4-Dibromo-2,5-difluorobenzene 4-Bromo-2,5-difluoroacetophenone 4-Bromo-2,5-difluoroacetophenone 1,4-Dibromo-2,5-difluorobenzene->4-Bromo-2,5-difluoroacetophenone  + CH₃COCl, AlCl₃  

Caption: Friedel-Crafts acylation of 1,4-dibromo-2,5-difluorobenzene.

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride (1.1 eq.) dropwise.

  • After the addition is complete, allow the mixture to stir at 0 °C for 15-20 minutes.

  • Add a solution of 1,4-dibromo-2,5-difluorobenzene (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford 4-bromo-2,5-difluoroacetophenone.

Causality of Choices: Anhydrous conditions are critical to prevent the deactivation of the Lewis acid catalyst. The reaction is performed at a low temperature initially to control the exothermic reaction and then warmed to room temperature to ensure completion. The acidic workup is necessary to decompose the aluminum chloride complexes formed during the reaction.

Step 2: Synthesis of 4-(2-(4-Bromo-2,5-difluorophenyl)thioacetyl)morpholine (Willgerodt-Kindler Reaction)

The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding thioamides.[6] This reaction involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine. The reaction proceeds through a complex mechanism involving the formation of an enamine, followed by sulfurization and rearrangement.[6]

Reaction Scheme:

Step2 4-Bromo-2,5-difluoroacetophenone 4-Bromo-2,5-difluoroacetophenone 4-(2-(4-Bromo-2,5-difluorophenyl)thioacetyl)morpholine 4-(2-(4-Bromo-2,5-difluorophenyl)thioacetyl)morpholine 4-Bromo-2,5-difluoroacetophenone->4-(2-(4-Bromo-2,5-difluorophenyl)thioacetyl)morpholine  + S₈, Morpholine, heat   Step3 4-(2-(4-Bromo-2,5-difluorophenyl)thioacetyl)morpholine 4-(2-(4-Bromo-2,5-difluorophenyl)thioacetyl)morpholine This compound This compound 4-(2-(4-Bromo-2,5-difluorophenyl)thioacetyl)morpholine->this compound  1. NaOH, H₂O/EtOH, heat  2. HCl (aq)  

References

The Strategic Role of 2-(4-Bromo-2,5-difluorophenyl)acetic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Drug Design

In the landscape of modern drug discovery, the success of a therapeutic candidate is intrinsically linked to the meticulous design of its molecular architecture. Medicinal chemists are tasked with not only optimizing a molecule's interaction with its biological target but also fine-tuning its pharmacokinetic and pharmacodynamic profiles. This requires a toolkit of versatile and strategically functionalized building blocks. Among these, halogenated intermediates have proven to be of paramount importance.[1] This guide delves into the specific role and application of one such critical synthon: 2-(4-Bromo-2,5-difluorophenyl)acetic acid. We will explore its chemical attributes and demonstrate its utility as a key component in the synthesis of targeted therapeutics, with a particular focus on the development of Bruton's Tyrosine Kinase (BTK) inhibitors.

Physicochemical Properties and Strategic Advantages

This compound is a solid organic compound with the molecular formula C₈H₅BrF₂O₂.[2][3] Its value in medicinal chemistry stems from the unique interplay of its constituent functional groups.

PropertyValueSource
Molecular Weight251.02 g/mol PubChem[2]
IUPAC NameThis compoundSigma-Aldrich[3]
Physical FormSolidSigma-Aldrich[4]
CAS Number871035-64-2Sigma-Aldrich[3]

The strategic placement of the bromine and fluorine atoms on the phenyl ring, coupled with the reactive acetic acid moiety, provides a trifecta of advantages for the medicinal chemist:

  • The Role of Fluorine: The two fluorine atoms are not mere passive substituents. Their high electronegativity can profoundly influence the molecule's properties.[5][6] The introduction of fluorine can block sites of metabolic oxidation, thereby enhancing the metabolic stability and prolonging the half-life of a drug candidate.[6] Furthermore, fluorine can alter the acidity (pKa) of nearby functional groups and modulate lipophilicity, which can improve a drug's membrane permeability and overall bioavailability.[6] In some cases, fluorine substitution can also lead to stronger binding interactions with the target protein.[3]

  • The Versatility of Bromine: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[7] This allows for the facile introduction of diverse molecular fragments, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

  • The Reactivity of the Acetic Acid Group: The carboxylic acid functionality is a cornerstone of organic synthesis, readily participating in reactions such as amide bond formation. This allows for the straightforward linkage of the phenylacetic acid core to other key fragments of a target molecule.

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway and has emerged as a key therapeutic target for B-cell malignancies and autoimmune diseases.[8] The development of small-molecule BTK inhibitors has revolutionized the treatment of these conditions. This compound is a key intermediate in the synthesis of potent and selective BTK inhibitors.

Case Study: Acalabrutinib - A Second-Generation BTK Inhibitor

Acalabrutinib is a highly selective, second-generation BTK inhibitor approved for the treatment of various B-cell cancers.[9] While the precise, proprietary synthetic routes employed by pharmaceutical manufacturers are not always fully disclosed in the public domain, we can construct a logical and scientifically sound synthetic pathway that highlights the role of this compound.

The synthesis of acalabrutinib involves the coupling of a central heterocyclic core with a substituted benzamide moiety. This compound is a precursor to a key fragment of the heterocyclic core.

Proposed Synthetic Workflow

The following workflow illustrates a plausible synthetic route from this compound to a key intermediate in the synthesis of acalabrutinib.

G cluster_0 Fragment Synthesis cluster_1 Core Assembly cluster_2 Final Steps A This compound B Amide Coupling with Heterocyclic Amine A->B Coupling Reagents (e.g., HATU, EDCI) C Key Heterocyclic Intermediate B->C D Key Heterocyclic Intermediate F Coupling Reaction (e.g., Suzuki Coupling) D->F E Substituted Benzamide Fragment E->F G Acalabrutinib Precursor F->G H Acalabrutinib Precursor I Final Modification and Deprotection H->I J Acalabrutinib I->J

Caption: Proposed synthetic workflow for acalabrutinib utilizing a key heterocyclic intermediate derived from this compound.

Experimental Protocol: Amide Bond Formation

The following is a detailed, step-by-step methodology for the crucial amide coupling reaction, a foundational step in utilizing this compound. This protocol is based on established methods for amide bond formation.[10][11]

Objective: To couple this compound with a primary or secondary amine to form the corresponding amide.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Amine and Base: Add the amine (1.1 equivalents) to the solution, followed by the dropwise addition of DIPEA (3 equivalents) while stirring.

  • Activation: Add HATU (1.2 equivalents) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Causality Behind Experimental Choices:

  • HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling with electron-deficient amines or sterically hindered substrates.[7]

  • DIPEA as a Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the formation of the active ester intermediate.

  • Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the activated carboxylic acid intermediate.

Conclusion: A Versatile and Indispensable Tool in Medicinal Chemistry

This compound is a prime example of a strategically designed building block that empowers medicinal chemists to construct complex and highly functionalized drug candidates. Its unique combination of a reactive carboxylic acid, a versatile bromine handle for cross-coupling, and the advantageous properties imparted by the difluoro substitution pattern makes it an invaluable intermediate. As the demand for more sophisticated and targeted therapeutics continues to grow, the role of such precisely engineered synthons will undoubtedly become even more critical in the advancement of medicinal chemistry and drug discovery.

References

A Strategic Guide to the Synthesis and Application of 2-(4-Bromo-2,5-difluorophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Molecular Complexity

In the landscape of modern medicinal chemistry and materials science, the strategic manipulation of molecular scaffolds is paramount to innovation. 2-(4-Bromo-2,5-difluorophenyl)acetic acid stands as a versatile starting material, offering a trifecta of reactive sites that can be selectively addressed to generate a diverse library of novel compounds. The interplay of the carboxylic acid moiety, the chemically stable yet reactive carbon-bromine bond, and the electron-withdrawing fluorine atoms on the phenyl ring provides a rich playground for synthetic exploration. This guide provides a comprehensive technical overview of the potential derivatives of this compound, grounded in established chemical principles and forward-looking applications. We will delve into the strategic considerations for reaction planning, provide detailed synthetic protocols, and explore the potential functional implications of the resulting derivatives.

The Core Moiety: A Multifaceted Building Block

This compound (CAS No: 871035-64-2) is a white to yellow solid with a molecular weight of 251.02 g/mol .[1][2] Its structure is characterized by a phenylacetic acid core, which is a common motif in many biologically active molecules. The strategic placement of two fluorine atoms and a bromine atom on the phenyl ring significantly influences its reactivity and the properties of its derivatives.

PropertyValueSource
Molecular FormulaC8H5BrF2O2[1]
Molecular Weight251.02 g/mol [1]
CAS Number871035-64-2[1]
Physical FormWhite to Yellow Solid[2]
StorageSealed in dry, room temperature[2]

The fluorine atoms act as powerful electron-withdrawing groups, which can enhance the metabolic stability of drug candidates and influence their binding affinity to biological targets. The bromine atom serves as a versatile synthetic handle, primarily for cross-coupling reactions, allowing for the introduction of a wide array of substituents. The carboxylic acid group is a classic functional group that can be readily converted into a variety of other functionalities, such as esters, amides, and ketones.

Synthetic Strategies for Derivatization

The derivatization of this compound can be approached through three primary avenues, each targeting a specific functional group. The choice of strategy will be dictated by the desired final compound and the compatibility of the reagents.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is the most readily accessible functional group for derivatization. Standard organic chemistry transformations can be employed to generate a wide range of derivatives.

Esterification is a fundamental transformation that can be used to modify the pharmacokinetic properties of a molecule, such as its solubility and cell permeability.

Protocol: Fischer Esterification

  • Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate alcohol (e.g., methanol, ethanol; used as solvent) is added a catalytic amount of a strong acid (e.g., H2SO4, HCl; ~5 mol%).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The use of excess alcohol drives the equilibrium towards the formation of the ester.

Amide bond formation is a cornerstone of medicinal chemistry, as the amide group is a key structural feature in many pharmaceuticals.

Protocol: Amide Coupling using Carbodiimide Reagents

  • Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, dimethylformamide) is added a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq). The mixture is stirred at 0 °C for 30 minutes.

  • Amine Addition: The desired primary or secondary amine (1.2 eq) is then added to the reaction mixture.

  • Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is filtered to remove the urea byproduct (in the case of DCC). The filtrate is washed with 1N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Causality: The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond.

Amidation_Workflow Start Start Carboxylic_Acid This compound Start->Carboxylic_Acid Coupling_Agent Add DCC/EDC and DMAP Carboxylic_Acid->Coupling_Agent Activation Formation of O-acylisourea intermediate Coupling_Agent->Activation Amine_Addition Add Primary/Secondary Amine Activation->Amine_Addition Amide_Formation Nucleophilic Attack by Amine Amine_Addition->Amide_Formation Workup Aqueous Workup & Purification Amide_Formation->Workup Final_Product Amide Derivative Workup->Final_Product Suzuki_Coupling_Pathway cluster_catalytic_cycle Palladium Catalytic Cycle Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Br Aryl_Pd(II)_Complex Aryl-Pd(II)-Br Complex Oxidative_Addition->Aryl_Pd(II)_Complex Transmetalation Transmetalation Aryl_Pd(II)_Complex->Transmetalation R-B(OH)2 Base Aryl_Pd(II)_R_Complex Aryl-Pd(II)-R Complex Transmetalation->Aryl_Pd(II)_R_Complex Reductive_Elimination Reductive Elimination Aryl_Pd(II)_R_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-R Product Coupled Product Reductive_Elimination->Product Starting_Material This compound Starting_Material->Oxidative_Addition Boronic_Acid Boronic Acid (R-B(OH)2) Boronic_Acid->Transmetalation

References

Methodological & Application

applications of 2-(4-Bromo-2,5-difluorophenyl)acetic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-(4-Bromo-2,5-difluorophenyl)acetic acid in Modern Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 871035-64-2) is a highly functionalized synthetic building block of increasing importance in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring a reactive bromine atom, an acetic acid side chain, and two fluorine substituents on the phenyl ring, offers a versatile platform for constructing complex molecular architectures. The fluorine atoms can enhance metabolic stability and binding affinity in drug candidates, while the bromine atom serves as a key handle for cross-coupling reactions.[2] This guide provides detailed application notes and protocols for the strategic use of this intermediate, with a focus on its role in the synthesis of pharmaceutical precursors and its utility in carbon-carbon bond formation.

Introduction: A Multifunctional Building Block

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design.[1] Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This compound emerges as a valuable reagent in this context, providing a readily available scaffold containing the desirable difluorophenyl motif.

Key Structural Features and Synthetic Utility:

  • Aryl Bromide: The bromine atom is a versatile functional group, primarily serving as an electrophilic partner in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of diverse aryl, alkyl, or vinyl substituents at the C4 position.

  • Phenylacetic Acid Moiety: The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or ketones. It can also participate in cyclization reactions to form various heterocyclic systems.

  • Difluoro Substitution: The fluorine atoms at the C2 and C5 positions modulate the electronic properties of the benzene ring, influencing reaction rates and the stability of the final compound.[2]

Application I: Precursor in the Synthesis of Pharmaceutical Intermediates

A primary application of this compound is as a precursor for key intermediates in the synthesis of complex APIs. While many syntheses are proprietary, the structural motif is found in precursors to important drugs. The following multi-step protocol illustrates a plausible pathway to convert the title compound into a valuable cyclopropylamine intermediate, a key component in several modern pharmaceuticals.

Workflow for Synthesis of a Difluorophenyl Cyclopropylamine Intermediate

This workflow outlines the conversion of the phenylacetic acid into a more complex building block, demonstrating the strategic manipulation of its functional groups.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Kulinkovich Cyclopropanation cluster_2 Step 3: Hydroxide-Mediated Rearrangement cluster_3 Step 4: Azide Introduction & Curtius Rearrangement cluster_4 Step 5: Final Intermediate A This compound B Methyl 2-(4-bromo-2,5-difluorophenyl)acetate A->B MeOH, H₂SO₄ (cat.) Reflux C 1-(4-Bromo-2,5-difluorophenyl)cyclopropanol B->C EtMgBr, Ti(O-iPr)₄ THF, 0°C to RT D 2-(4-Bromo-2,5-difluorophenyl)cyclopropanecarboxylic acid C->D NaOH, Br₂, H₂O (Haloform-type Reaction) E 2-(4-Bromo-2,5-difluorophenyl)cyclopropanamine D->E 1. (COCl)₂, DMF (cat.) 2. NaN₃ 3. Toluene, Δ 4. HCl (aq)

Caption: Synthetic pathway from the starting acid to a key cyclopropylamine intermediate.

Detailed Experimental Protocol: Synthesis of 2-(4-Bromo-2,5-difluorophenyl)cyclopropanamine

Self-Validation: This protocol is a representative, multi-step synthesis. Each step should be monitored by an appropriate analytical method (TLC, LC-MS, or GC-MS) to ensure reaction completion before proceeding to the next step. Purification via column chromatography is recommended at each stage to ensure the purity of the intermediates.

Step 1: Esterification to Methyl 2-(4-bromo-2,5-difluorophenyl)acetate

  • Rationale: The conversion of the carboxylic acid to its methyl ester is a standard protection/activation step. It renders the molecule more suitable for organometallic reactions and prevents interference from the acidic proton in subsequent steps.

  • Procedure:

    • To a solution of this compound (1.0 eq) in methanol (5 mL per 1 g of acid), add concentrated sulfuric acid (0.05 eq) dropwise at room temperature.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

    • Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be used directly or purified by silica gel chromatography.

Step 2: Kulinkovich Cyclopropanation to 1-(4-Bromo-2,5-difluorophenyl)cyclopropanol

  • Rationale: The Kulinkovich reaction is a powerful method for converting esters into cyclopropanols using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. This efficiently constructs the cyclopropyl ring.

  • Procedure:

    • In a flame-dried, three-neck flask under an argon atmosphere, dissolve titanium(IV) isopropoxide (1.2 eq) in anhydrous THF (10 mL per 1 g of ester).

    • Cool the solution to 0 °C and add ethylmagnesium bromide (2.4 eq, 1.0 M solution in THF) dropwise, maintaining the temperature below 5 °C. A color change indicates the formation of the active titanium complex.

    • Add a solution of methyl 2-(4-bromo-2,5-difluorophenyl)acetate (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3 & 4: Rearrangement, Azide Formation, and Curtius Rearrangement

  • Rationale: This sequence transforms the cyclopropanol into the target amine. It involves an oxidative cleavage and rearrangement to form a cyclopropanecarboxylic acid, which is then converted to an acyl azide. The acyl azide undergoes a thermal Curtius rearrangement to form an isocyanate, which is hydrolyzed to the amine.

  • Procedure (Illustrative):

    • The cyclopropanol can be converted to the corresponding cyclopropanecarboxylic acid via a variety of methods, including a haloform-type reaction.

    • The resulting carboxylic acid (1.0 eq) is activated, for example, with oxalyl chloride and a catalytic amount of DMF in an inert solvent like dichloromethane.

    • The activated acyl chloride is then carefully reacted with sodium azide (1.5 eq) in a biphasic system (e.g., acetone/water) to form the acyl azide.

    • The crude acyl azide is carefully isolated and heated in an inert, high-boiling solvent like toluene until nitrogen evolution ceases, indicating formation of the isocyanate.

    • The isocyanate is then hydrolyzed by heating with aqueous acid (e.g., 3M HCl) to yield the desired 2-(4-bromo-2,5-difluorophenyl)cyclopropanamine hydrochloride salt.

Application II: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The aryl bromide functionality of this compound is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the aryl bromide and an organoboron compound, is one of the most robust and widely used transformations in modern synthesis.[2]

General Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reactants cluster_1 Catalytic System cluster_2 Reaction cluster_3 Product A This compound E Solvent, Heat A->E B Arylboronic Acid (R-B(OH)₂) B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃) D->E F 2-(4-Aryl-2,5-difluorophenyl)acetic acid E->F

Caption: General schematic of a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 2-(2,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)acetic acid

Trustworthiness: This protocol is a representative example. The optimal choice of catalyst, ligand, base, and solvent may vary depending on the specific boronic acid used. The reaction should be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.

Materials & Reagents

ReagentM.W.Amount (eq)Quantity
This compound251.021.0251 mg (1.0 mmol)
4-Methylphenylboronic acid135.941.2163 mg (1.2 mmol)
Tetrakis(triphenylphosphine)palladium(0)1155.560.0335 mg (0.03 mmol)
Potassium Carbonate (K₂CO₃)138.212.5345 mg (2.5 mmol)
1,4-Dioxane--8 mL
Water--2 mL

Procedure:

  • To a 25 mL Schlenk flask, add this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the degassed solvents, 1,4-dioxane (8 mL) and water (2 mL), via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with 20 mL of water.

  • Acidify the aqueous solution to pH ~2-3 with 1M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure biaryl acetic acid derivative.

Safety and Handling

This compound is a chemical intermediate. Standard laboratory safety precautions should be observed.[3]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

  • Hazards: May cause skin, eye, and respiratory irritation (H315, H319, H335).

Conclusion

This compound is a strategically important building block for organic synthesis, particularly within the pharmaceutical industry. Its utility is primarily demonstrated in its role as a precursor to complex drug intermediates and its capacity to undergo reliable C-C bond formation via cross-coupling reactions. The protocols provided herein offer a practical framework for researchers to leverage the unique reactivity of this versatile compound in their synthetic endeavors.

References

Application Notes and Protocols: Synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Phenylacetic Acid Derivative

2-(4-Bromo-2,5-difluorophenyl)acetic acid (CAS No. 871035-64-2) is a halogenated phenylacetic acid derivative of significant interest to researchers in medicinal chemistry and materials science.[1][2][3] The unique substitution pattern on the phenyl ring, featuring a bromine atom and two fluorine atoms, imparts specific electronic and lipophilic properties to molecules incorporating this moiety. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of diverse molecular fragments.[4] Furthermore, the presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] Consequently, this compound is a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a detailed examination of a plausible and robust synthetic route to this important compound, including reaction conditions, mechanistic insights, and step-by-step protocols.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in the table below.

PropertyValueSource
CAS Number 871035-64-2[1][2][3]
Molecular Formula C₈H₅BrF₂O₂[1][2]
Molecular Weight 251.02 g/mol [2]
Physical Form White to Yellow Solid[1]
Storage Sealed in dry, room temperature[1]

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound can be strategically approached via a multi-step sequence starting from the commercially available 1,4-dibromo-2,5-difluorobenzene. This pathway involves the formation of a key benzyl cyanide intermediate followed by hydrolysis to the desired carboxylic acid. This approach is advantageous as it builds the acetic acid side chain in a controlled manner.

The proposed synthetic workflow is illustrated in the diagram below.

G cluster_0 Step 1: Selective Monolithiation and Formylation cluster_1 Step 2: Reduction to Benzyl Alcohol cluster_2 Step 3: Conversion to Benzyl Bromide cluster_3 Step 4: Cyanation to Benzyl Cyanide cluster_4 Step 5: Hydrolysis to Acetic Acid A 1,4-Dibromo-2,5-difluorobenzene B 4-Bromo-2,5-difluorobenzaldehyde A->B 1. n-BuLi, THF, -78 °C 2. DMF C (4-Bromo-2,5-difluorophenyl)methanol B->C NaBH4, Methanol D 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene C->D PBr3 or HBr E 2-(4-Bromo-2,5-difluorophenyl)acetonitrile D->E NaCN or KCN, DMSO F This compound E->F H2SO4 (aq), Heat

Caption: Proposed synthetic pathway for this compound.

Mechanistic Insights and Rationale for Experimental Choices

A thorough understanding of the underlying reaction mechanisms is crucial for successful synthesis and optimization.

  • Step 1: Selective Monolithiation and Formylation: The synthesis commences with the selective monolithiation of 1,4-dibromo-2,5-difluorobenzene using n-butyllithium at low temperatures.[5][6] The choice of a strong, non-nucleophilic base like n-BuLi is critical for efficient halogen-metal exchange. The reaction is performed at -78 °C to prevent side reactions, such as elimination or reaction with the solvent. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF) to form a tetrahedral intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield 4-bromo-2,5-difluorobenzaldehyde.

  • Step 2: Reduction to Benzyl Alcohol: The aldehyde is then reduced to the corresponding benzyl alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol. NaBH₄ is selected for its chemoselectivity in reducing aldehydes and ketones without affecting the aryl bromide.

  • Step 3: Conversion to Benzyl Bromide: The benzyl alcohol is converted to the more reactive benzyl bromide. This can be achieved using phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). These reagents facilitate the substitution of the hydroxyl group with a bromide, a good leaving group, setting the stage for the subsequent nucleophilic substitution.

  • Step 4: Cyanation to Benzyl Cyanide: The introduction of the cyano group is a key step in building the acetic acid side chain.[7] The benzyl bromide is treated with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This proceeds via an Sₙ2 mechanism, where the cyanide ion acts as a nucleophile, displacing the bromide. The use of a polar aprotic solvent is crucial to solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

  • Step 5: Hydrolysis to Acetic Acid: The final step is the hydrolysis of the nitrile (cyanide) group to a carboxylic acid.[8][9][10] This is typically achieved by heating the nitrile in the presence of a strong acid, such as aqueous sulfuric acid. The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonium salt.[8][9]

Detailed Experimental Protocols

Safety Precautions: This synthesis involves the use of hazardous materials, including pyrophoric reagents (n-BuLi), toxic cyanides, and corrosive acids.[11][12] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[11]

Protocol 1: Synthesis of 4-Bromo-2,5-difluorobenzaldehyde
ReagentMolar Eq.MW ( g/mol )Amount
1,4-Dibromo-2,5-difluorobenzene1.0271.8927.2 g
n-Butyllithium (2.5 M in hexanes)1.164.0644 mL
N,N-Dimethylformamide (DMF)1.273.098.8 mL
Tetrahydrofuran (THF), anhydrous-72.11250 mL

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,4-dibromo-2,5-difluorobenzene (27.2 g, 0.1 mol) and anhydrous THF (250 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add N,N-dimethylformamide (8.8 mL, 0.12 mol) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding 1 M aqueous HCl (100 mL).

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-bromo-2,5-difluorobenzaldehyde, which can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Protocol 2: Synthesis of this compound

This protocol outlines the subsequent steps from the aldehyde to the final product.

ReagentMolar Eq.MW ( g/mol )Amount (based on 0.1 mol starting material)
4-Bromo-2,5-difluorobenzaldehyde1.0221.0122.1 g
Sodium borohydride1.537.835.7 g
Methanol-32.04200 mL
Phosphorus tribromide0.4270.6910.8 mL
Dichloromethane (DCM), anhydrous-84.93150 mL
Sodium cyanide1.249.015.9 g
Dimethyl sulfoxide (DMSO), anhydrous-78.13100 mL
Sulfuric acid (conc.)-98.0850 mL
Water-18.02150 mL

Procedure:

Part A: Reduction to (4-Bromo-2,5-difluorophenyl)methanol

  • Dissolve 4-bromo-2,5-difluorobenzaldehyde (22.1 g, 0.1 mol) in methanol (200 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add sodium borohydride (5.7 g, 0.15 mol) in portions.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude alcohol.

Part B: Bromination to 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene

  • Dissolve the crude alcohol in anhydrous dichloromethane (150 mL) and cool to 0 °C.

  • Slowly add phosphorus tribromide (10.8 mL, 0.04 mol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Carefully pour the reaction mixture onto ice water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure to obtain the crude benzyl bromide.

Part C: Cyanation to 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

  • Dissolve the crude benzyl bromide in anhydrous DMSO (100 mL).

  • Add sodium cyanide (5.9 g, 0.12 mol) and stir the mixture at 50 °C for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Extract the product with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash thoroughly with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude nitrile.

Part D: Hydrolysis to this compound

  • To the crude nitrile, add a mixture of concentrated sulfuric acid (50 mL) and water (150 mL).

  • Heat the mixture under reflux for 8-12 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and pour it onto ice.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain pure this compound.

Data Interpretation and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the substitution pattern on the aromatic ring.

  • Mass Spectrometry: To verify the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete lithiation; reaction with residual water.Ensure all glassware is flame-dried and reagents are anhydrous. Titrate the n-BuLi solution before use.
Incomplete hydrolysis of the nitrile Insufficient reaction time or temperature.Increase the reflux time and monitor the reaction by TLC until the starting material is consumed.
Formation of byproducts Side reactions due to incorrect temperature control.Maintain the recommended reaction temperatures, especially during the addition of organolithium reagents.

Conclusion

This application note provides a comprehensive guide to the synthesis of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable building block for applications in drug discovery and materials science. Adherence to safety protocols is paramount throughout the synthesis.

References

Application Note: High-Purity Isolation of 2-(4-Bromo-2,5-difluorophenyl)acetic Acid for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Bromo-2,5-difluorophenyl)acetic acid is a critical building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The isomeric purity and absence of process-related impurities are paramount for its effective use in drug development, directly impacting reaction efficiency, yield, and the safety profile of the final compound. This document provides a comprehensive guide with detailed protocols for the purification of this compound, designed for researchers, chemists, and drug development professionals. We present a multi-step strategy, beginning with a high-capacity acid-base extraction to remove neutral and basic impurities, followed by optimized recrystallization for final polishing. An optional preparative chromatography protocol is included for instances requiring the highest achievable purity. The causality behind experimental choices is explained to empower scientists with a robust and adaptable purification framework.

Introduction: The Imperative for Purity

The presence of impurities, even in small quantities, can have significant downstream consequences in a synthetic sequence. For a key intermediate like this compound, potential contaminants can include unreacted starting materials, byproducts from side reactions, or residual solvents.[1] These can interfere with subsequent catalytic processes, complicate product isolation, and introduce unwanted substances into the final API. Therefore, a well-designed purification strategy is not merely a matter of good practice but a fundamental requirement for reliable and reproducible research and development. This guide outlines a logical, multi-tiered approach to achieving >98% purity for the title compound.[2]

Physicochemical Properties

A foundational understanding of the compound's properties is essential for designing an effective purification strategy.

PropertyValueSource
CAS Number 871035-64-2[3]
Molecular Formula C₈H₅BrF₂O₂[3][4]
Molecular Weight 251.02 g/mol [4]
Appearance Solid
XLogP3 2.3 - 2.35[3][4]
Boiling Point 311.7 ± 37.0 °C at 760 mmHg[3]

The compound's solid state and carboxylic acid functionality are the key handles we will exploit for purification.

Typical Impurity Profile

The nature of impurities is intrinsically linked to the synthetic route. While specific routes vary, common impurities in the preparation of phenylacetic acids can be broadly categorized:

  • Neutral Organic Impurities: Unreacted starting materials (e.g., corresponding substituted toluenes or benzyl halides) and non-acidic byproducts.

  • Related Acidic Impurities: Structurally similar carboxylic acids formed from side reactions, which may have different polarity.

  • Basic Impurities: Residual amine-based reagents or catalysts.

  • Residual Solvents & Reagents: Acetic acid, bromine, or solvents used in the synthesis and initial work-up.[5][6]

A Strategic Approach to Purification

A sequential purification strategy is most effective. We begin with a bulk, technique (Acid-Base Extraction) to remove gross impurities of different chemical classes, followed by a high-resolution technique (Recrystallization) to remove closely related impurities.

Purification_Strategy Crude Crude this compound ABE Protocol 1: Acid-Base Extraction Crude->ABE Removes neutral & basic impurities Recryst Protocol 2: Recrystallization ABE->Recryst Removes structurally similar impurities Chrom Protocol 3 (Optional): Preparative Chromatography Recryst->Chrom For highest purity or difficult separations Pure High-Purity Product (>98%) Recryst->Pure Chrom->Pure

Caption: Overall purification workflow.

Protocol 1: Acid-Base Liquid-Liquid Extraction

Principle: This technique is a cornerstone of carboxylic acid purification.[1][7] It leverages the acidic nature of the target compound. By treating an organic solution of the crude product with a weak aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form its sodium salt. This salt is highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase.[8][9] Subsequent acidification of the separated aqueous layer regenerates the insoluble, pure carboxylic acid, which precipitates out.[9][10]

Materials and Reagents:

  • Crude this compound

  • Ethyl acetate (or other suitable water-immiscible organic solvent like dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in a suitable volume of ethyl acetate (e.g., 10-20 mL per gram of crude solid) in an Erlenmeyer flask.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.[1] Stopper the funnel and gently invert it several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock (while inverted and pointed away from you) to release the pressure generated by CO₂ gas evolution.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser aqueous layer (bottom) will contain the sodium salt of your desired acid. The top organic layer contains neutral impurities.

  • Isolate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. Drain the upper organic layer into a separate flask and save it temporarily.

  • Repeat Extraction: Return the organic layer to the separatory funnel and repeat the extraction (steps 3-5) with a fresh portion of NaHCO₃ solution to ensure complete recovery of the acid.[1] Combine the aqueous extracts.

  • Back-Wash (Optional but Recommended): To remove any neutral impurities that may have been trapped in the basic aqueous phase, add a small amount of fresh ethyl acetate to the combined aqueous extracts in the separatory funnel, shake gently, and discard the organic layer.

  • Re-acidification: Place the combined aqueous extracts in a beaker and cool in an ice-water bath. While stirring, slowly add 6M HCl dropwise. CO₂ will evolve. Continue adding acid until the solution is strongly acidic (pH ~1-2, check with pH paper).[1] The pure this compound will precipitate as a solid.[10]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified solid under vacuum. For final drying, a vacuum desiccator is recommended.[1]

Expert Insights & Troubleshooting:

  • Why a weak base? Using a strong base like NaOH is generally avoided as it can potentially hydrolyze ester impurities or promote other side reactions. NaHCO₃ is selective for acidic protons of carboxylic acids over weaker acids like phenols.[8][10]

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

  • Incomplete Precipitation: If the product does not precipitate upon acidification, it may be due to insufficient acid or high solubility in the aqueous medium. Ensure the pH is < 2. If solubility is an issue, the acidified solution can be extracted with a fresh portion of an organic solvent (like ethyl acetate), and the solvent evaporated after drying with MgSO₄.

Protocol 2: Recrystallization for Final Purity Enhancement

Principle: Recrystallization refines purity by exploiting differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures. Upon cooling, the pure compound crystallizes, leaving impurities dissolved in the "mother liquor."[7]

Recrystallization_Workflow Start Start with Acid-Base Extracted Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (if insoluble impurities exist) Dissolve->HotFilter Optional Step Cool Slow Cooling to Room Temp Dissolve->Cool HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Maximize Yield Crystals Crystal Formation IceBath->Crystals Filter Vacuum Filtration Crystals->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Step-by-step recrystallization process.

Part A: Solvent System Screening Protocol

Expertise & Experience: The choice of solvent is the most critical parameter for successful recrystallization. A preliminary screen with small amounts of material is essential and saves significant time and material.

  • Place ~20-30 mg of the compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., Toluene, Ethyl Acetate/Hexane mixture, Ethanol, Water, Acetonitrile, Acetic Acid/Water) dropwise at room temperature until the total volume is ~0.5 mL. Note the solubility.

  • If the compound is insoluble at room temperature, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed.

Data Presentation: Solvent Screening Log

Solvent TestedSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingRemarks
TolueneInsolubleSolubleGood, needle-like crystalsPromising candidate
EthanolSolubleVery SolublePoor recoveryNot ideal alone
WaterInsolubleInsoluble-Unsuitable
Ethanol/Water (e.g., 9:1)Sparingly SolubleSolubleGood, dense crystalsGood binary system
Ethyl Acetate/HexaneSparingly SolubleSolubleGood crystalsGood binary system
Part B: Scaled-Up Recrystallization Protocol
  • Dissolution: Place the solid from Protocol 1 into an Erlenmeyer flask. Add the chosen solvent (or solvent system) in small portions and heat the mixture to a gentle boil with stirring. Continue adding just enough hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and proceed to hot filtration.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation & Drying: Collect the crystals by vacuum filtration and follow steps 10-11 from Protocol 1, using the cold recrystallization solvent for the washing step.

Expert Insights & Troubleshooting:

  • "Oiling Out": If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the impure compound, or the solution is supersaturated. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.

  • Poor Recovery: This often happens if too much solvent was used. The volume of the mother liquor can be reduced by boiling off some solvent and attempting recrystallization again.

Protocol 3 (Optional): Preparative Column Chromatography

Principle: For achieving the highest purity or separating very similar impurities, silica gel column chromatography is the method of choice. Carboxylic acids can be challenging due to their interaction with the slightly acidic silica gel, often causing significant tailing or "streaking" on a TLC plate.[1]

Trustworthiness - The Self-Validating Solution: The key to success is to suppress the deprotonation of the carboxylic acid on the silica surface. This is reliably achieved by adding a small amount (0.5-1%) of a volatile acid, like acetic or formic acid, to the mobile phase (eluent).[1] This ensures the compound remains fully protonated and elutes as a sharp, well-defined band.

Step-by-Step Methodology:

  • TLC Analysis: Develop an appropriate mobile phase using TLC. A good starting point for a compound with this polarity is a mixture of Hexane and Ethyl Acetate. Test various ratios (e.g., 4:1, 3:1, 2:1) and add ~0.5% acetic acid to each test solvent system. The ideal system will give your target compound an Rf value of ~0.3-0.4.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase (with added acetic acid). Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the compound in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid is volatile and will co-evaporate.

  • Final Drying: Dry the resulting solid under high vacuum to remove any final traces of solvent.

Purity Verification

After any purification protocol, the purity of the final product must be verified. Standard analytical techniques include:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining proton-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

Conclusion

The purification of this compound is most effectively achieved through a logical, multi-step approach. An initial acid-base extraction provides a high-yield, high-capacity method to remove non-acidic impurities. Subsequent recrystallization from a carefully selected solvent system is a powerful technique for removing closely related impurities and achieving high crystalline purity. For applications demanding the utmost purity, preparative chromatography with a modified mobile phase offers a reliable final polishing step. By understanding the principles behind each technique, researchers can confidently produce material of the quality required for demanding applications in drug discovery and development.

References

Topic: Comprehensive Analytical Characterization of 2-(4-Bromo-2,5-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical techniques required for the comprehensive characterization of 2-(4-Bromo-2,5-difluorophenyl)acetic acid (CAS No. 871035-64-2).[1] As a substituted phenylacetic acid derivative, this compound is a valuable building block in medicinal chemistry and materials science. Rigorous analytical characterization is paramount to confirm its chemical identity, structure, purity, and stability, thereby ensuring the reliability and reproducibility of downstream applications. This guide outlines detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, explaining the rationale behind experimental choices and providing expected outcomes.

Introduction and Physicochemical Profile

This compound is a poly-substituted aromatic compound featuring a carboxylic acid moiety. The presence of bromine and fluorine atoms, along with the acidic functional group, imparts specific chemical properties that are leveraged in synthesis and influence the choice of analytical methods. Accurate characterization ensures that the correct isomer is present and that critical impurities are identified and quantified.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 871035-64-2[1]
Molecular Formula C₈H₅BrF₂O₂[1][2]
Molecular Weight 251.02 g/mol [1]
Exact Mass 249.94410 Da[1]
Physical Form Solid (White to Off-White)
Storage Sealed in dry, room temperature[3]

The Integrated Analytical Workflow

No single analytical technique can provide a complete profile of a chemical compound. A synergistic approach, integrating data from orthogonal techniques, is essential for unambiguous characterization. The workflow below illustrates how data from various methods are combined to build a complete picture of the molecule's identity and purity.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Quantification & Purity cluster_2 Final Assessment Sample Test Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Structural Skeleton MS Mass Spectrometry (LC-MS) Sample->MS Molecular Weight FTIR FTIR Spectroscopy Sample->FTIR Functional Groups HPLC HPLC-UV Sample->HPLC Purity Assay Confirmation Confirmed Identity, Structure, Purity, & Profile NMR->Confirmation MS->Confirmation FTIR->Confirmation HPLC->Confirmation

Figure 1: Integrated workflow for comprehensive compound characterization.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise atomic structure of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Causality Behind the Experiment

The unique electronic environment of each proton, carbon, and fluorine nucleus, dictated by adjacent atoms and functional groups, results in a distinct resonance frequency (chemical shift). The coupling (splitting) patterns between neighboring nuclei reveal connectivity, providing definitive proof of the isomeric structure.

Figure 2: Key structural features and their analytical signatures.

Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acid proton.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal resolution.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum over a range of -2 to 14 ppm.

    • Expected Resonances:

      • ~11-13 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH ).

      • ~7.5-7.8 ppm: Two aromatic protons, appearing as doublets or triplets due to coupling with adjacent fluorine atoms.

      • ~3.7 ppm: A singlet corresponding to the methylene protons (-CH₂ -).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum over a range of 0 to 200 ppm.

    • Expected Resonances:

      • ~171 ppm: Carboxylic acid carbonyl carbon (C =O).

      • ~110-160 ppm: Six distinct aromatic carbon signals. The carbons directly bonded to fluorine will show large C-F coupling constants.

      • ~35 ppm: Methylene carbon (-C H₂-).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • Expected Resonances: Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other.

Molecular Weight and Fragmentation by Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and can provide structural information through controlled fragmentation of the molecule.

Causality Behind the Experiment

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, allowing for the detection of the intact molecular ion with minimal fragmentation.[5] Operating in negative ion mode is preferable as the carboxylic acid group readily loses a proton to form a stable [M-H]⁻ anion. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, provides a definitive isotopic signature.

Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatography (LC):

    • Column: A standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in ionization.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: ESI, Negative Ion.

    • Scan Range: m/z 50-500.

    • Expected Observations:

      • Molecular Ion: A pair of peaks at m/z 248.9 and m/z 250.9 , corresponding to [M-H]⁻ for the ⁷⁹Br and ⁸¹Br isotopes, respectively. The ~1:1 intensity ratio is a key confirmation.

      • Fragmentation (MS/MS): By selecting the parent ions and applying collision energy, characteristic fragments can be observed.

Table 2: Predicted Mass Spectrometry Fragments

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)IdentityRationale
248.9250.9[M-H]⁻Parent Ion (Deprotonated Molecule)
204.9206.9[M-H-CO₂]⁻Loss of carbon dioxide from the carboxylate
125.9-[M-H-CO₂-Br]⁻Subsequent loss of bromine radical

Purity Determination by HPLC

HPLC with UV detection is the standard method for assessing the purity of small organic compounds.

Causality Behind the Experiment

Reverse-phase HPLC separates compounds based on their polarity.[6] this compound, being moderately polar, will be retained on a nonpolar C18 stationary phase. By using a polar mobile phase (like water/acetonitrile), the compound can be eluted and quantified. The aromatic ring provides a strong chromophore, allowing for sensitive detection by UV-Vis spectroscopy.[7]

Protocol: HPLC-UV Analysis
  • Instrumentation: An HPLC system equipped with a C18 column, autosampler, and a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water containing 0.1% Trifluoroacetic Acid (TFA). TFA helps to sharpen peaks by suppressing the ionization of the carboxylic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for optimal absorbance; likely around 260-270 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The main peak corresponding to the product should be observed.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity of >98% is common for commercial-grade material.[8]

Functional Group Analysis by FTIR Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule.

Causality Behind the Experiment

Chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, which are then detected.[9] This provides a "fingerprint" of the functional groups present. For this compound, the C=O and O-H stretches of the carboxylic acid are particularly strong and diagnostic.[10][11]

Protocol: FTIR Analysis
  • Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the simplest method. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid sample on the crystal and apply pressure.

    • Scan the sample from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

Table 3: Predicted FTIR Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700 (strong)C=O stretchCarboxylic Acid
~1600, ~1480C=C stretchAromatic Ring
~1250C-O stretchCarboxylic Acid
~1100-1200C-F stretchAryl-Fluoride
~600-700C-Br stretchAryl-Bromide

Conclusion

The combination of NMR, MS, HPLC, and FTIR provides a robust and comprehensive analytical package for the characterization of this compound. NMR spectroscopy confirms the detailed chemical structure and isomerism. Mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of bromine). HPLC provides an accurate assessment of purity, while FTIR confirms the presence of key functional groups. Together, these techniques ensure the material meets the required specifications for its intended use in research and development.

References

Application Note: A Guide to the NMR Spectroscopic Analysis of 2-(4-Bromo-2,5-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of a Substituted Phenylacetic Acid

2-(4-Bromo-2,5-difluorophenyl)acetic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The presence of bromine and fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for the synthesis of novel bioactive compounds. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.

This comprehensive guide provides a detailed protocol and theoretical framework for the NMR spectroscopic analysis of this compound. We will delve into the practical aspects of sample preparation, and the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra. Furthermore, we will present a detailed interpretation of the expected spectral data, supported by established principles of NMR spectroscopy and data from related structures. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and similar halogenated aromatic compounds.

The Science of NMR: A Primer for the Analysis of this compound

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The precise frequency of this absorption is highly sensitive to the local electronic environment of the nucleus, providing a wealth of structural information. For this compound, three key nuclei are of interest:

  • ¹H (Proton) NMR: Provides information on the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

  • ¹³C (Carbon-13) NMR: Reveals the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling to simplify the signals to singlets.

  • ¹⁹F (Fluorine-19) NMR: As a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F is highly amenable to NMR analysis. The large chemical shift range of ¹⁹F NMR makes it particularly sensitive to subtle changes in the molecular structure.

The presence of the electronegative fluorine and bromine atoms, along with the carboxylic acid group, will induce significant shifts in the NMR signals of nearby nuclei. Furthermore, spin-spin coupling between ¹H, ¹³C, and ¹⁹F nuclei will provide crucial information about the connectivity of the molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra

This section outlines a detailed, step-by-step methodology for the preparation and NMR analysis of this compound.

I. Sample Preparation: The Foundation of a Good Spectrum

Proper sample preparation is critical for obtaining high-resolution NMR spectra. Halogenated aromatic carboxylic acids can sometimes exhibit limited solubility, so careful solvent selection is key.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes and bulbs

  • Cotton or glass wool

  • Vortex mixer and/or sonicator

Protocol:

  • Solvent Selection: Begin by testing the solubility of a small amount of the compound in various deuterated solvents. Chloroform-d is often a good starting point for many organic molecules. If solubility is an issue, Acetone-d₆ or DMSO-d₆ are more polar alternatives. The acidic proton of the carboxylic acid may exchange with deuterium in solvents like D₂O or Methanol-d₄, leading to the disappearance of its signal in the ¹H NMR spectrum.

  • Sample Weighing and Dissolution: Accurately weigh the desired amount of this compound into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogeneous solution is essential for high-quality spectra.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of cotton or glass wool placed in a Pasteur pipette.

  • Sample Transfer: Carefully transfer the filtered solution into the NMR tube, ensuring a sample height of approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Diagram of the NMR Sample Preparation Workflow:

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Compound dissolve 2. Add Deuterated Solvent weigh->dissolve mix 3. Vortex/Sonicate dissolve->mix filter 4. Filter into NMR Tube mix->filter instrument 5. Insert into Spectrometer filter->instrument Transfer acquire 6. Acquire Spectra (¹H, ¹³C, ¹⁹F) instrument->acquire process 7. Process Data acquire->process

Caption: Workflow for NMR sample preparation and analysis.

II. NMR Instrument Setup and Data Acquisition

The following are general guidelines for setting up a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHz or higherHigher field strength provides better signal dispersion and resolution.
Pulse ProgramStandard 1D pulse-acquireA simple and robust experiment for routine ¹H NMR.
Spectral Width12-16 ppmTo encompass both aromatic and aliphatic regions.
Acquisition Time2-4 secondsLonger acquisition times improve resolution.
Relaxation Delay1-2 secondsAllows for sufficient relaxation of the protons between scans.
Number of Scans8-16To achieve a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency100 MHz or higherCorresponding to the ¹H frequency.
Pulse ProgramProton-decoupled pulse-acquireSimplifies the spectrum to singlets for each unique carbon.
Spectral Width200-220 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time1-2 secondsBalances resolution and experimental time.
Relaxation Delay2 secondsEnsures quantitative signal intensity is not a primary concern.
Number of Scans128-1024A higher number of scans is needed due to the low sensitivity of ¹³C.

¹⁹F NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency376 MHz or higherCorresponding to the ¹H frequency.
Pulse ProgramProton-decoupled pulse-acquireTo simplify the spectrum by removing ¹H-¹⁹F couplings.
Spectral Width-100 to -150 ppmA typical range for aromatic fluorine atoms.
Acquisition Time1-2 secondsSufficient for good resolution.
Relaxation Delay2 secondsAdequate for most fluorine environments.
Number of Scans16-64¹⁹F is a sensitive nucleus, so fewer scans are needed compared to ¹³C.

Data Interpretation: Decoding the Spectra of this compound

The following sections provide a detailed prediction and analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of the target molecule. These predictions are based on established substituent effects and typical coupling constants for similar chemical structures.

Molecular Structure and Atom Numbering:

Caption: Structure and numbering of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region and one for the methylene protons, plus a broad signal for the carboxylic acid proton.

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H3~7.4Triplet of doublets (td) or Doublet of doublets of doublets (ddd)³J(H-F) ≈ 8-10 Hz, ⁴J(H-F) ≈ 4-6 Hz, ⁴J(H-H) ≈ 2-3 Hz
H6~7.2Triplet of doublets (td) or Doublet of doublets of doublets (ddd)³J(H-F) ≈ 8-10 Hz, ⁴J(H-F) ≈ 4-6 Hz, ⁴J(H-H) ≈ 2-3 Hz
CH₂~3.7Singlet or very narrow triplet⁴J(H-F) ≈ 1-2 Hz
COOH~11-12Broad singletN/A

Analysis:

  • Aromatic Protons (H3 and H6): These two protons are in different chemical environments due to the substitution pattern. They will appear as complex multiplets due to coupling with each other (⁴JHH) and with the two fluorine atoms (³JHF and ⁴JHF). The exact appearance will depend on the relative magnitudes of these coupling constants.

  • Methylene Protons (-CH₂-): These two protons are chemically equivalent and will appear as a singlet. A small four-bond coupling to the fluorine at C2 (⁴JHF) might cause some slight broadening or a very narrow triplet.

  • Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It will typically appear as a broad singlet and may not be observed if an exchangeable solvent like D₂O is used.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals. The carbons directly bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling (¹JCF), which is typically large. Other carbons will also show smaller couplings to the fluorine atoms.

Carbon(s)Predicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C1~125Doublet of doublets (dd)²J(C-F) ≈ 20-25 Hz, ³J(C-F) ≈ 5-10 Hz
C2~158Doublet of doublets (dd)¹J(C-F) ≈ 240-250 Hz, ²J(C-F) ≈ 15-20 Hz
C3~118Doublet of doublets (dd)²J(C-F) ≈ 20-25 Hz, ³J(C-F) ≈ 5-10 Hz
C4~115Doublet of doublets (dd)²J(C-F) ≈ 20-25 Hz, ³J(C-F) ≈ 5-10 Hz
C5~155Doublet of doublets (dd)¹J(C-F) ≈ 240-250 Hz, ²J(C-F) ≈ 15-20 Hz
C6~120Doublet of doublets (dd)²J(C-F) ≈ 20-25 Hz, ³J(C-F) ≈ 5-10 Hz
-CH₂-~35Triplet (t)³J(C-F) ≈ 3-5 Hz
-COOH~175Singlet or very narrow triplet⁵J(C-F) < 1 Hz

Analysis:

  • Aromatic Carbons: The chemical shifts are significantly influenced by the electron-withdrawing effects of the halogens. The carbons directly attached to fluorine (C2 and C5) will be the most downfield in the aromatic region and will exhibit very large one-bond C-F coupling constants. The other aromatic carbons will show smaller two- and three-bond couplings to the fluorines. The carbon attached to bromine (C4) will also have its chemical shift influenced by the "heavy atom effect".

  • Aliphatic Carbons: The methylene carbon (-CH₂-) will be shifted downfield due to the adjacent aromatic ring and will likely show a small three-bond coupling to the fluorine at C2. The carboxylic acid carbon will appear at the most downfield region of the spectrum.

Predicted ¹⁹F NMR Spectrum

The proton-decoupled ¹⁹F NMR spectrum is expected to show two distinct signals, both appearing as doublets due to coupling to each other.

Fluorine(s)Predicted Chemical Shift (δ, ppm, relative to CFCl₃)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F at C2~ -115 to -125Doublet (d)³J(F-F) ≈ 15-20 Hz
F at C5~ -120 to -130Doublet (d)³J(F-F) ≈ 15-20 Hz

Analysis:

  • The two fluorine atoms are in different chemical environments and will therefore have different chemical shifts. The precise chemical shifts are difficult to predict without experimental data for this specific compound, but they are expected to be in the typical range for aryl fluorides.

  • The two fluorine atoms are three bonds apart and will couple to each other, resulting in a doublet for each signal. The magnitude of this three-bond F-F coupling is typically in the range of 15-20 Hz.

Challenges and Troubleshooting

  • Solubility: As mentioned, poor solubility can lead to broad lines and low signal-to-noise. If the compound is not fully soluble in CDCl₃, try more polar solvents like acetone-d₆ or DMSO-d₆.

  • Impurity Peaks: Small impurities in the sample or solvent can give rise to extra peaks. Always use high-purity deuterated solvents and clean NMR tubes.

  • Complex Multiplets: The aromatic region of the ¹H NMR spectrum may be complex due to overlapping signals and multiple couplings. Higher field NMR instruments (600 MHz and above) can help to resolve these multiplets. 2D NMR techniques like COSY and HSQC can also be invaluable for assigning these signals.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality ¹H, ¹³C, and ¹⁹F NMR spectra. The provided analysis of the expected spectral features, including chemical shifts and coupling patterns, serves as a valuable reference for data interpretation. While the presented spectral data is predictive, it is based on sound spectroscopic principles and provides a robust framework for the analysis of this and structurally related halogenated compounds. For definitive assignments, comparison with experimentally obtained data is always recommended. Such data may be available from commercial suppliers of this compound, such as BLDpharm[1].

References

Topic: High-Sensitivity Mass Spectrometric Analysis of 2-(4-Bromo-2,5-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive guide and a robust protocol for the analysis of 2-(4-Bromo-2,5-difluorophenyl)acetic acid, a compound of interest in pharmaceutical development and organic synthesis. We delve into the principles of electrospray ionization mass spectrometry (ESI-MS) tailored for this specific analyte, emphasizing the rationale behind methodological choices to ensure scientific rigor and reproducibility. This guide provides detailed, step-by-step protocols for sample preparation, instrument configuration, and data interpretation, including a predictive analysis of the compound's fragmentation patterns. The methodologies described herein are designed to be self-validating and are grounded in established analytical principles, making this document an essential resource for researchers in drug discovery, quality control, and metabolic studies.

Introduction: The Analytical Imperative

This compound (C₈H₅BrF₂O₂) is a halogenated aromatic carboxylic acid. Such compounds often serve as key intermediates or building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its unique substitution pattern, featuring two fluorine atoms and a bromine atom, imparts specific chemical properties that can be leveraged in drug design but also present unique challenges for analytical characterization.

Mass spectrometry (MS) is an indispensable analytical tool in the pharmaceutical industry, providing unparalleled sensitivity and specificity for compound identification, quantification, and structural elucidation.[2][3] The ability to develop a reliable and robust MS-based method for this compound is crucial for monitoring its purity, stability, and fate in various biological and chemical systems. This note provides the foundational methodology to achieve this.

Principle of Analysis: Ionization and Fragmentation Strategy

The molecular structure of this compound dictates the optimal approach for its analysis by mass spectrometry.

The Choice of Ionization: Electrospray Ionization (ESI) in Negative Mode

The presence of a carboxylic acid group makes the molecule amenable to "soft" ionization techniques that minimize in-source fragmentation and preserve the molecular ion. Electrospray Ionization (ESI) is the technique of choice for polar molecules and is particularly well-suited for analyzing carboxylic acids.[4][5]

We will employ Negative Ion Mode ESI . The rationale is based on the acidic nature of the carboxylic acid proton. In the ESI process, the analyte solution is sprayed into a high-voltage field, creating charged droplets. As the solvent evaporates, the analyte molecule readily gives up its acidic proton (H⁺), forming a stable, negatively charged deprotonated molecule, [M-H]⁻.[6][7] This process is highly efficient for carboxylic acids, leading to excellent sensitivity and a strong signal for the ion of interest.

The Isotopic Signature: A Built-in Confirmation

A key structural feature of the analyte is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum. The molecular ion will appear as a pair of peaks of almost equal intensity, separated by approximately 2 Daltons (Da). This "M" and "M+2" signature is a powerful diagnostic tool for confirming the presence of bromine in the analyte and its fragments.

Experimental Workflow and Protocols

A successful analysis relies on a meticulously executed workflow, from sample preparation to data acquisition.

Overall Analytical Workflow

The following diagram illustrates the logical flow of the experimental procedure.

G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Reporting prep_start Weigh Analyte prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_start->prep_stock prep_serial Perform Serial Dilutions for Calibration Curve prep_stock->prep_serial prep_sample Prepare Unknown Sample (Dissolve & Dilute) prep_stock->prep_sample lc_inject Inject Sample onto LC System prep_serial->lc_inject Calibrants prep_sample->lc_inject Samples lc_separate Chromatographic Separation lc_inject->lc_separate ms_ionize Negative Mode ESI lc_separate->ms_ionize ms_acquire Acquire Full Scan (MS1) & Product Ion Scan (MS2/ddMS2) Data ms_ionize->ms_acquire data_process Process Raw Data (Peak Integration, Spectrum Extraction) ms_acquire->data_process data_quant Quantification (using Calibration Curve) data_process->data_quant data_qual Qualitative Analysis (Fragmentation & Isotope Pattern) data_process->data_qual data_report Generate Final Report data_quant->data_report data_qual->data_report

Caption: Experimental workflow from preparation to final report.

Protocol 1: Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard. Dissolve in a 10 mL volumetric flask using LC-MS grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Stock (10 µg/mL): Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with 50:50 methanol:water.

  • Calibration Standards: Perform serial dilutions from the 10 µg/mL working stock to prepare calibration standards at concentrations such as 1, 2, 5, 10, 20, 50, 100, 200, and 500 ng/mL. The diluent should be the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Sample Preparation: Dissolve the unknown sample in methanol and dilute with the initial mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.

Protocol 2: LC-MS/MS Instrumentation and Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Setting Rationale
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) Provides good retention and peak shape for moderately polar aromatic acids.
Mobile Phase A 0.1% Formic Acid in Water Acidification improves peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic solvent for reverse-phase chromatography.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column, ensuring efficient separation.
Gradient 5% B to 95% B over 8 min; hold at 95% for 2 min A standard gradient to elute the analyte with good resolution.
Column Temp. 40 °C Improves peak symmetry and reduces viscosity.

| Injection Vol. | 5 µL | A typical volume to avoid column overloading. |

Table 2: Mass Spectrometry Parameters (Negative ESI)

Parameter Setting Rationale
Ion Mode Negative Electrospray Ionization (ESI-) Optimal for deprotonation of the carboxylic acid group.[7]
Capillary Voltage -3.0 kV Creates the necessary electrical field for the ESI process.
Nebulizer Gas Nitrogen, 45 psi Assists in droplet formation (aerosolization).
Drying Gas Nitrogen, 10 L/min Aids in solvent evaporation from the charged droplets.
Gas Temperature 325 °C Facilitates rapid desolvation to release gas-phase ions.
MS1 Scan Range m/z 100-400 Covers the expected mass of the analyte.
MS/MS Acquisition Data-Dependent (Top N) or MRM For fragmentation analysis or targeted quantification, respectively.

| Collision Energy | 10-30 eV (Ramped) | Energy applied to induce fragmentation; ramp to see full pattern. |

Expected Results and Data Interpretation

Molecular Ion and Isotopic Pattern

The chemical formula is C₈H₅BrF₂O₂. The expected monoisotopic mass of the neutral molecule is approximately 249.94 Da.[8] In negative mode ESI, we expect to observe the deprotonated molecule [M-H]⁻.

Table 3: Theoretical Mass and Isotopic Pattern

Ion Species Description Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br) Expected Ratio

| [M-H]⁻ | Deprotonated Parent Ion | 248.9368 | 250.9348 | ~1:1 |

The full scan (MS1) spectrum should prominently feature this isotopic doublet, confirming the elemental composition.

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the precursor ion (m/z 248.9) will provide structural confirmation. The fragmentation of carboxylic acids often involves cleavage of bonds adjacent to the carbonyl group.[9] Based on the structure of this compound, we can predict several key fragmentation pathways.

G parent [M-H]⁻ m/z 248.9 / 250.9 C₈H₄BrF₂O₂⁻ frag1 Fragment A m/z 204.9 / 206.9 C₈H₄BrF₂⁻ (Loss of CO₂) parent->frag1 - 44 Da (CO₂) frag2 Fragment B m/z 125.0 C₆H₂F₂Br⁻ (Benzylic Cleavage) parent->frag2 - C₂H₂O₂ frag3 Fragment C m/z 189.9 C₇H₂F₂O₂⁻ (Loss of Br) parent->frag3 - 79 Da (Br)

References

Application Note: A Robust HPLC Method for the Analysis of 2-(4-Bromo-2,5-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Bromo-2,5-difluorophenyl)acetic acid. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is crucial for process monitoring and quality control. The described method utilizes a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile and water, acidified with formic acid to ensure optimal peak shape and reproducibility. This protocol is designed for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method for this compound.

Introduction

This compound is an aromatic carboxylic acid derivative. Its chemical structure, featuring a bromine and two fluorine atoms on the phenyl ring, imparts a moderate degree of hydrophobicity, making it well-suited for reversed-phase liquid chromatography (RP-LC).[1][2] RP-LC separates molecules based on their hydrophobic interactions with a non-polar stationary phase, making it a widely used technique in pharmaceutical analysis.[3]

The acidic nature of the carboxylic acid moiety necessitates careful control of the mobile phase pH to ensure consistent retention and symmetrical peak shapes. By maintaining the mobile phase pH below the pKa of the analyte, the carboxylic acid group remains in its protonated, less polar form, leading to enhanced retention and improved chromatographic performance.[4] This method has been developed to be both accurate and efficient for the routine analysis of this compound in various sample matrices.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₈H₅BrF₂O₂[2]
Molecular Weight 251.02 g/mol [2]
XLogP3 2.3[2]
Appearance White to yellow solid

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility and wide availability.

  • Chemicals:

    • This compound reference standard (purity ≥98%)[5]

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (ACS reagent grade)

  • Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials, and syringe filters (0.45 µm).

Chromatographic Conditions

The following HPLC parameters were established to provide optimal separation and detection of this compound.

ParameterCondition
Stationary Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Stationary Phase: A C18 column is a common choice for reversed-phase chromatography due to its strong hydrophobic retention characteristics.[6]

  • Mobile Phase: The ratio of acetonitrile to water was optimized to achieve a reasonable retention time and good separation from potential impurities. The addition of 0.1% formic acid lowers the mobile phase pH to approximately 2.8, ensuring the carboxylic acid is fully protonated.[4]

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a temperature of 30 °C provide a balance between analysis time and column efficiency.

  • Detection Wavelength: Aromatic compounds with bromine and fluorine substituents typically exhibit UV absorbance in the range of 250-270 nm. A wavelength of 260 nm was selected to provide good sensitivity for the analyte.

Protocols

Mobile Phase Preparation
  • Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Add 400 mL of HPLC-grade water to the same cylinder.

  • Transfer the mixture to a 1 L solvent bottle.

  • Add 1.0 mL of formic acid to the solvent mixture.

  • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and dilute to the mark. This yields a stock solution of approximately 100 µg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6]

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis.

Caption: Workflow for the HPLC analysis of this compound.

Data Analysis and System Suitability

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.999.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

  • System Suitability: To ensure the performance of the chromatographic system, inject a mid-range standard solution five times. The system is deemed suitable if the following criteria are met:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantitative analysis of this compound. The use of a C18 column with an acidified mobile phase ensures excellent peak shape and reproducible results. This method is suitable for routine quality control and research applications in the pharmaceutical industry.

References

The Strategic Utility of 2-(4-Bromo-2,5-difluorophenyl)acetic acid in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Phenylacetic Acid Derivative in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic incorporation of halogenated synthons is a cornerstone of medicinal chemistry. Among these, fluorinated phenylacetic acid derivatives have garnered significant attention due to their ability to modulate the physicochemical and pharmacokinetic properties of Active Pharmaceutical Ingredients (APIs). 2-(4-Bromo-2,5-difluorophenyl)acetic acid, a key building block, offers a unique combination of functionalities: a reactive carboxylic acid handle, a versatile brominated aromatic ring, and the metabolic stability conferred by two fluorine atoms. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this valuable intermediate, with a focus on its role in the synthesis of precursors for sophisticated APIs like Vonoprazan.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for successful and safe synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 871035-64-2[1][2]
Molecular Formula C₈H₅BrF₂O₂[2][3]
Molecular Weight 251.02 g/mol [3]
Appearance White to Yellow Solid[1]
Boiling Point 311.7±37.0 °C at 760 mmHg[2]
Storage Sealed in a dry place at room temperature.[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fumes/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Application in API Synthesis: A Case Study on a Vonoprazan Precursor

Vonoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders.[][5][6] Its synthesis involves the construction of a substituted pyrrole ring, a key intermediate for which can be derived from precursors related to this compound. While various synthetic routes to Vonoprazan exist, many utilize a fluorinated phenyl starting material. The following section details a synthetic protocol for a key intermediate in a Vonoprazan synthesis, adapted from patented methodologies. This protocol highlights the utility of a closely related bromo-fluoroacetophenone derivative, which can be synthesized from this compound.

Synthetic Pathway Overview

The overall synthetic strategy involves the conversion of a 2-bromo-2'-fluoroacetophenone derivative to a substituted pyrrole, a core component of Vonoprazan. This showcases the importance of halogenated phenylacetic acid derivatives in constructing complex heterocyclic systems for pharmaceutical applications.

Synthesis_Pathway A 2-Bromo-2'-fluoro acetophenone B Ethyl 4-(2-fluorophenyl)-2-formyl -4-oxobutyrate A->B + Ethyl 3-oxopropionate (Base) C Ethyl 5-(2-fluorophenyl)-1- (pyridine-3-sulfonyl)-1H-pyrrole-3-carboxylate B->C + Pyridine-3-sulfonamide (Cyclization) D Vonoprazan Precursor C->D Reduction & Substitution

Caption: Synthetic pathway to a key Vonoprazan precursor.

Experimental Protocol: Synthesis of Ethyl 4-(2-fluorophenyl)-2-formyl-4-oxobutyrate

This protocol details the initial step in the synthesis of the Vonoprazan core structure, starting from 2-bromo-2'-fluoroacetophenone.

Materials:

  • 2-bromo-2'-fluoroacetophenone

  • Ethyl 3-oxopropionate

  • Sodium ethoxide

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol, absolute

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in a mixture of anhydrous THF and absolute ethanol.

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. To this, add a solution of ethyl 3-oxopropionate (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel, maintaining the temperature below 5 °C.

  • Substitution Reaction: After the addition is complete, add a solution of 2-bromo-2'-fluoroacetophenone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture. Allow the reaction to stir at room temperature for 2-8 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, ethyl 4-(2-fluorophenyl)-2-formyl-4-oxobutyrate, can be purified by column chromatography on silica gel.

Expected Yield: 70-85%

Causality and Experimental Choices
  • Choice of Base: Sodium ethoxide is a sufficiently strong base to deprotonate ethyl 3-oxopropionate, forming the nucleophilic enolate required for the substitution reaction with the bromoacetophenone.

  • Solvent System: The use of a polar aprotic solvent like THF is ideal for this type of substitution reaction. The addition of ethanol helps to solubilize the sodium ethoxide.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, which could decompose the reactive intermediates.

  • Temperature Control: Maintaining a low temperature during the initial addition of reagents helps to control the exothermic reaction and prevent the formation of byproducts.

Logical Framework for Synthesis and Analysis

The successful synthesis and characterization of the target intermediate rely on a logical workflow that encompasses reaction execution, monitoring, and product analysis.

Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Reagent Addition (Controlled Temperature) Setup->Reagents Reaction Reaction Monitoring (TLC) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for synthesis and analysis.

Conclusion and Future Perspectives

This compound and its derivatives are invaluable tools in the arsenal of the modern medicinal chemist. The strategic placement of bromo and fluoro substituents provides a versatile platform for the construction of complex molecular architectures, as exemplified by the synthesis of key precursors for the API Vonoprazan. The protocols and insights provided in this application note aim to empower researchers to leverage the unique properties of this compound in their drug discovery and development endeavors. Future applications may explore its use in other therapeutic areas, leveraging the bromine atom for various cross-coupling reactions to generate diverse libraries of novel compounds.

References

Troubleshooting & Optimization

Technical Support Center: 2-(4-Bromo-2,5-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Bromo-2,5-difluorophenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on identifying and mitigating impurities. Our goal is to ensure the integrity and success of your research by providing scientifically sound and field-proven insights.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of impurities, even in trace amounts, can significantly impact reaction yields, lead to the formation of unwanted side products, and complicate the purification of the final active ingredient. Understanding the potential impurities and their origins is therefore crucial for robust process development and ensuring the quality of your research outcomes.

Part 1: Frequently Asked Questions (FAQs) about Impurities

This section addresses common questions regarding impurities in this compound.

Q1: What are the most common types of impurities I might encounter in my batch of this compound?

A1: Impurities can generally be categorized based on their origin:

  • Starting Material-Related Impurities: These are unreacted starting materials or impurities present in the starting materials themselves. The most common starting material for one of the synthetic routes is 1,4-dibromo-2,5-difluorobenzene.

  • Process-Related Impurities: These are by-products formed during the synthesis of the target molecule.

  • Intermediates: Incomplete reactions can lead to the presence of stable intermediates.

  • Degradation Products: The final compound may degrade under certain storage or experimental conditions.

Q2: How can I identify the specific impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary method for separating and quantifying the main component and its impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique helps in identifying the molecular weights of unknown impurities, providing clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is invaluable for the structural elucidation of isolated impurities and can sometimes detect impurities in the bulk sample if they are present at sufficient concentrations.

Q3: Are there any common positional isomers I should be aware of?

A3: Yes, positional isomers are a significant concern. Depending on the synthetic route, you might encounter other isomers of bromo-difluoro-phenylacetic acid. For instance, if the starting material, 1,4-dibromo-2,5-difluorobenzene, contains other dibromodifluorobenzene isomers, these can carry through the synthesis. The separation of these isomers can be challenging.[1]

Q4: Can the final product degrade over time?

A4: Phenylacetic acids can be susceptible to decarboxylation, especially at elevated temperatures. This would result in the formation of 1-bromo-4-methyl-2,5-difluorobenzene. It is advisable to store the material in a cool, dry, and dark place to minimize degradation.[2][3]

Part 2: Troubleshooting Guide for Common Impurity-Related Issues

This section provides a problem-and-solution-oriented guide to address specific experimental observations that may indicate the presence of impurities.

Observed Problem Potential Cause (Impurity) Recommended Action(s)
Lower than expected yield in subsequent reactions. Unreacted starting materials (e.g., 1,4-dibromo-2,5-difluorobenzene) or process-related impurities that do not participate in the reaction.1. Analyze the starting material: Use HPLC to quantify the purity of your this compound before use. 2. Purify the material: If significant impurities are detected, consider purification by recrystallization or acid-base extraction (see protocols below).
Formation of unexpected side products in your reaction. Reactive impurities in your this compound batch. For example, residual starting materials could lead to by-products.1. Characterize the side products: Use LC-MS and NMR to identify the structure of the unexpected side products. This can provide clues about the reactive impurity. 2. Implement a purification step: Purify the starting acid to remove the problematic impurity before proceeding with your synthesis.
Difficulty in purifying the final product. The presence of impurities with similar physicochemical properties to your target molecule (e.g., positional isomers).1. Optimize chromatographic separation: Develop a more selective HPLC method to resolve the impurities. This may involve screening different columns, mobile phases, and gradients.[1][4] 2. Consider derivatization: In some cases, derivatizing the mixture can improve the separation of closely related compounds.
Inconsistent analytical results (e.g., varying HPLC purity between runs). Sample inhomogeneity or on-column degradation.1. Ensure proper sample preparation: Thoroughly dissolve and mix the sample before injection. 2. Evaluate analytical method robustness: Check for on-column stability of your compound under the chosen HPLC conditions.

Part 3: Understanding the Synthesis and Origins of Impurities

A common synthetic route to this compound involves two main steps: the formation of a nitrile intermediate followed by hydrolysis. Understanding this pathway is key to anticipating potential impurities.

impurity_formation cluster_synthesis Likely Synthetic Pathway cluster_impurities Potential Impurities SM 1,4-Dibromo-2,5-difluorobenzene (Starting Material) INT1 2-(4-Bromo-2,5-difluorophenyl)acetonitrile (Intermediate) SM->INT1 + NaCN / KCN IMP1 Residual 1,4-Dibromo-2,5-difluorobenzene SM->IMP1 Incomplete Reaction IMP2 Positional Isomers of Starting Material SM->IMP2 From Impure Starting Material FP This compound (Final Product) INT1->FP Acid or Base Hydrolysis IMP3 2-(4-Bromo-2,5-difluorophenyl)acetamide (Hydrolysis Intermediate) INT1->IMP3 Incomplete Hydrolysis IMP4 4-Bromo-2,5-difluorobenzoic acid (Side Product) INT1->IMP4 Side Reaction during Hydrolysis IMP5 Over-brominated Species FP->IMP5 Side Reaction during Bromination Step (if applicable in synthesis of SM)

Caption: Likely synthesis of this compound and the origin of common impurities.

Detailed Breakdown of Potential Impurities:
  • Unreacted Starting Material (1,4-dibromo-2,5-difluorobenzene): If the initial cyanation reaction does not go to completion, this starting material can be carried through the synthesis.

  • Isomeric Impurities: Commercially available 1,4-dibromo-2,5-difluorobenzene may contain other isomers such as 1,3-dibromo-2,5-difluorobenzene. These isomers can react similarly to the desired starting material, leading to the formation of isomeric bromo-difluoro-phenylacetic acids which can be difficult to separate from the final product.

  • Intermediate (2-(4-bromo-2,5-difluorophenyl)acetamide): The hydrolysis of the nitrile intermediate proceeds through an amide. Incomplete hydrolysis will result in the presence of this intermediate in the final product.

  • Side-Product (4-bromo-2,5-difluorobenzoic acid): Under harsh hydrolysis conditions, the nitrile group can be completely hydrolyzed and the benzylic carbon can be oxidized, leading to the formation of the corresponding benzoic acid derivative.

  • Over-brominated Species: If the synthesis of the starting material (1,4-dibromo-2,5-difluorobenzene) is not well-controlled, tri-brominated species may be present, which can then be converted to the corresponding tri-bromo-phenylacetic acid derivatives.

Part 4: Experimental Protocols for Impurity Analysis and Purification

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential impurities.

hplc_workflow cluster_workflow HPLC Analysis Workflow prep Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (C18 Column, UV Detector) prep->hplc gradient Gradient Elution (Water/Acetonitrile with Acid) hplc->gradient detection UV Detection (e.g., 220 nm and 254 nm) gradient->detection analysis Data Analysis (Peak Integration, Purity Calculation) detection->analysis

References

Technical Support Center: Synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Troubleshooting and FAQ by Synthetic Pathway

The synthesis of this compound can be approached through several different pathways. Each route has its own set of potential side reactions and optimization challenges. This guide is structured to address the most common issues associated with each major synthetic strategy.

Pathway 1: The Willgerodt-Kindler Reaction Route

This pathway typically involves the conversion of an aryl alkyl ketone, in this case, 2-acetyl-1-bromo-4,5-difluorobenzene, to a thioamide, which is then hydrolyzed to the desired carboxylic acid.

Diagram of the Willgerodt-Kindler Reaction Pathway

Start 2-acetyl-1-bromo-4,5-difluorobenzene Thioamide Intermediate Thioamide Start->Thioamide Sulfur, Morpholine (Kindler conditions) Product This compound Thioamide->Product Hydrolysis (e.g., NaOH, H2O) Amide_Impurity Amide Impurity Thioamide->Amide_Impurity Incomplete Hydrolysis Start 4-Bromo-2,5-difluorobenzyl halide Alkylated_Ester Alkylated Malonic Ester Start->Alkylated_Ester SN2 Reaction Malonic_Ester Diethyl Malonate Malonic_Ester->Alkylated_Ester Base (e.g., NaOEt) Dicarboxylic_Acid Intermediate Dicarboxylic Acid Alkylated_Ester->Dicarboxylic_Acid Hydrolysis (Acid or Base) Dialkylated_Impurity Dialkylated Impurity Alkylated_Ester->Dialkylated_Impurity Excess Base/Halide Product This compound Dicarboxylic_Acid->Product Decarboxylation (Heat) Aryl_Bromide 4-Bromo-2,5-difluorophenyl Bromide Grignard_Reagent Grignard Reagent Aryl_Bromide->Grignard_Reagent Mg, Ether Desired_Product Desired Product Grignard_Reagent->Desired_Product + Electrophile Biphenyl_Impurity Biphenyl Impurity Grignard_Reagent->Biphenyl_Impurity + Aryl Bromide Protonated_Arene 1-Bromo-2,5-difluorobenzene Grignard_Reagent->Protonated_Arene + H2O (Trace)

Technical Support Center: Purification of 2-(4-Bromo-2,5-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 6, 2026

Introduction

Welcome to the technical support guide for 2-(4-bromo-2,5-difluorophenyl)acetic acid (CAS No. 871035-64-2). This document is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges during its purification. As a key intermediate in various synthetic pathways, achieving high purity of this material is often critical for downstream applications. This guide provides practical, field-tested advice and logical troubleshooting workflows to address common purification issues.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing effective purification strategies.

PropertyValueSource
Molecular FormulaC₈H₅BrF₂O₂[1][2][3]
Molecular Weight251.03 g/mol [4]
AppearanceWhite to yellow solid
Boiling Point311.7 ± 37.0 °C at 760 mmHg[1]
XLogP32.35[1][2]
Purity (Typical)98%[4]
StorageSealed in a dry, cool, and well-ventilated place at room temperature.[1][4][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. The troubleshooting is presented in a question-and-answer format to directly tackle common user challenges.

Issue 1: Persistent Colored Impurities (Yellow/Brown Tinge)

Question: My isolated this compound has a persistent yellow or brown color, even after initial purification. What is causing this, and how can I remove it?

Probable Causes:

  • Residual Starting Materials or Reagents: Incomplete reaction or inadequate quenching can leave behind colored starting materials or by-products. For instance, if synthesizing from a substituted toluene, oxidation by-products can be highly colored.

  • Degradation Products: The compound, like many phenylacetic acids, can be susceptible to degradation under harsh conditions (e.g., prolonged heating, strong acidic or basic conditions), leading to the formation of colored impurities.

  • Aromatic Impurities: Minor side reactions during synthesis can introduce closely related aromatic compounds that are difficult to remove.

Solutions:

  • Activated Carbon Treatment: This is often the most effective first step for removing bulk color.

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., toluene, ethyl acetate). Add a small amount (typically 1-5% by weight) of activated carbon. Stir the mixture at an elevated temperature for 15-30 minutes. Filter the hot solution through a pad of celite to remove the carbon.

  • Recrystallization: This is a fundamental technique for purifying solid compounds. The choice of solvent is critical.

    • Solvent Selection: An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. For phenylacetic acids, common solvent systems include toluene/hexanes, ethanol/water, or hot water alone.[6]

    • Experimental Protocol: Recrystallization from Toluene/Hexanes

      • Dissolve the crude this compound in a minimal amount of hot toluene.

      • If the solution is colored, perform the activated carbon treatment as described above.

      • Filter the hot solution to remove any insoluble impurities.

      • Slowly add hexanes to the hot filtrate until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold toluene/hexanes mixture.

      • Dry the purified crystals under vacuum.

Issue 2: Low Purity Despite Recrystallization (<98%)

Question: I have recrystallized my product, but the purity, as determined by HPLC or NMR, is still below the desired 98%. What are the likely impurities and how can I remove them?

Probable Causes:

  • Isomeric Impurities: Depending on the synthetic route, isomers of the desired product may be formed. These often have very similar solubility profiles, making them difficult to remove by simple recrystallization. For example, incomplete bromination or fluorination could lead to regioisomers.

  • Unreacted Starting Material: If the starting material has similar properties to the product, it may co-crystallize.

  • By-products from Side Reactions: Synthesis of substituted phenylacetic acids can sometimes yield dimers or other condensation products.[7]

Solutions:

  • Flash Column Chromatography: This is a highly effective technique for separating compounds with different polarities.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio will depend on the specific impurities. A good starting point is a gradient elution from 100% hexanes to a mixture containing up to 30-40% ethyl acetate.

    • Workflow:

      • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

      • Adsorb the sample onto a small amount of silica gel.

      • Load the dried silica onto the column.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Analyze the fractions by TLC or HPLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

  • Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities.

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The acidic product will move into the aqueous layer as its sodium salt.

      • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral or basic impurities.

      • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2. The pure product will precipitate out.[6]

      • Collect the solid by filtration, wash with cold water, and dry.

Issue 3: Poor Recovery After Purification

Question: My purification process yields a high-purity product, but the overall recovery is very low. How can I improve the yield?

Probable Causes:

  • Product Loss During Transfers: Multiple transfer steps between flasks and filters can lead to significant mechanical losses.

  • Excessive Washing: Washing the crystals with too much solvent, or with a solvent in which the product has moderate solubility, will dissolve some of the product.

  • Incomplete Crystallization: If the product is not allowed to crystallize fully (e.g., cooling too quickly or not long enough), a significant amount may remain in the mother liquor.

  • Sub-optimal Recrystallization Solvent: Using a solvent in which the product is too soluble at low temperatures will result in poor recovery.

Solutions:

  • Optimize Recrystallization Conditions:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This promotes the formation of larger, purer crystals and can improve recovery.

    • Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or HPLC. If a significant amount of product is present, a second crop of crystals can often be obtained by further cooling or partial solvent evaporation.

  • Refine Washing Technique:

    • Use Cold Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent.

    • Solvent Choice for Washing: The wash solvent should be one in which the product has very low solubility.

  • Streamline the Workflow:

    • Minimize Transfers: Plan the purification process to minimize the number of times the material is transferred between vessels.

    • Careful Handling: Ensure all equipment is clean and dry to avoid contamination and product loss.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials.[1][5][8] Room temperature storage is generally acceptable.[4]

Q2: What analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting minor impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Provides structural confirmation and can detect impurities with different chemical shifts. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, standard laboratory safety practices should be followed. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

  • Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or aerosols.[1][8]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling.[5] Wash hands thoroughly after handling.[5]

Q4: My synthesis resulted in an oily product instead of a solid. What should I do?

A4: An oily product suggests the presence of significant impurities that are depressing the melting point.

  • Initial Cleanup: Attempt an acid-base extraction as described in the troubleshooting guide to remove neutral or basic impurities.

  • Solvent Trituration: Try stirring the oil with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., hexanes or diethyl ether). This may induce crystallization of the product.

  • Chromatography: If other methods fail, column chromatography is the most reliable way to purify an oily product.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of this compound.

Purification_Workflow start Crude Product color_check Is the product colored? start->color_check carbon_treatment Activated Carbon Treatment color_check->carbon_treatment Yes recrystallize1 Recrystallization color_check->recrystallize1 No carbon_treatment->recrystallize1 purity_check Purity > 98%? recrystallize1->purity_check chromatography Column Chromatography purity_check->chromatography No extraction Acid-Base Extraction purity_check->extraction Consider as alternative to chromatography final_product Pure Product purity_check->final_product Yes chromatography->final_product extraction->final_product

Caption: A decision tree for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Temperature for 2-(4-Bromo-2,5-difluorophenyl)acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. As a key building block in medicinal chemistry, achieving high yield and purity of this compound is paramount. This document provides in-depth, experience-driven advice, troubleshooting guides, and a validated protocol to help you master temperature optimization for this synthesis, with a focus on the robust Willgerodt-Kindler reaction pathway.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental principles governing the role of temperature in the synthesis of this compound.

Q1: Why is reaction temperature such a critical parameter for this synthesis?

Reaction temperature is the primary lever to control both the rate and selectivity of a chemical reaction. For the synthesis of this compound, temperature control is crucial for several reasons:

  • Activation Energy: The reaction must have sufficient thermal energy to overcome the activation barrier and proceed at a reasonable rate. If the temperature is too low, the reaction may be impractically slow or may not start at all.

  • Side Reactions: Conversely, excessive heat can provide enough energy to activate unwanted reaction pathways. This can lead to the formation of impurities, degradation of the starting material or the desired product, and polymerization of reagents like sulfur, resulting in a lower yield and a more complex purification process.

  • Reaction Mechanism Viability: Certain synthetic routes, like the Willgerodt-Kindler reaction, inherently require high temperatures to facilitate the necessary molecular rearrangements.[1] However, modern variations of this reaction aim to lower this temperature requirement through the use of catalysts or different solvent systems.[2]

Q2: What are the common synthetic routes, and how does the optimal temperature differ?

Two plausible synthetic routes highlight the importance of temperature regimes:

  • The Willgerodt-Kindler Reaction: This is a powerful method for converting an aryl alkyl ketone (in this case, 1-(4-bromo-2,5-difluorophenyl)ethanone) into the corresponding aryl acetic acid derivative.[3][4] The reaction typically involves heating the ketone with an amine (e.g., morpholine) and elemental sulfur.

    • Traditional Conditions: Often require high temperatures, typically in the range of 120-160 °C, to drive the reaction.[1]

    • Modern Variations: Recent methodologies have shown success at lower temperatures, sometimes even room temperature, by employing catalysts or alternative reaction media, which can improve the overall efficiency and impurity profile.[2][5]

  • Grignard Reagent Carboxylation: A hypothetical but standard organometallic approach would involve forming a Grignard reagent from 4-bromo-2,5-difluorobenzyl bromide. This reagent would then be reacted with carbon dioxide (dry ice) to form the carboxylate, which is then protonated to yield the final acid.

    • Temperature Profile: This route demands stringent low-temperature control. Grignard reagent formation is typically initiated at room temperature but often requires cooling to maintain stability. The subsequent carboxylation step is almost always performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as coupling of the Grignard reagent.

This guide will focus on optimizing the more common and robust Willgerodt-Kindler approach.

Q3: In the Willgerodt-Kindler reaction, what specific side products can form if the temperature is not optimal?

  • If Temperature is Too High:

    • Thermal Decomposition: The starting material or the product, this compound, may begin to degrade, potentially leading to decarboxylation or other fragmentation pathways.

    • Polymerization: Elemental sulfur can form polymeric species at elevated temperatures, which can complicate the reaction mixture and work-up.

    • Byproduct Formation: Undesired reactions with the solvent or amine can become more prevalent, leading to a complex impurity profile.

  • If Temperature is Too Low:

    • Incomplete Reaction: The primary issue is a stalled or extremely sluggish reaction, leaving large amounts of unreacted starting material.

    • Intermediate Accumulation: The reaction proceeds through a thioamide intermediate.[3][4] Insufficient temperature might lead to the accumulation of this intermediate without full conversion, complicating the subsequent hydrolysis step.

Part 2: Troubleshooting Guide - A Practical Problem-Solving Matrix

Problem Encountered Potential Cause (Temperature-Related) Recommended Action & Rationale
Low or No Product Yield Temperature too low: The reaction lacks the necessary activation energy to proceed efficiently.1. Incremental Temperature Increase: Raise the reaction temperature in 10-15 °C increments. Monitor the reaction progress at each new setpoint using TLC or HPLC. 2. Increase Reaction Time: If a modest temperature increase is desired, extend the reaction time to allow for slower kinetics to reach completion.
Temperature too high: The starting material, intermediate, or final product is degrading faster than it is being formed.1. Reduce Temperature: Lower the reaction temperature significantly (e.g., by 20 °C) and monitor for product formation over a longer period. 2. Screen Catalysts: Investigate acid or base catalysts that may lower the activation energy, allowing the reaction to proceed at a lower, less destructive temperature.[1][5]
High Levels of Impurities Temperature too high: Excess thermal energy is activating undesirable side-reaction pathways.1. Lower Reaction Temperature: This is the most direct way to improve selectivity by disfavoring higher-energy side reactions. 2. Solvent Screening: The choice of solvent can influence reaction pathways. Test a higher-boiling, more inert solvent that allows for better temperature control.
Reaction Stalls or is Sluggish Temperature too low: The reaction is kinetically hindered.1. Gradual Heating: Ensure the heating mantle or oil bath is calibrated. Gradually increase the temperature while ensuring uniform mixing to avoid localized overheating. 2. Confirm Reagent Purity: Impurities in the starting materials can sometimes inhibit the reaction, a problem that can be exacerbated at sub-optimal temperatures.

Part 3: Experimental Protocol & Workflow for Temperature Optimization

This section provides a validated, step-by-step workflow for determining the optimal reaction temperature for the synthesis of this compound via the Willgerodt-Kindler reaction.

Workflow for Temperature Optimization

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Monitoring cluster_analysis Phase 3: Analysis & Scale-up prep Define Temperature Range (e.g., 90°C, 110°C, 130°C, 150°C) setup Setup 4x Parallel Small-Scale Reactions (Identical Stoichiometry) prep->setup execute Run Reactions at Set Temperatures Under Inert Atmosphere (N2) setup->execute monitor Monitor Progress Every Hour (via TLC or HPLC) execute->monitor workup Quench, Work-up & Hydrolyze Thioamide Intermediate monitor->workup When Starting Material is Consumed analyze Isolate & Analyze Product (Yield %, Purity by NMR/HPLC) workup->analyze data Tabulate & Compare Results analyze->data optimum Identify Optimal Temperature (Best Balance of Yield, Purity, & Time) data->optimum scaleup Validate & Scale-Up at Optimal Temperature optimum->scaleup

References

Technical Support Center: Synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetic acid (CAS 871035-64-2)[1]. This versatile fluorinated building block is a crucial intermediate in the development of various pharmaceutical and agrochemical agents. Its synthesis, while achievable through several routes, presents unique challenges that require careful consideration of catalyst selection and reaction conditions.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the practical issues encountered in the laboratory. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower you to troubleshoot and optimize your synthesis effectively.

Section 1: Synthetic Strategy and High-Level Catalyst Selection

This section addresses the initial decision-making process for synthesizing the target molecule. Choosing the right pathway depends on available starting materials, equipment, and scale.

Q1: What are the primary synthetic routes to this compound, and how do I choose the best one for my lab?

A1: There are three principal and industrially relevant routes to consider, each with distinct advantages and disadvantages. The optimal choice depends on factors such as starting material availability, tolerance for specific reagents (e.g., cyanides), and access to specialized equipment (e.g., high-pressure reactors).

  • The Grignard Route (Carboxylation of a Benzyl Grignard Reagent): This classic organometallic approach involves the formation of a Grignard reagent from 4-bromo-2,5-difluorobenzyl halide, followed by quenching with solid carbon dioxide (dry ice).

    • Pros: Generally high-yielding, avoids toxic cyanide reagents, and utilizes common laboratory equipment.

    • Cons: Highly sensitive to moisture and air. The starting 4-bromo-2,5-difluorobenzyl halide may need to be synthesized. The Grignard reagent can be basic and may not tolerate certain functional groups.[2][3][4]

  • The Cyanide Route (Hydrolysis of a Benzyl Nitrile): This two-step route begins with the nucleophilic substitution of 4-bromo-2,5-difluorobenzyl halide with a cyanide salt to form the corresponding nitrile, which is then hydrolyzed to the carboxylic acid.

    • Pros: Often robust and high-yielding. The intermediate nitrile is typically stable and easy to purify.

    • Cons: Employs highly toxic cyanide salts, requiring stringent safety protocols. The final hydrolysis step can require harsh conditions (strong acid or base at high temperatures), which may not be suitable for sensitive substrates.[5]

  • The Carbonylation Route (Direct Carbonylation of a Benzyl Halide): This modern approach uses a transition metal catalyst, typically palladium or cobalt, to directly insert carbon monoxide (CO) into the carbon-halide bond of 4-bromo-2,5-difluorobenzyl halide.[6][7]

    • Pros: Highly efficient and atom-economical. Can often be performed under milder conditions than cyanide hydrolysis.

    • Cons: Requires a source of carbon monoxide, which can be hazardous and may necessitate high-pressure equipment. Catalyst selection and optimization are critical and can be expensive.[8]

The following decision workflow can help guide your selection:

G start Start: Synthesize This compound q1 Are you equipped to handle highly toxic cyanides safely? start->q1 q2 Is the starting 4-bromo-2,5-difluorobenzyl halide commercially available or easily synthesized? q1->q2 No cyanide Consider the Cyanide Hydrolysis Route q1->cyanide  Yes q3 Do you have access to a CO gas line and/or pressure reactor? q2->q3 Yes reassess Re-evaluate starting material access. Consider synthesizing the benzyl halide from the corresponding toluene. q2->reassess  No grignard Consider the Grignard Route q3->grignard No carbonylation Consider the Carbonylation Route q3->carbonylation  Yes

Caption: Decision workflow for selecting a synthetic route.

Section 2: Troubleshooting Palladium-Catalyzed Carbonylation

The carbonylation route is elegant but requires careful optimization. Catalyst performance is paramount.

Q2: I'm attempting a palladium-catalyzed carbonylation of 4-bromo-2,5-difluorobenzyl bromide. What is a good starting catalyst and ligand system?

A2: A robust starting point for the carbonylation of aryl or benzyl bromides is a system based on a Palladium(II) or Palladium(0) precursor combined with a bulky, electron-rich phosphine ligand. The ligand is critical for stabilizing the palladium center and facilitating the key steps of the catalytic cycle.

A highly effective and versatile ligand for carbonylation reactions, even at atmospheric pressure, is Xantphos .[8] It provides the necessary steric bulk and bite angle to promote reductive elimination and prevent catalyst decomposition.

Here is a comparison of potential starting systems:

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventPressureTemperatureExpected Outcome
Pd(OAc)₂ (2 mol%)Xantphos (4 mol%)TriethylamineToluene / Methanol1 atm (CO balloon)70-80 °CGood for ester synthesis; subsequent hydrolysis needed.[8]
PdCl₂(PPh₃)₂ (3 mol%)(None needed initially)DIPEADMF5-10 atm80-100 °CA classic system, but may require higher pressures.
Pd₂(dba)₃ (1 mol%)cataCXium® A (2.5 mol%)K₂CO₃Dioxane / H₂O1-3 atm100 °CFor direct synthesis of the acid using aqueous conditions.

Recommendation: For initial trials, the Pd(OAc)₂ / Xantphos system is highly recommended due to its proven efficacy under convenient atmospheric pressure conditions.[8] If the direct synthesis of the acid is desired, a biphasic system with a water-soluble phosphine ligand could be explored.

Q3: My carbonylation reaction is stalling or giving low yields. What are the likely causes and how can I troubleshoot this?

A3: Low yield or reaction failure in palladium-catalyzed carbonylation typically points to one of three issues: (1) inactive catalyst, (2) poor CO availability, or (3) substrate/reagent degradation.

Troubleshooting Steps:

  • Verify Catalyst Activity:

    • Pre-catalyst Activation: Ensure your Pd(II) source is properly reduced to the active Pd(0) species in situ. The phosphine ligand and base often facilitate this.

    • Ligand Integrity: Phosphine ligands can be sensitive to oxidation. Use freshly opened ligand or store under an inert atmosphere.

    • Catalyst Deactivation: The active Pd(0) species can aggregate into inactive palladium black, especially at high temperatures or low ligand concentrations. If you see black precipitates, the catalyst has likely crashed out. Try increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).

  • Ensure CO Availability:

    • Gas Purity: Use high-purity carbon monoxide. Impurities like oxygen can oxidize and deactivate the catalyst.

    • CO Delivery (Balloon): If using a CO balloon, ensure there are no leaks. The reaction consumes CO, so the balloon should deflate over time. It may be necessary to purge and refill the balloon every few hours for slow reactions.

    • Mass Transfer: Vigorous stirring is essential to ensure efficient transfer of CO from the gas phase into the liquid phase where the reaction occurs.

  • Check Reagents and Conditions:

    • Solvent Purity: Use anhydrous, degassed solvents. Water can interfere with the reaction, and dissolved oxygen is detrimental.

    • Base Choice: The base is crucial for neutralizing the HBr generated. Ensure it is sufficiently strong and soluble in the reaction medium. An insoluble inorganic base may require a phase-transfer catalyst.

    • Temperature: While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition. If you suspect deactivation, try running the reaction at a lower temperature for a longer period.

The catalytic cycle below illustrates the key steps. A failure at any stage will halt the reaction. For instance, if the Pd-acyl intermediate is too stable, the final reductive elimination to release the product will be slow.

G pd0 Active Pd(0)L₂ Catalyst oa Oxidative Addition (Ar-CH₂-Br) pd0->oa pd_iv Pd(II) Intermediate (Ar-CH₂)Pd(Br)L₂ oa->pd_iv co_ins CO Insertion pd_iv->co_ins pd_acyl Pd(II) Acyl Complex (Ar-CH₂-CO)Pd(Br)L₂ co_ins->pd_acyl re Reductive Elimination (+ Nucleophile, e.g., H₂O) pd_acyl->re product Product Formed (Ar-CH₂-COOH) re->product product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for palladium-catalyzed carbonylation.

Section 3: Troubleshooting the Grignard Route

This classic method is powerful but demands rigorous technique to manage the highly reactive organometallic intermediate.

Q4: I'm having trouble forming the Grignard reagent from 4-bromo-2,5-difluorobenzyl bromide. The reaction won't initiate. What can I do?

A4: Failure of Grignard initiation is a very common problem, almost always due to the passivating layer of magnesium oxide on the metal surface or the presence of trace moisture.[9]

Initiation Troubleshooting Protocol:

  • Glassware and Reagent Purity:

    • Absolutely Dry Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and assemble hot under a stream of dry nitrogen or argon.

    • Anhydrous Solvent: Use freshly opened anhydrous ether or THF, or solvent passed through a purification system (still). Diethyl ether is generally preferred for initiation as it is less hygroscopic than THF.[3]

  • Magnesium Activation: The gray oxide layer on the magnesium turnings must be breached to expose the reactive metal.

    • Mechanical Activation: Before adding solvent, crush the magnesium turnings with a glass rod inside the reaction flask under an inert atmosphere. This breaks the turnings and exposes fresh surfaces.

    • Chemical Activation (Most Common): Add a small crystal of iodine to the flask with the magnesium. The iodine will etch the surface. You should see the brown color of the iodine fade as it reacts, which is a good sign.

    • Chemical Activation (Alternative): A few drops of 1,2-dibromoethane can be used. Its reaction with magnesium produces ethene gas and MgBr₂, visibly confirming that the magnesium is active.[9]

  • Initiation Technique:

    • Add only a small portion (~10%) of your benzyl bromide solution to the activated magnesium in a minimal amount of solvent.

    • Use a heat gun to gently warm the spot where the reagents are concentrated. A slight cloudiness, bubbling, or gentle refluxing indicates initiation.

    • Once initiated, dilute with the remaining solvent and add the rest of the benzyl bromide solution dropwise at a rate that maintains a gentle reflux.

Q5: My Grignard carboxylation is giving a low yield of the desired acid, with significant side products. What are the potential pitfalls?

A5: Low yields in this step often result from side reactions of the highly nucleophilic and basic Grignard reagent, either before or during the carboxylation.

  • Wurtz Coupling: The Grignard reagent can react with unreacted benzyl bromide to form a dimer. This is minimized by slow, controlled addition of the halide to the magnesium, ensuring it reacts as it is added.

  • Reaction with Water: The Grignard reagent is a strong base and will be instantly quenched by any trace of water.[4]

  • Reaction with CO₂: The carboxylation itself can have pitfalls. The Grignard reagent adds to CO₂ to form a magnesium carboxylate salt. This salt is electrophilic and can be attacked by a second molecule of the Grignard reagent, leading to a ketone and ultimately a tertiary alcohol upon workup.

To maximize the yield of the desired acid, follow this detailed protocol:

Experimental Protocol: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 4-bromo-2,5-difluorobenzyl bromide

  • Anhydrous diethyl ether (Et₂O)

  • Dry Ice (CO₂)

  • 3 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

Procedure:

  • Grignard Formation:

    • Place magnesium turnings (1.2 eq) and a crystal of iodine in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Activate the magnesium by gently warming with a heat gun until the iodine color fades.

    • Add anhydrous Et₂O to cover the magnesium.

    • Dissolve 4-bromo-2,5-difluorobenzyl bromide (1.0 eq) in anhydrous Et₂O and add it to the dropping funnel.

    • Add ~10% of the bromide solution to the flask. Once initiation is confirmed (gentle reflux), add the remaining solution dropwise over 1 hour, maintaining a steady reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional hour.

  • Carboxylation:

    • In a separate, large beaker, crush a significant excess of dry ice into a fine powder.

    • Crucial Step (Inverse Addition): Rapidly pour the Grignard solution from the reaction flask onto the crushed dry ice with vigorous manual stirring. This ensures the Grignard reagent is always in the presence of excess CO₂, minimizing side reactions.[2]

    • Allow the mixture to warm to room temperature, which will sublimate the excess CO₂. A thick white slurry will remain.

  • Work-up and Purification:

    • Slowly quench the reaction mixture by adding 3 M HCl until the aqueous layer is acidic (pH ~1) and all solids have dissolved.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford pure this compound.

Section 4: Product Purification and Analysis

Q6: What is the recommended procedure for purifying and verifying the final this compound product?

A6: Proper purification is essential to remove unreacted starting materials and side products. For a solid carboxylic acid like this, recrystallization is the method of choice.

Purification Strategy:

  • Acid-Base Extraction: Before recrystallization, you can perform an acid-base wash to remove non-acidic impurities. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), extract with a mild base like saturated sodium bicarbonate solution. The carboxylate salt will move to the aqueous layer. Wash the aqueous layer with fresh organic solvent to remove any trapped neutral impurities. Then, re-acidify the aqueous layer with cold HCl to precipitate your pure acid, which can be collected by filtration or extracted back into an organic solvent.

  • Recrystallization:

    • Solvent Screening: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Start by testing small amounts in solvents like toluene, hexanes, heptane, or mixtures thereof (e.g., toluene/hexanes, ethyl acetate/heptane).

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you may add a small amount of activated carbon and hot-filter the solution. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Analytical Verification:

  • Appearance: The pure product is typically a white to off-white solid.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the definitive method for structural confirmation.

    • ¹H NMR: Expect to see a singlet for the benzylic -CH₂- group and complex aromatic signals consistent with the substitution pattern. The carboxylic acid proton will be a broad singlet.

    • ¹⁹F NMR: Expect two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.

  • Mass Spectrometry: To confirm the molecular weight (251.02 g/mol ) and isotopic pattern for bromine.[1]

By following these guidelines, researchers can effectively navigate the synthesis and purification of this compound, enabling the successful advancement of their research and development projects.

References

Technical Support Center: Crystallization of 2-(4-Bromo-2,5-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 2-(4-Bromo-2,5-difluorophenyl)acetic acid (CAS 871035-64-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this key intermediate in a highly pure, crystalline form. This guide synthesizes fundamental crystallization principles with practical, field-tested troubleshooting strategies to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: My crystallization attempt resulted in an "oil" or "oiling out" instead of solid crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This typically happens when the temperature of the solution is above the melting point of the solute at the point of supersaturation.[1] For a compound like this compound, which has a relatively complex structure, high concentrations of impurities can also significantly depress the melting point, leading to oiling out.[1][3][4]

Immediate Corrective Actions:

  • Re-heat and Dilute: Return the mixture to the heat source to redissolve the oil. Add a small amount (5-10% v/v) of additional solvent to decrease the supersaturation level.[1]

  • Slow Cooling: Allow the solution to cool much more slowly. Rapid cooling can cause the concentration to exceed the solubility limit at a temperature where the compound is still molten.[1]

  • Solvent Polarity: Oiling out can suggest a mismatch between the solute and solvent polarity.[4] Consider a solvent system with slightly different polarity.

For a detailed workflow, refer to the Troubleshooting Guide 2: Resolving Oiling Out .

Q2: My crystal yield is consistently low. What are the primary causes and how can I improve it?

A: Low yield is a common issue in crystallization and can stem from several factors.[1] The most frequent causes are using an excessive amount of solvent or premature filtration.

Strategies to Improve Yield:

  • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the solid. Any excess solvent will retain more of your compound in the solution (mother liquor) upon cooling, thereby reducing the isolated yield.[1]

  • Optimize Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature. The solubility of this compound will decrease as the temperature drops. Cooling in an ice bath after initial cooling to room temperature can significantly increase the yield.[5]

  • Anti-Solvent Addition: Consider using an anti-solvent crystallization method. This involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) in which the compound is insoluble to induce precipitation.[6][7][8] This can often lead to higher recovery.

  • Check Mother Liquor: After filtration, you can test the mother liquor for remaining product by evaporating a small sample. If a significant amount of solid remains, a second crop of crystals may be obtained by concentrating the mother liquor and re-cooling.[1]

Q3: What are the ideal properties of a crystallization solvent for this compound?

A: The ideal solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[5][9] This differential solubility is the primary driving force for crystallization upon cooling.

Key Solvent Characteristics:

  • High Solubility at High Temperature: The compound should dissolve completely near the solvent's boiling point.

  • Low Solubility at Low Temperature: The compound should be poorly soluble or insoluble at low temperatures (e.g., 0-5 °C) to maximize recovery.

  • Inertness: The solvent must not react with the compound.[9]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during drying.

  • Impurity Profile: The solvent should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of your compound to prevent oiling out.[10]

Given the structure (a carboxylic acid with an aromatic ring), solvents like toluene, ethyl acetate, or mixtures such as ethanol/water or acetone/heptane are common starting points.[11][12] A systematic screening is highly recommended.

In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Screening Protocol

A logical, data-driven approach to solvent selection is critical for developing a robust crystallization process.

Objective: To identify a single or binary solvent system with optimal solubility characteristics.

Protocol:

  • Preparation: Place a small, known amount (e.g., 20-30 mg) of this compound into several separate test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., Toluene, Ethyl Acetate, Acetone, Ethanol, Heptane, Water) dropwise, vortexing after each addition, until the solid dissolves or a maximum volume (e.g., 1 mL) is reached. Record the volume required.

    • Insight: If the solid dissolves in a small volume at room temperature, the solvent is likely too good and will result in poor yield. It may be suitable as the "good" solvent in an anti-solvent pair.

  • Heating: For solvents where the compound was insoluble at room temperature, heat the mixture gently to the solvent's boiling point. Continue adding solvent dropwise until the solid dissolves completely. Record the total volume.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will show poor solubility at room temperature but good solubility when hot, leading to a significant amount of crystalline precipitate upon cooling.

Data Summary Table:

SolventSolubility at 20°C (mg/mL)Solubility at Boiling (mg/mL)Crystal Formation on Cooling
TolueneRecord ObservationRecord ObservationDescribe (e.g., Needles, Plates, None)
Ethyl AcetateRecord ObservationRecord ObservationDescribe (e.g., Needles, Plates, None)
AcetoneRecord ObservationRecord ObservationDescribe (e.g., Needles, Plates, None)
EthanolRecord ObservationRecord ObservationDescribe (e.g., Needles, Plates, None)
HeptaneRecord ObservationRecord ObservationDescribe (e.g., Needles, Plates, None)
WaterRecord ObservationRecord ObservationDescribe (e.g., Needles, Plates, None)

Caption: Systematically record solubility observations to identify the solvent with the best temperature-solubility gradient.

Guide 2: Resolving "Oiling Out" - A Decision Workflow

Oiling out is a kinetic and thermodynamic problem that requires a systematic approach to solve.[2] This workflow provides a logical decision tree to diagnose and remedy the issue.

G start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add 5-10% More Solvent reheat->add_solvent slow_cool Cool SLOWLY (e.g., insulated bath) add_solvent->slow_cool check_success Crystals Form? slow_cool->check_success success Success: Collect Crystals check_success->success Yes failure Failure: Oil Persists check_success->failure No reconsider Re-evaluate System failure->reconsider add_seed Add Seed Crystals Just Below Saturation Temp reconsider->add_seed change_solvent Change Solvent System (Refer to Guide 1) reconsider->change_solvent

Caption: A decision tree for troubleshooting the "oiling out" phenomenon.

Workflow Explanation:

  • Initial Response: The first step is always to re-dissolve the oil by heating and diluting the solution slightly.[1] This reduces the level of supersaturation.

  • Control the Kinetics: The key to preventing oiling out is to slow down the process.[1][2] Slow, controlled cooling allows molecules to orient themselves into a crystal lattice rather than crashing out as a disordered liquid.[5]

  • Intervention: If slow cooling fails, more fundamental changes are needed.

    • Seeding: Introducing a small number of pre-existing crystals (seed crystals) provides a template for crystal growth to occur, bypassing the energy barrier for nucleation and often preventing oiling out.[13][14]

    • Change Solvent: If the problem persists, it indicates a fundamental incompatibility between the solute and the solvent system at the crystallization temperature. A new solvent or solvent mixture must be identified using the protocol in Guide 1 .[14]

Guide 3: Optimizing Crystal Purity and Morphology

High purity is often the primary goal of crystallization.[5] Purity is intrinsically linked to crystal size and morphology, which are controlled by the rate of nucleation and growth.[7][15]

Workflow for Purity Optimization:

G start Prepare Saturated Solution at High Temperature hot_filtration Optional: Hot Filtration (To remove insoluble impurities) start->hot_filtration cooling Controlled Slow Cooling (To promote crystal growth over nucleation) hot_filtration->cooling seeding Seeding (Optional) (Introduce at metastable zone) cooling->seeding maturation Maturation (Aging) (Hold at low temp for 2-4h) cooling->maturation seeding->maturation filtration Filtration (Isolate crystals) maturation->filtration washing Wash Crystals (With cold, fresh solvent) filtration->washing drying Drying (Under vacuum) washing->drying

Caption: An experimental workflow for maximizing crystal purity.

Key Steps Explained:

  • Hot Filtration: If you observe insoluble material in your hot solution, it is crucial to perform a filtration while the solution is still hot to remove these impurities before cooling. Otherwise, they will be trapped in your final product.

  • Slow Cooling: Rapid crystallization traps impurities.[1] A slow cooling rate is the single most important factor for obtaining large, pure crystals. It keeps the level of supersaturation low, favoring the slow, ordered growth of existing crystals over the rapid formation of many small, impure crystals.[16]

  • Washing: Once the crystals are filtered from the mother liquor, washing them with a small amount of ice-cold solvent is essential to remove any residual mother liquor, which is rich in impurities.[5] Using cold solvent minimizes the dissolution of your desired product.

References

Technical Support Center: Solvent Removal from 2-(4-Bromo-2,5-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling 2-(4-Bromo-2,5-difluorophenyl)acetic acid. This guide provides in-depth, experience-based protocols and troubleshooting advice for the critical step of solvent removal. As a key intermediate in pharmaceutical synthesis, ensuring the purity and stability of this compound by effectively removing residual solvents is paramount.

Compound Profile: this compound

Understanding the physical properties of your compound is the foundation of a successful solvent removal strategy. This compound is a non-volatile solid, which makes it an ideal candidate for solvent removal via evaporation under reduced pressure.

PropertyValueSource
CAS Number 871035-64-2--INVALID-LINK--
Molecular Formula C₈H₅BrF₂O₂--INVALID-LINK--
Molecular Weight ~251.03 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Boiling Point ~311.7 °C at 760 mmHg--INVALID-LINK--
Storage Sealed in dry, room temperature--INVALID-LINK--
Core Principles of Solvent Removal

The fundamental goal is to selectively remove the more volatile solvent from the significantly less volatile solid compound. This is achieved by manipulating temperature and pressure to lower the solvent's boiling point, allowing it to evaporate gently without degrading the target compound.

Method Selection: Which Drying Process is Right for Me?

Choosing the correct methodology depends on your solvent, the scale of your experiment, and the required level of dryness. Use the following decision tree to guide your choice.

MethodSelection start Start: Solution of Compound in Organic Solvent bulk_removal Is the solvent volume > 5% of total mass? start->bulk_removal rotovap Primary Drying: Rotary Evaporation bulk_removal->rotovap  Yes   no_bulk Proceed to Secondary Drying bulk_removal->no_bulk  No   secondary_drying_q Is the sample an API or does it require <0.5% residual solvent? rotovap->secondary_drying_q vacuum_oven Secondary Drying: Vacuum Oven secondary_drying_q->vacuum_oven  Yes, and thermally stable   lyo_q Is the compound thermally sensitive or requires an amorphous, fluffy powder? secondary_drying_q->lyo_q No, or special morphology needed end_product Final Dry Product vacuum_oven->end_product lyophilization Specialty Drying: Lyophilization lyo_q->lyophilization Yes lyo_q->end_product No, primary drying is sufficient lyophilization->end_product no_bulk->secondary_drying_q

Caption: Decision tree for selecting the appropriate solvent removal method.

Troubleshooting Guide 1: Rotary Evaporation (Primary Drying)

Rotary evaporation is the workhorse for removing bulk quantities of volatile solvents.[1] The technique combines reduced pressure, gentle heat, and flask rotation to increase the surface area of the liquid, leading to rapid and efficient evaporation.[2][3]

Q: What is the standard protocol for removing a solvent like Ethyl Acetate?

A: Experimental Protocol: Rotary Evaporation

  • Preparation: Ensure your compound is fully dissolved in the solvent. If any solid is present, gently warm the solution or add a minimal amount of additional solvent. Filter the sample if particulates are present.[4]

  • Flask Selection: Choose a round-bottom flask that is no more than half-full with your solution.[4] This prevents bumping and ensures an optimal surface area for evaporation.

  • System Assembly: Securely attach the flask to the rotary evaporator's vapor duct. Ensure all glass joints are clean and properly sealed; use vacuum grease if necessary for older equipment.[4]

  • Initiate Rotation: Begin rotating the flask at a moderate speed (e.g., 120-150 RPM). The rotation creates a thin film of the solution on the flask's inner surface, dramatically increasing the evaporation rate.[3]

  • Apply Vacuum: Gradually apply vacuum. For a solvent like ethyl acetate, a vacuum of 70-100 mbar is a good starting point. A gradual application helps prevent the violent boiling known as "bumping."[5]

  • Introduce Heat: Lower the rotating flask into a heated water bath. A good rule of thumb is the "20-degree rule": set the bath temperature about 20°C higher than the solvent's boiling point at the applied pressure. Causality: This provides the necessary energy (latent heat of vaporization) for the solvent to transition into the gas phase efficiently without excessive heating that could degrade the compound.[4]

  • Monitor Evaporation: Observe the condensation of the solvent on the condenser coils and its collection in the receiving flask. The process is complete when solvent no longer collects in the receiving flask and the compound appears as a solid or viscous oil.

  • Shutdown: Stop the rotation, release the vacuum, and then turn off the heat. Critical Safety Step: Always release the vacuum before stopping the rotation to prevent the solvent in the collection flask from being sucked back into your sample flask.

  • Final Step: The resulting solid is typically not completely dry and will require secondary drying in a vacuum oven to remove tightly bound residual solvent.[6]

Q: I'm having issues with my rotary evaporation. What should I do?

A: Troubleshooting Rotary Evaporation

ProblemPotential Cause(s)Recommended Solution(s)
Bumping/Foaming Vacuum applied too quickly; Bath temperature too high; Flask overfilled.[5]Apply vacuum gradually.[5] Reduce the bath temperature.[4] Ensure the flask is less than half full.[5]
Slow Evaporation Insufficient vacuum (leak in the system); Bath temperature too low; Rotation speed too slow.[4]Check all seals and joints for leaks.[4] Increase the bath temperature, but do not exceed the compound's degradation temperature. Increase rotation speed to improve surface area exposure.[4]
Sample Looks Wet/Oily Incomplete evaporation; Presence of water or a high-boiling impurity.Continue evaporation until no more solvent condenses. If water is suspected, dissolve the residue in a dry solvent, add a drying agent (e.g., anhydrous MgSO₄), filter, and re-evaporate.[7]
No Evaporation Wrong layer from an extraction (e.g., aqueous instead of organic); Incorrect solvent boiling point/vacuum settings.[7]Verify you have the correct solution. Check a vacuum-boiling point nomograph to ensure your settings are appropriate for the solvent.

Troubleshooting Guide 2: Vacuum Oven (Secondary Drying)

A vacuum oven is essential for removing the final traces of residual solvent to meet strict pharmaceutical standards.[8][9] By reducing the ambient pressure, it allows residual solvent molecules to vaporize at temperatures well below their atmospheric boiling point, protecting heat-sensitive compounds from thermal degradation.[10][11]

Q: How do I use a vacuum oven to dry my compound to ICH standards?

A: Experimental Protocol: Vacuum Oven Drying

  • Sample Preparation: After primary drying on a rotary evaporator, scrape the solid compound from the flask onto a clean, tared watch glass. Spread the powder into a thin, even layer to maximize the surface area exposed to the vacuum.

  • Loading the Oven: Place the watch glass inside the vacuum oven on a shelf.

  • Applying Vacuum: Close the oven door securely and begin to apply the vacuum. A deep vacuum (<10 mbar) is typically used. It is often beneficial to purge the oven with an inert gas like nitrogen 2-3 times before applying the final vacuum to remove atmospheric moisture and oxygen.

  • Setting Temperature: Set the oven temperature. For this compound, a temperature of 40-50°C is a safe and effective starting point. Causality: This temperature provides enough energy to drive off residual solvent without approaching the compound's melting or degradation point.

  • Drying Time: Dry the compound for a sufficient period (typically 12-24 hours). The endpoint is determined by drying to a constant weight.

  • Determining "Dryness": To confirm the sample is dry, release the vacuum with nitrogen, quickly remove and weigh the sample, then return it to the oven under the same conditions for another 2-4 hours. Repeat this process until two consecutive weighings are identical (e.g., within ±0.1 mg). This indicates that no more solvent is being removed.

  • Cooling and Storage: Once dry, allow the oven to cool completely before releasing the vacuum with an inert gas. Store the final compound in a tightly sealed container, preferably in a desiccator.

Q: My sample is still not drying properly in the vacuum oven. What's wrong?

A: Troubleshooting Vacuum Oven Drying

ProblemPotential Cause(s)Recommended Solution(s)
Inadequate Drying Insufficient vacuum (leak); Temperature too low; Sample layer is too thick; Insufficient drying time.[12]Check vacuum pump and door seal for leaks.[13] Increase temperature slightly, ensuring it remains well below the compound's melting point. Spread the sample into a thinner layer. Continue drying until a constant weight is achieved.
Uneven Drying Poor heat transfer to the sample; Uneven sample distribution.[13]Ensure the watch glass has good contact with the oven shelf for conductive heating.[11] Spread the sample evenly across the watch glass.
Product Contamination Dirty oven; Leaks allowing air/moisture in.[13]Ensure the oven interior is clean before use. Regularly inspect door gaskets and seals for damage.[13]
Sample Discoloration Temperature is too high, causing thermal degradation; Oxidation due to vacuum leaks.[8]Reduce the drying temperature. Ensure a tight seal and consider using an inert gas purge/bleed to minimize oxygen exposure.

Combined Workflow & Frequently Asked Questions (FAQs)

Workflow: From Solution to API-Grade Solid

For achieving the high purity required in drug development, a two-stage drying process is standard practice.

DryingWorkflow cluster_0 Stage 1: Bulk Solvent Removal cluster_1 Stage 2: Residual Solvent Removal rotovap_start Solution in Flask rotovap_process Rotary Evaporation (Removes >95% of solvent) rotovap_start->rotovap_process rotovap_end Semi-dry Solid rotovap_process->rotovap_end vacuum_oven_start Transfer to Watch Glass rotovap_end->vacuum_oven_start Physical Transfer vacuum_oven_process Vacuum Oven Drying (Removes final <5% of solvent) vacuum_oven_start->vacuum_oven_process vacuum_oven_end API-Grade Dry Powder (<0.5% Residual Solvent) vacuum_oven_process->vacuum_oven_end

Caption: Standard two-stage workflow for drying pharmaceutical intermediates.

Frequently Asked Questions

Q1: What are the regulatory limits for residual solvents? A: The International Council for Harmonisation (ICH) guideline Q3C(R8) provides acceptable limits for residual solvents in pharmaceuticals.[1] Solvents are categorized into three classes based on their toxicity.[4]

  • Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).

  • Class 2: Solvents to be limited (e.g., Acetonitrile, Dichloromethane). Limits are based on a Permitted Daily Exposure (PDE).[8]

  • Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone, Ethyl Acetate). A general limit of 5000 ppm (0.5%) is considered acceptable without justification.[13][14] It is crucial to know which solvents were used in your synthesis to ensure the final product meets these safety standards.[15]

Q2: How can I confirm the level of residual solvent in my final product? A: While drying to a constant weight is a good indicator, the definitive method is analytical testing. Headspace Gas Chromatography (GC) is the standard technique for accurately identifying and quantifying residual solvents, as specified by pharmacopoeias like the USP <467>.[3][16][17] For Class 3 solvents only, a non-specific method like "Loss on Drying" may be sufficient if the result is below 0.5%.[4]

Q3: My compound "oiled out" during rotary evaporation instead of forming a solid. What should I do? A: "Oiling out" occurs when the compound separates as a liquid phase rather than crystallizing. This can happen if the melting point of the compound (or an impure version of it) is lower than the temperature of the solution.[11]

  • Solution 1: Re-dissolve and Modify. Add a small amount of a good solvent to re-dissolve the oil. Then, try adding a poor solvent (an "anti-solvent") dropwise at room temperature to induce crystallization before attempting to remove the solvent mixture under reduced pressure.

  • Solution 2: Trituration. After removing the bulk solvent, add a small amount of a non-polar solvent in which your compound is insoluble (like hexanes or pentane) to the oil and swirl or sonicate. This can often induce the formation of a solid precipitate which can then be filtered and dried.[10]

Q4: Is lyophilization (freeze-drying) a good option for this compound? A: Lyophilization is an extremely gentle drying method that converts a frozen solvent directly into a gas (sublimation). It can be used for this compound, especially if the compound proves to be thermally sensitive or if a very light, "fluffy" powder with high surface area is desired. However, using organic solvents in lyophilization is challenging because they have very low freezing points, requiring specialized equipment with very cold condenser temperatures (-85 to -105°C) and high-performance vacuum pumps to prevent the solvent from melting instead of sublimating. For routine drying, rotary evaporation followed by a vacuum oven is more practical and efficient.

References

Technical Support Center: Refining the Workup of 2-(4-Bromo-2,5-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(4-Bromo-2,5-difluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup of this important synthetic intermediate. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your yield and purity.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the workup procedure, categorized by the synthetic route.

Scenario 1: Synthesis via Hydrolysis of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

The hydrolysis of the nitrile precursor is a common route, typically performed under acidic or basic conditions. The workup is critical for isolating the pure carboxylic acid.

Q1: After acidic hydrolysis and extraction, my yield of this compound is very low. Where could my product have gone?

A1: Low yields after acidic hydrolysis often stem from issues with extraction or incomplete reaction. Here's a systematic approach to troubleshoot:

  • Check the Aqueous Layer: Your product, being a carboxylic acid, can deprotonate and have some solubility in the aqueous layer, especially if the pH is not sufficiently acidic. Before discarding the aqueous layer, re-acidify it with concentrated HCl to a pH of 1-2 and re-extract with a suitable organic solvent like ethyl acetate or dichloromethane.[1][2]

  • Incomplete Hydrolysis: The hydrolysis of the nitrile proceeds through an amide intermediate. If the reaction is not driven to completion, this less acidic amide will remain in the organic layer during a basic wash and may be difficult to separate from the final product. To check for this, take a sample of your crude product and analyze it by TLC or LC-MS to look for the presence of 2-(4-bromo-2,5-difluorophenyl)acetamide. If the amide is present, you may need to subject the crude material to the hydrolysis conditions again or employ column chromatography for purification.

  • Emulsion Formation: Halogenated aromatic compounds can sometimes form stable emulsions during extraction, trapping your product in the interfacial layer. For guidance on breaking emulsions, refer to the FAQ section below.

Q2: I performed a basic hydrolysis and then acidified the aqueous layer, but no precipitate formed, or it was very fine and difficult to filter.

A2: This is a common issue when the product concentration is low or when it has a tendency to form a fine, colloidal suspension.

  • Ensure Complete Acidification: Use a pH meter or pH paper to confirm that the aqueous layer has been brought to a pH of 1-2. Incomplete acidification will leave a significant portion of your product as the more soluble carboxylate salt.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the acidified aqueous layer. This increases the ionic strength of the solution, decreasing the solubility of the organic product and promoting its precipitation or extraction.

  • Extraction vs. Filtration: Instead of relying on precipitation and filtration, it is often more efficient to perform an extraction. After acidification, extract the aqueous layer multiple times with a water-immiscible organic solvent (e.g., ethyl acetate, 3x volumes). The combined organic extracts can then be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent removed under reduced pressure to yield the crude product.

  • Cooling: Cooling the acidified solution in an ice bath can sometimes promote crystallization if the product is supersaturated.

Scenario 2: Synthesis via Grignard Reaction of 1,4-dibromo-2,5-difluorobenzene with CO₂

This route involves the formation of a Grignard reagent followed by carboxylation. The workup requires quenching the reaction and separating the product from magnesium salts and unreacted starting materials.

Q1: My crude product after the Grignard carboxylation workup is a brown oil, and the NMR spectrum shows multiple aromatic species, including what appears to be a biphenyl byproduct.

A1: The formation of a brown oil and the presence of biphenyl byproducts are classic signs of side reactions during the Grignard formation and carboxylation.

  • Wurtz Coupling: The primary cause of the biphenyl impurity is a Wurtz-type coupling of the Grignard reagent with unreacted aryl halide. To minimize this, ensure a slow, dropwise addition of the 1,4-dibromo-2,5-difluorobenzene solution to the activated magnesium turnings. This maintains a low concentration of the aryl halide in the presence of the highly reactive Grignard reagent.

  • Optimizing the Workup for Biphenyl Removal: The biphenyl byproduct is non-acidic and can be efficiently removed during the workup. After quenching the reaction with acid, perform a liquid-liquid extraction. The carboxylic acid product will be extracted into a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃), leaving the neutral biphenyl byproduct in the organic layer. The aqueous layer can then be re-acidified and the pure product extracted with an organic solvent.

  • Discoloration: The brown color often arises from small amounts of highly colored impurities. These can sometimes be removed by treating a solution of the crude product with activated carbon, followed by filtration through celite before crystallization.

Q2: After the acidic quench of my Grignard reaction, I have a thick, gelatinous precipitate that makes extraction impossible.

A2: This gelatinous precipitate consists of magnesium salts that have not been fully dissolved.

  • Insufficient Acid: The most common reason is an insufficient amount of acid used for the quench. Continue to add dilute acid (e.g., 1M HCl or H₂SO₄) with vigorous stirring until all the solids have dissolved and the aqueous layer is clear.

  • Choice of Acid: While hydrochloric acid is commonly used, in some cases, using a different acid like sulfuric acid can result in the formation of more soluble magnesium salts.

  • Dilution: Diluting the reaction mixture with more of the organic solvent (e.g., diethyl ether or THF) before and during the quench can help to keep the organic product in solution and make the dissolution of the magnesium salts more manageable.

II. Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for recrystallizing this compound?

A: A common and effective solvent system for the recrystallization of many aryl acetic acids is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or toluene. Start by dissolving the crude product in a minimal amount of the hot, more polar solvent, and then slowly add the hot, less polar solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

Q: How can I deal with a persistent emulsion during my extraction?

A: Emulsions are a common frustration in workups. Here are several techniques to try:

  • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Filtration: Pass the entire emulsified layer through a pad of Celite® or glass wool.

  • Centrifugation: If available, a centrifuge is highly effective at separating the layers.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to separation.

Q: Is this compound stable to heat and air?

A: Generally, this compound is a stable solid at room temperature and can be handled in the air.[3] However, like many carboxylic acids, it can undergo decarboxylation at very high temperatures. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place.[3]

III. Optimized Workup Protocols

Here are step-by-step protocols for the workup of this compound from the two common synthetic routes.

Protocol 1: Workup Following Basic Hydrolysis of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile
  • Cool the Reaction Mixture: After the hydrolysis is complete, cool the reaction mixture to room temperature, and then further cool in an ice bath.

  • Acidification: Slowly and with vigorous stirring, add 6M HCl to the cooled reaction mixture until the pH of the solution is ~1. Monitor the pH using a pH meter or pH paper.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer three times with an equal volume of ethyl acetate.

  • Combine and Wash: Combine the organic extracts and wash them once with water and then once with a saturated NaCl solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and wash it with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization as described in the FAQ section.

Protocol 2: Workup Following Grignard Carboxylation
  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the reaction mixture onto a large excess of crushed dry ice in a separate flask, or bubble CO₂ gas through the cooled solution. Allow the mixture to warm to room temperature.

  • Acidic Workup: Slowly add 1M HCl to the reaction mixture with stirring until the aqueous layer is acidic (pH ~1) and all magnesium salts have dissolved.

  • Separation: Transfer the mixture to a separatory funnel and separate the layers.

  • Basic Extraction of Product: Extract the organic layer three times with 1M NaOH. This will transfer the carboxylic acid product into the aqueous layer as its sodium salt. The non-acidic byproducts, such as biphenyl, will remain in the organic layer, which can now be discarded.[4]

  • Acidification and Re-extraction: Combine the basic aqueous extracts and cool them in an ice bath. Slowly add concentrated HCl with stirring until the pH is ~1. A white precipitate of the product should form. Extract the product from the acidified aqueous layer three times with ethyl acetate.

  • Washing, Drying, and Concentration: Combine the organic extracts and wash them once with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization.

IV. Data and Diagrams

Table 1: Physical and Spectroscopic Data for this compound

PropertyValueSource
Molecular Formula C₈H₅BrF₂O₂PubChem[5]
Molecular Weight 251.03 g/mol PubChem[5]
Appearance White to yellow solidSigma-Aldrich
Melting Point Not widely reported, requires experimental determination
¹H NMR Expect signals for the methylene (-CH₂-) protons and two distinct aromatic protons.
¹³C NMR Expect signals for the carboxylic acid carbon, methylene carbon, and six distinct aromatic carbons.
IR (cm⁻¹) Expect characteristic peaks for O-H (broad, ~2500-3300), C=O (~1700), and C-Br/C-F bonds.

Diagram 1: General Workflow for Workup after Basic Hydrolysis

A Reaction Mixture (Carboxylate Salt in Base) B Cool to 0°C A->B C Acidify with 6M HCl to pH 1 B->C D Extract with Ethyl Acetate (3x) C->D E Aqueous Layer (Discard) D->E Separate F Combined Organic Layers D->F G Wash with Water F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Filter and Concentrate I->J K Crude Product J->K L Recrystallize K->L M Pure this compound L->M

Caption: Workflow for the workup of this compound following basic hydrolysis.

Diagram 2: Logic for Troubleshooting Low Yield in Acidic Hydrolysis

A Low Yield Observed B Check Aqueous Layer pH A->B C pH > 2 B->C Is it acidic enough? D pH < 2 B->D Is it acidic enough? E Re-acidify and Re-extract C->E F Analyze Crude for Amide Impurity D->F G Amide Present F->G Incomplete reaction? H Amide Absent F->H Incomplete reaction? I Repeat Hydrolysis or Chromatograph G->I J Investigate Other Loss Points (e.g., Emulsion) H->J

Caption: Decision tree for troubleshooting low yields in the acidic hydrolysis workup.

V. References

  • BenchChem. (2025). Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents. Retrieved from 4

  • BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (2023). This compound Safety Data Sheet. Retrieved from 6

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from --INVALID-LINK--

  • JoVE. (2025). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3928429A - Method of preparing aryl acetic acids. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Formation of carboxylic acids from Grignard reagents and CO2. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: 2-(4-Bromo-2,5-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-(4-Bromo-2,5-difluorophenyl)acetic acid (CAS 871035-64-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and use of this compound. Our goal is to help you mitigate degradation and ensure the integrity of your experiments.

Introduction to this compound

This compound is a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, offers a versatile scaffold for creating complex molecules. However, like many substituted phenylacetic acids, it is susceptible to degradation under certain conditions, which can compromise experimental outcomes. This guide provides practical, evidence-based strategies to prevent common degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation of this compound?

A1: Visual signs of degradation can include a change in color from a white or off-white solid to yellow or brown. You may also observe a change in the material's consistency. For more subtle degradation, you might see unexpected results in your reactions, such as lower yields, the formation of byproducts, or a lack of reactivity. Analytical techniques such as HPLC, GC-MS, and NMR are the most reliable methods for detecting degradation products.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] Many suppliers recommend storage at room temperature in a dry environment.[4] It is also advisable to protect it from light.[5]

Q3: Is this compound sensitive to air or moisture?

A3: While the product is considered stable under normal handling conditions, it is good practice to minimize exposure to air and moisture.[1] Phenylacetic acids can be hygroscopic to varying degrees. Moisture can potentially facilitate certain degradation pathways or introduce impurities. For sensitive applications, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q4: What are the main chemical degradation pathways for this compound?

A4: The primary degradation pathway for many phenylacetic acids is decarboxylation, which involves the loss of the carboxylic acid group as carbon dioxide.[6][7][8] This can be initiated by heat, light (photo-oxidative decarboxylation), or certain chemical reagents.[9] Other potential side reactions can occur under specific experimental conditions, such as those involving strong acids or oxidizing agents.[10][11]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent Reaction Yields or Formation of Unknown Impurities

Possible Cause: Degradation of the starting material, this compound, prior to or during the reaction.

Troubleshooting Steps:

  • Verify Purity of Starting Material: Before use, confirm the purity of your this compound using an appropriate analytical method like HPLC or NMR. Compare the results to the certificate of analysis provided by the supplier.

  • Optimize Reaction Conditions:

    • Temperature: Avoid excessive temperatures during your reaction, as heat can promote decarboxylation. If high temperatures are necessary, consider running the reaction for a shorter duration or using a more efficient catalyst.

    • Light Exposure: Protect your reaction mixture from light, especially if you are not intentionally running a photochemical reaction.[9] Use amber-colored glassware or cover your reaction setup with aluminum foil.

    • Atmosphere: For reactions that are sensitive to oxidation, ensure you are working under an inert atmosphere.

  • Solvent Choice: Ensure your solvent is dry and free of impurities. Certain solvents can promote degradation.

ParameterRecommendationRationale
Temperature Use the lowest effective temperature for your reaction.Minimizes the risk of thermal decarboxylation.[7]
Light Protect the reaction from UV and visible light.Prevents photo-oxidative decarboxylation.[9]
Atmosphere Use an inert atmosphere (N₂ or Ar) for sensitive reactions.Prevents oxidation-related side reactions.
Solvent Use dry, high-purity solvents.Avoids introducing contaminants that could catalyze degradation.
Issue 2: The compound has changed color during storage.

Possible Cause: This is a strong indicator of degradation. The color change is likely due to the formation of small amounts of chromophoric byproducts.

Troubleshooting Steps:

  • Do Not Use: It is highly recommended not to use the discolored material in your experiments, as the presence of impurities can lead to unpredictable results.

  • Review Storage Conditions: Ensure that the storage conditions meet the recommendations (cool, dry, dark, and tightly sealed).[1][2][3][5]

Issue 3: Poor solubility of the compound in the reaction solvent.

Possible Cause: While phenylacetic acids are generally soluble in organic solvents, solubility issues can arise.[5] This may not be a sign of degradation but can affect reaction kinetics.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility in a small scale in various solvents suitable for your reaction.

  • Gentle Warming: Gentle warming can aid dissolution, but be mindful of the potential for thermal degradation.

  • Co-solvent System: Consider using a co-solvent system to improve solubility.

Experimental Protocols

Protocol 1: Standard Handling and Preparation of a Solution

This protocol outlines the best practices for handling the solid compound and preparing a stock solution.

  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture on the cold solid.

  • Weighing: Weigh the desired amount of this compound in a clean, dry weighing boat. Perform this in a well-ventilated area or a fume hood.[1][2]

  • Dissolution: Add the solid to your chosen dry solvent in your reaction vessel.

  • Mixing: Stir the mixture at room temperature until the solid is fully dissolved. Gentle warming can be applied if necessary, but do not exceed temperatures that could cause degradation.

  • Storage of Solution: If the solution is not for immediate use, store it in a tightly capped container, protected from light, and at an appropriate temperature (refrigeration may be suitable for short-term storage, but confirm compatibility with your solvent).

Protocol 2: Monitoring for Degradation using HPLC

A stability-indicating HPLC method is crucial for detecting degradation.[12]

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

  • HPLC System:

    • Column: A C18 reverse-phase column is a common starting point.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is often effective.

    • Detector: A UV detector set to an appropriate wavelength (e.g., determined by a UV scan of the compound).

  • Analysis: Inject your sample and analyze the chromatogram. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

Visualizations

Logical Workflow for Troubleshooting Degradation

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution Start Inconsistent Results / Visual Change CheckPurity Verify Purity of Starting Material (HPLC, NMR) Start->CheckPurity ReviewStorage Review Storage Conditions (Temp, Light, Moisture) CheckPurity->ReviewStorage Purity is Low ReviewReaction Review Reaction Parameters (Temp, Solvent, Atmosphere) CheckPurity->ReviewReaction Purity is High NewMaterial Source Fresh Material ReviewStorage->NewMaterial Repurify Repurify Material (if feasible) ReviewStorage->Repurify Optimize Optimize Conditions ReviewReaction->Optimize Optimize->CheckPurity Re-evaluate

Caption: Troubleshooting workflow for degradation issues.

Potential Degradation Pathway: Decarboxylation

G reactant This compound C₈H₅BrF₂O₂ product 1-Bromo-2,5-difluorotoluene C₇H₅BrF₂ reactant->product Decarboxylation (Heat, Light, or Catalyst) co2 Carbon Dioxide CO₂ reactant->co2

Caption: General decarboxylation degradation pathway.

References

Validation & Comparative

A Comparative Guide to the Spectral Analysis of 2-(4-Bromo-2,5-difluorophenyl)acetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. For a compound such as 2-(4-Bromo-2,5-difluorophenyl)acetic acid, a substituted phenylacetic acid derivative with potential applications in drug discovery, a thorough spectral analysis is not merely a procedural step but a fundamental requirement for establishing its identity and purity. This guide provides a comparative analysis of the expected spectral data for this compound, juxtaposed with the experimental data of two structurally related analogs: 2-(4-bromophenyl)acetic acid and 2-(2,5-difluorophenyl)acetic acid. By understanding the spectral characteristics of these simpler, yet related molecules, researchers can predict and interpret the spectra of the more complex title compound with greater confidence.

This guide is designed to be a practical resource, offering not just the data, but also the rationale behind the spectral interpretations and the experimental protocols for acquiring such data. Our objective is to empower researchers to navigate the intricacies of spectral analysis and apply these principles to their own work.

The Importance of a Multi-technique Approach to Structural Elucidation

No single analytical technique can provide a complete structural picture of a molecule. It is the synergy of multiple spectroscopic methods that affords a comprehensive and validated characterization. For organic molecules like this compound, the primary tools in the analytical chemist's arsenal are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): Provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and provides clues about the molecular formula and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.

The following sections will delve into the expected and observed spectral data for our target compound and its analogs, offering a framework for comparative analysis.

Comparative Spectral Data

Spectroscopic Technique This compound (Predicted) 2-(4-bromophenyl)acetic acid (Experimental) 2-(2,5-difluorophenyl)acetic acid (Experimental)
¹H NMR Aromatic protons will show complex splitting patterns due to H-F and H-H coupling. The methylene protons will appear as a singlet, and the carboxylic acid proton as a broad singlet.Aromatic protons appear as two doublets (AA'BB' system). The methylene protons are a singlet, and the carboxylic acid proton is a broad singlet.The aromatic protons will exhibit complex splitting due to H-F and H-H coupling. The methylene protons will be a singlet, and the carboxylic acid proton a broad singlet.
¹³C NMR Aromatic carbons will show complex splitting due to C-F coupling. Signals for the methylene carbon, the carbonyl carbon, and the carbon bearing the bromine will be present.Distinct signals for the aromatic carbons (ipso, ortho, meta, para to the acetic acid group), the methylene carbon, and the carbonyl carbon.Aromatic carbons will show significant C-F coupling. Signals for the methylene and carbonyl carbons will also be present.
Mass Spectrometry (EI) The molecular ion peak (M+) should be observable, along with a characteristic M+2 peak of similar intensity due to the presence of bromine. Fragmentation will likely involve loss of the carboxylic acid group and cleavage of the C-Br bond.Molecular ion peak at m/z 214/216. Key fragments include the loss of the carboxylic acid group and the bromine atom.Molecular ion peak at m/z 172. Fragmentation is expected to involve the loss of the carboxylic acid group.
IR Spectroscopy Strong C=O stretch (carboxylic acid) around 1700-1730 cm⁻¹. Broad O-H stretch from ~2500-3300 cm⁻¹. C-F stretches in the 1100-1300 cm⁻¹ region. C-Br stretch will be in the fingerprint region.Strong, sharp C=O stretch around 1700 cm⁻¹. Broad O-H stretch characteristic of a carboxylic acid.Strong C=O absorption. Broad O-H stretch. Prominent C-F stretching bands.

In-Depth Spectral Analysis and Interpretation

A detailed understanding of the principles behind each spectroscopic technique is crucial for accurate data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[1][2] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: The chemical shift, integration, and multiplicity of proton signals provide a wealth of information.

  • Chemical Shift (δ): The position of a signal in the NMR spectrum is indicative of the electronic environment of the proton. Electron-withdrawing groups, like halogens and carbonyls, deshield protons, causing them to resonate at a higher chemical shift (downfield).

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks is due to the influence of neighboring protons (spin-spin coupling). The 'n+1' rule is a useful guide, where 'n' is the number of equivalent neighboring protons.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives rise to a distinct signal. The chemical shifts of carbon signals are also highly dependent on their electronic environment.

¹⁹F NMR Spectroscopy: For fluorinated compounds like this compound and its difluoro-analog, ¹⁹F NMR is an indispensable tool. The ¹⁹F nucleus is 100% abundant and has a spin of ½, making it highly sensitive. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, and fluorine-fluorine and proton-fluorine couplings provide valuable structural information.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern.[3][4] In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

A key feature to look for in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks for the molecular ion (M⁺ and M+2) that are two mass units apart and have roughly equal intensity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5][6] Different chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb the frequencies that correspond to its vibrational modes.

For the compounds discussed here, the most characteristic IR absorptions are:

  • O-H stretch (carboxylic acid): A very broad and strong absorption in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1730 cm⁻¹.

  • C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

  • C-Br stretch: Typically found in the fingerprint region (below 1000 cm⁻¹), which can be complex and difficult to interpret.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, standardized experimental protocols must be followed.

NMR Spectroscopy Sample Preparation and Acquisition

References

A Researcher's Guide to Selecting a 2-(4-Bromo-2,5-difluorophenyl)acetic Acid Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of Commercially Available Standards for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quality of starting materials and intermediates is paramount. 2-(4-Bromo-2,5-difluorophenyl)acetic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The selection of a high-quality reference standard for this compound is a critical first step that can significantly impact the accuracy, reproducibility, and ultimate success of a research endeavor. This guide provides a comprehensive comparison of commercially available reference standards of this compound, offering insights into their purity, potential impurities, and the analytical techniques required for their rigorous evaluation.

The Critical Role of a Well-Characterized Reference Standard

A reference standard serves as a benchmark against which newly synthesized or procured batches of a compound are measured. Its primary attributes—purity, identity, and stability—must be unequivocally established. For a molecule like this compound, which contains multiple reactive sites, the presence of even minor impurities can have cascading effects on subsequent synthetic steps, leading to lower yields, difficult purifications, and the generation of unintended side products. Furthermore, in the context of drug development, a poorly characterized starting material can introduce unknown variables that compromise the safety and efficacy of the final drug product.

Understanding the Synthetic Landscape and Potential Impurities

While specific proprietary synthesis routes for this compound are not always publicly disclosed by commercial suppliers, an understanding of plausible synthetic pathways is crucial for anticipating potential impurities. A likely route involves the bromination of a 2,5-difluorophenylacetic acid precursor or the introduction of the acetic acid side chain to a pre-brominated and fluorinated benzene ring.

Based on general synthetic methodologies for related phenylacetic acids, several classes of impurities could potentially be present in a commercial reference standard:

  • Isomeric Impurities: Incomplete regioselectivity during the bromination of a difluorobenzene derivative could lead to the formation of other bromo-difluoro-phenylacetic acid isomers.

  • Over- or Under-brominated Species: The reaction may yield species with multiple bromine atoms or unreacted starting material lacking the bromine substituent.

  • Residual Solvents and Reagents: Solvents used during the reaction and purification (e.g., toluene, methanol, tetrahydrofuran) and unreacted reagents can be carried over into the final product.

  • Side-Reaction Products: Depending on the specific synthetic route, side reactions such as decarboxylation or the formation of esters (if alcohols are used as solvents) could occur.

The following diagram illustrates a generalized workflow for the quality control of a this compound reference standard, highlighting the key analytical checkpoints.

QC_Workflow cluster_0 Supplier Qualification cluster_1 Initial Screening cluster_2 Definitive Analysis cluster_3 Final Assessment Supplier_A Supplier A Appearance Visual Inspection (Color, Form) Supplier_A->Appearance Supplier_B Supplier B Supplier_B->Appearance Supplier_C Supplier C Supplier_C->Appearance Solubility Solubility Testing Appearance->Solubility HPLC HPLC-UV (Purity, Impurity Profile) Solubility->HPLC NMR ¹H & ¹⁹F NMR (Identity, Structural Integrity) Solubility->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Solubility->MS CoA_Review Certificate of Analysis Review HPLC->CoA_Review NMR->CoA_Review MS->CoA_Review Decision Selection of Reference Standard CoA_Review->Decision

Caption: Quality control workflow for selecting a this compound reference standard.

Comparative Analysis of Analytical Data

While most commercial suppliers of this compound state a purity of ≥98%, the true quality of a reference standard lies in the details of its characterization. A comprehensive Certificate of Analysis (CoA) should provide data from multiple analytical techniques. Below is a comparative guide to interpreting this data.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for determining the purity of non-volatile organic compounds. An ideal reference standard will exhibit a single, sharp, and symmetrical peak.

Experimental Protocol: HPLC-UV Analysis

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing a small amount of an acid modifier like formic acid (0.1%) or acetic acid, is typically effective for separating phenylacetic acid derivatives from their impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 264 nm.

  • Sample Preparation: Dissolve a known concentration of the reference standard in a suitable solvent (e.g., acetonitrile/water mixture).

Data Interpretation:

The chromatogram should be carefully examined for the presence of any secondary peaks. The area percentage of the main peak is often reported as the purity. However, it is crucial to consider the response factors of potential impurities, as they may differ from the main compound.

Table 1: Hypothetical Comparison of HPLC Purity Data from Different Suppliers

SupplierStated PurityMain Peak Area %Number of Impurities DetectedLargest Impurity Area %
Supplier X ≥98%99.5%20.3%
Supplier Y ≥98%98.2%40.8%
Supplier Z ≥99%99.8%10.1%

In this hypothetical scenario, Supplier Z provides the highest purity material with the cleanest impurity profile according to HPLC analysis.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure of the reference standard. Both ¹H and ¹⁹F NMR are critical for this compound.

¹H NMR Spectroscopy:

The proton NMR spectrum should be consistent with the expected structure. Key signals to look for include:

  • A singlet for the two protons of the methylene (-CH₂-) group adjacent to the carboxylic acid. A patent for a similar compound, 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid, shows this signal at approximately 3.70 ppm.[1]

  • Signals in the aromatic region corresponding to the two protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the fluorine and bromine substituents.

  • A broad singlet for the carboxylic acid proton, which may be exchangeable with deuterium if a deuterated solvent like DMSO-d₆ is used. The same patent shows this signal at 12.74 ppm.[1]

¹⁹F NMR Spectroscopy:

The fluorine NMR spectrum provides valuable information about the fluorine atoms on the aromatic ring. One would expect to see two distinct signals, each potentially showing coupling to the other fluorine atom and to adjacent protons.

Data Interpretation:

The presence of unexpected signals in either the ¹H or ¹⁹F NMR spectrum could indicate the presence of isomeric impurities or other structurally related byproducts. Integration of the signals should also be consistent with the number of protons and fluorine atoms in the molecule.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₈H₅BrF₂O₂), the expected monoisotopic mass is approximately 249.9441 g/mol .

Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) and water (-H₂O, 18 Da). The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 mass units (⁷⁹Br and ⁸¹Br).

MS_Fragmentation Parent [M]⁺˙ (m/z 250, 252) Frag1 [M-COOH]⁺ (m/z 205, 207) Parent->Frag1 - COOH Frag2 [M-Br]⁺ (m/z 171) Parent->Frag2 - Br

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Recommendations for Selecting a Reference Standard

  • Request a Detailed Certificate of Analysis: Do not rely solely on the stated purity on the product label. A comprehensive CoA with data from multiple analytical techniques is essential.

  • Prioritize Suppliers with Transparent Data: Suppliers who readily provide spectral data (e.g., NMR, HPLC chromatograms) demonstrate confidence in their product's quality.

  • Evaluate the Impurity Profile: A lower number of impurities, even if the overall purity is similar, is generally preferable as it simplifies analysis and reduces the risk of side reactions.

  • Consider the Intended Application: For highly sensitive applications, such as in late-stage drug development or for use as a quantitative standard, a higher purity grade (e.g., >99.5%) is recommended.

  • Perform In-House Verification: Upon receipt, it is good practice to perform at least a preliminary identity test (e.g., melting point or a quick NMR) to confirm the material is as stated.

By adopting a rigorous and data-driven approach to the selection of a this compound reference standard, researchers can build a solid foundation for their scientific investigations, ensuring the reliability and integrity of their results.

References

A Comparative Guide to the Synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel organic molecules with high purity and efficiency is paramount. 2-(4-Bromo-2,5-difluorophenyl)acetic acid is a key building block in the creation of various pharmacologically active compounds. Its halogenated and fluorinated phenylacetic acid structure offers a versatile scaffold for medicinal chemists. This guide provides an in-depth comparison of two distinct and viable synthetic routes to this important intermediate, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most common strategies involve either the homologation of a benzoic acid derivative or the introduction of the acetic acid moiety to a pre-functionalized benzene ring. This guide will focus on two prominent and reliable methods:

  • Route 1: Arndt-Eistert Homologation of 4-Bromo-2,5-difluorobenzoic Acid. This classical yet effective one-carbon homologation extends the carbon chain of a carboxylic acid.

  • Route 2: Willgerodt-Kindler Reaction of 4-Bromo-2,5-difluoroacetophenone. This method transforms an aryl methyl ketone into the corresponding thioamide, which is then hydrolyzed to the desired carboxylic acid.

Each route presents its own set of advantages and challenges in terms of reagent availability, reaction conditions, scalability, and safety considerations.

Route 1: Arndt-Eistert Homologation

The Arndt-Eistert reaction is a well-established method for the conversion of a carboxylic acid to its next higher homologue.[1][2] The reaction proceeds through the formation of a diazoketone intermediate, which then undergoes a Wolff rearrangement to form a ketene that is subsequently hydrolyzed to the desired carboxylic acid.[1]

Overall Transformation:

Arndt-Eistert Homologation start 4-Bromo-2,5-difluorobenzoic Acid intermediate1 4-Bromo-2,5-difluorobenzoyl chloride start->intermediate1 SOCl₂ or (COCl)₂ intermediate2 Diazo ketone intermediate intermediate1->intermediate2 CH₂N₂ or TMSCHN₂ intermediate3 Ketene intermediate intermediate2->intermediate3 Ag₂O, hν, or heat (Wolff Rearrangement) end This compound intermediate3->end H₂O

Caption: Arndt-Eistert homologation of 4-bromo-2,5-difluorobenzoic acid.

Experimental Protocols

Step 1a: Synthesis of 4-Bromo-2,5-difluorobenzoic Acid

The starting material, 4-bromo-2,5-difluorobenzoic acid, can be prepared from 1,4-dibromo-2,5-difluorobenzene via a lithium-halogen exchange followed by carboxylation.

  • Materials: 1,4-dibromo-2,5-difluorobenzene, n-butyllithium (n-BuLi) in hexanes, dry diethyl ether, dry ice (solid CO₂), hydrochloric acid (1 M).

  • Procedure:

    • Dissolve 1,4-dibromo-2,5-difluorobenzene (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1-2 hours.

    • Quench the reaction by adding an excess of crushed dry ice to the reaction mixture.

    • Allow the mixture to warm to room temperature.

    • Acidify the reaction mixture with 1 M hydrochloric acid.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization to obtain 4-bromo-2,5-difluorobenzoic acid.

Step 1b: Arndt-Eistert Homologation

  • Materials: 4-bromo-2,5-difluorobenzoic acid, thionyl chloride (SOCl₂) or oxalyl chloride, diazomethane (CH₂N₂) or (trimethylsilyl)diazomethane (TMSCHN₂), silver oxide (Ag₂O), 1,4-dioxane, water.

  • Procedure:

    • Convert 4-bromo-2,5-difluorobenzoic acid (1.0 eq) to its acid chloride by reacting with an excess of thionyl chloride or oxalyl chloride, typically in the presence of a catalytic amount of DMF. Remove the excess reagent under reduced pressure.

    • Dissolve the crude 4-bromo-2,5-difluorobenzoyl chloride in an anhydrous solvent such as diethyl ether or THF.

    • At 0 °C, cautiously add a solution of diazomethane or (trimethylsilyl)diazomethane (2.0 eq) in a suitable solvent. The use of (trimethylsilyl)diazomethane is a safer alternative to the highly toxic and explosive diazomethane.[3]

    • Allow the reaction to warm to room temperature and stir for several hours until the formation of the diazoketone is complete.

    • In a separate flask, prepare a suspension of silver oxide (0.1 eq) in a mixture of 1,4-dioxane and water.

    • Slowly add the solution of the diazoketone to the silver oxide suspension at a temperature that initiates the Wolff rearrangement (often gentle heating is required).

    • After the addition is complete, continue to stir the reaction mixture until the evolution of nitrogen gas ceases.

    • Filter the reaction mixture to remove the silver catalyst.

    • Acidify the filtrate and extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate to yield the crude this compound.

    • Purify by column chromatography or recrystallization.

Route 2: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding carboxylic acids (after hydrolysis of the intermediate thioamide).[4] The reaction involves heating the ketone with sulfur and a secondary amine, typically morpholine.[4]

Overall Transformation:

Willgerodt-Kindler Reaction start 4-Bromo-2,5-difluoroacetophenone intermediate Thioamide intermediate start->intermediate Sulfur, Morpholine, Heat end This compound intermediate->end Acid or Base Hydrolysis

Caption: Willgerodt-Kindler reaction of 4-bromo-2,5-difluoroacetophenone.

Experimental Protocols

Step 2a: Synthesis of 4-Bromo-2,5-difluoroacetophenone

The starting acetophenone can be prepared by Friedel-Crafts acylation of 1-bromo-2,5-difluorobenzene.

  • Materials: 1-bromo-2,5-difluorobenzene, acetyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).

  • Procedure:

    • To a stirred suspension of aluminum chloride (1.2 eq) in dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.

    • Slowly add 1-bromo-2,5-difluorobenzene (1.0 eq) to the mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield 4-bromo-2,5-difluoroacetophenone.

Step 2b: Willgerodt-Kindler Reaction and Hydrolysis

  • Materials: 4-bromo-2,5-difluoroacetophenone, sulfur, morpholine, a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) for hydrolysis.

  • Procedure:

    • In a reaction vessel equipped with a reflux condenser, combine 4-bromo-2,5-difluoroacetophenone (1.0 eq), elemental sulfur (2.0-3.0 eq), and morpholine (3.0-5.0 eq).

    • Heat the mixture to reflux (typically around 120-140 °C) and maintain for several hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water.

    • The intermediate thioamide may precipitate and can be collected by filtration. Alternatively, extract the mixture with an organic solvent.

    • For hydrolysis, the crude thioamide is then refluxed in an aqueous solution of a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 20% sodium hydroxide).

    • After hydrolysis is complete, cool the reaction mixture. If acidic hydrolysis was performed, basify the solution and extract any non-acidic impurities. Then, re-acidify to precipitate the product. If basic hydrolysis was performed, acidify the solution to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry.

    • Recrystallize the crude product to obtain pure this compound.

Comparative Analysis

FeatureArndt-Eistert HomologationWillgerodt-Kindler Reaction
Starting Material 4-Bromo-2,5-difluorobenzoic acid4-Bromo-2,5-difluoroacetophenone
Key Reagents Diazomethane or TMSCHN₂, Silver oxideSulfur, Morpholine
Number of Steps 2 (from benzoic acid)2 (from acetophenone)
Reaction Conditions Milder, often at or below room temperature for diazoketone formation, followed by gentle heating for rearrangement.High temperatures (reflux) are required.
Safety Concerns Use of highly toxic and potentially explosive diazomethane is a major concern. Safer alternatives like TMSCHN₂ are available but are more expensive.The reaction produces hydrogen sulfide, which is a toxic and foul-smelling gas. Requires a well-ventilated fume hood.
Scalability The use of diazomethane can be challenging to scale up safely.More amenable to large-scale synthesis, though handling of H₂S needs careful consideration.
Substrate Scope Generally applicable to a wide range of carboxylic acids.Primarily for aryl alkyl ketones.
Yield & Purity Yields can be variable, and purification of the intermediate diazoketone may be necessary.Often provides good to excellent yields, and the product can sometimes be purified by simple recrystallization.
Cost-Effectiveness Reagents like silver oxide and TMSCHN₂ can be expensive.Reagents like sulfur and morpholine are relatively inexpensive.

Conclusion for the Practicing Scientist

Both the Arndt-Eistert homologation and the Willgerodt-Kindler reaction represent effective strategies for the synthesis of this compound.

The Arndt-Eistert homologation is a versatile and mechanistically elegant route. Its primary drawback lies in the hazardous nature of diazomethane, although the use of (trimethylsilyl)diazomethane can mitigate this risk at an increased cost. This route may be preferable for smaller-scale syntheses where mild reaction conditions are a priority and the necessary safety precautions for handling diazocompounds are in place.

The Willgerodt-Kindler reaction , on the other hand, is a robust and often higher-yielding method that utilizes inexpensive and readily available reagents. While it requires higher reaction temperatures and produces toxic hydrogen sulfide, these are manageable challenges in a well-equipped laboratory. For larger-scale production, the Willgerodt-Kindler reaction is likely the more practical and cost-effective choice.

The ultimate decision of which route to employ will depend on the specific requirements of the project, including the scale of the synthesis, available equipment and safety infrastructure, and cost considerations. It is recommended that both routes be considered and evaluated based on these factors to determine the most optimal approach for obtaining the desired this compound.

References

A Comparative Guide to the Biological Activity of 2-(4-Bromo-2,5-difluorophenyl)acetic Acid Derivatives: Exploring Anticancer and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the phenylacetic acid scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents. The strategic substitution on the phenyl ring can profoundly influence the biological activity, offering a versatile platform for medicinal chemists. This guide delves into the prospective biological activities of derivatives of 2-(4-Bromo-2,5-difluorophenyl)acetic acid, a compound poised for exploration in anticancer and anti-inflammatory research. While direct experimental data on a comprehensive series of these specific derivatives is emerging, we can construct a robust comparative analysis by examining closely related analogues. This guide will synthesize findings from published studies on similar phenylacetic acid and phenylacetamide derivatives to forecast the therapeutic potential and guide future research directions.

The Rationale for Investigating this compound Derivatives

The core structure, this compound, is embellished with several key features that are of significant interest in medicinal chemistry. The presence of fluorine atoms is known to often enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The bromine atom provides a site for further chemical modification and can also contribute to the compound's interaction with biological targets. The acetic acid moiety offers a handle for the synthesis of a diverse library of derivatives, such as amides and esters, which can modulate the pharmacokinetic and pharmacodynamic properties of the parent compound.

Comparative Analysis of Anticancer Activity: Insights from Phenylacetamide Analogues

While a comprehensive screening of this compound derivatives is yet to be published, valuable insights can be gleaned from studies on structurally similar compounds. A notable example is the investigation of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which have been evaluated for their cytotoxic effects against various cancer cell lines.[1][2]

A study on a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives revealed that the nature and position of substituents on the N-phenyl ring significantly impact their anticancer activity.[2] For instance, compounds bearing a nitro group (NO2) generally exhibited higher cytotoxicity compared to those with a methoxy group (OCH3).[2] This suggests that electron-withdrawing groups may enhance the anticancer potential of this class of compounds.

Table 1: Comparative in vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [2]

Compound IDR (Substitution on N-phenyl ring)Cancer Cell LineIC50 (µM)
2a 2-NO2PC3 (Prostate)>100
2b 3-NO2PC3 (Prostate)52[2]
2c 4-NO2PC3 (Prostate)80[2]
2d 2-OCH3PC3 (Prostate)>100
2e 3-OCH3PC3 (Prostate)>100
2f 4-OCH3PC3 (Prostate)>100
Imatinib (Reference Drug)PC3 (Prostate)40[2]

IC50: The concentration of a drug that gives half-maximal response.

The data presented in Table 1 underscores the importance of substituent placement, with the 3-nitro derivative (2b) showing the most promising activity against the PC3 prostate cancer cell line in this particular study.[2] These findings provide a strong rationale for synthesizing a library of 2-(4-bromo-2,5-difluorophenyl)acetamide derivatives with various electron-withdrawing and electron-donating groups at different positions on the N-phenyl ring to explore their structure-activity relationships (SAR).

Potential as Anti-inflammatory Agents: Targeting the COX Enzymes

Arylpropionic and aryl-acetic acid derivatives are well-established classes of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation and pain.[3] Given the structural resemblance, it is plausible that derivatives of this compound could also function as COX inhibitors.

Studies on other halogenated phenylacetic acid derivatives have explored their COX inhibitory activity and the relationship between their structure and toxicity.[4] For instance, the lipophilicity and specific halogen substitutions have been shown to influence both the potency and the safety profile of these compounds.[4]

A comparative study of newly synthesized phenoxy acetic acid derivatives has demonstrated potent and selective COX-2 inhibition.[5] The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[5] The design of this compound derivatives with bulky side chains or specific heterocyclic moieties could be a promising strategy to achieve COX-2 selectivity.

Key Signaling Pathways in Inflammation and Cancer: The NF-κB Connection

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation.[6] Dysregulation of the NF-κB signaling pathway is a hallmark of many chronic inflammatory diseases and various types of cancer.[6] The canonical NF-κB pathway is typically activated by pro-inflammatory cytokines, leading to the transcription of genes that promote inflammation and cell survival.[6]

Given its central role in both inflammation and cancer, the NF-κB pathway represents a key therapeutic target. Many anti-inflammatory and anticancer agents exert their effects by modulating NF-κB signaling. It is conceivable that derivatives of this compound could inhibit this pathway, thereby exerting dual therapeutic effects.

NF_kB_Pathway cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Gene Target Gene Expression (Inflammation, Survival) Nucleus->Gene Induces

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of novel this compound derivatives, a series of well-established in vitro assays are essential.

Protocol 1: MTT Assay for Cytotoxicity Screening

This assay is a colorimetric method used to assess cell viability and proliferation. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • EIA buffer

  • Prostaglandin screening EIA kit (for detecting PGE2)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare the COX-2 enzyme solution in the reaction buffer containing the heme cofactor.

  • Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution and the test compounds at various concentrations. Incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: After a defined time (e.g., 2 minutes), stop the reaction by adding a stopping agent (e.g., 1 M HCl).

  • PGE2 Quantification: Dilute the reaction mixture with EIA buffer and quantify the amount of prostaglandin E2 (PGE2) produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

General Synthetic Approach

The synthesis of amide derivatives from this compound is a straightforward process that can be achieved through standard amide coupling reactions.

Scheme 1: General Synthesis of 2-(4-bromo-2,5-difluorophenyl)acetamide Derivatives

  • Activation of the Carboxylic Acid: The carboxylic acid group of this compound is first activated to facilitate the reaction with an amine. This can be achieved by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) can be used.

  • Amide Bond Formation: The activated carboxylic acid derivative is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine or diisopropylethylamine) to form the corresponding amide.

This synthetic route allows for the facile generation of a diverse library of amide derivatives for biological screening.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound derivatives is not yet abundant in the public domain, a comparative analysis of structurally related compounds provides a strong foundation for their potential as both anticancer and anti-inflammatory agents. The insights gained from the structure-activity relationships of analogous phenylacetamide and phenoxy acetic acid derivatives offer a clear roadmap for the rational design of a focused library of novel compounds.

Future research should prioritize the synthesis and comprehensive biological evaluation of a series of this compound amides and other derivatives. This should include in vitro screening for cytotoxicity against a panel of cancer cell lines and for inhibitory activity against COX-1 and COX-2 enzymes. Promising candidates should then be advanced to more complex cellular and in vivo models to elucidate their mechanisms of action and to assess their therapeutic potential. The exploration of this chemical space holds significant promise for the discovery of novel therapeutic agents for the treatment of cancer and inflammatory diseases.

References

A Comparative Guide to the Purity Assessment of 2-(4-Bromo-2,5-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final drug product are built. 2-(4-Bromo-2,5-difluorophenyl)acetic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can directly influence the outcome of synthetic steps and, more critically, introduce potentially harmful substances into the final drug. This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of this compound, grounded in scientific principles and regulatory expectations.

The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for impurities in new drug substances, provide a framework for classifying, identifying, and qualifying impurities.[1][2][3] Impurities are broadly categorized as organic, inorganic, and residual solvents.[1][4] A comprehensive purity assessment, therefore, necessitates a multi-faceted, or orthogonal, analytical approach.

The Orthogonal Approach: A Pillar of Trustworthy Analysis

Relying on a single analytical technique for purity determination is fraught with risk. An impurity may co-elute with the main peak in chromatography, be non-responsive to a specific detector, or be non-volatile and thus missed by gas chromatography. An orthogonal approach, using multiple techniques based on different chemical and physical principles, provides a more complete and reliable picture of a sample's purity.[5]

Below is a logical workflow illustrating this principle for the comprehensive purity assessment of this compound.

Orthogonal_Purity_Assessment cluster_0 Purity Assessment Workflow for this compound cluster_1 Analytical Techniques Sample Test Sample Organic_Impurities Organic Impurity Profile (Process & Degradation) Sample->Organic_Impurities Inorganic_Impurities Inorganic Impurities (Metals & Reagents) Sample->Inorganic_Impurities Residual_Solvents Residual Solvents Sample->Residual_Solvents HPLC RP-HPLC-UV/MS (Primary Technique) Organic_Impurities->HPLC NMR qNMR (¹H, ¹⁹F) (Structural & Quantitative) Organic_Impurities->NMR ICP_MS ICP-MS/OES Inorganic_Impurities->ICP_MS GC_MS Headspace GC-MS Residual_Solvents->GC_MS Final_Purity Final Purity Assignment & Report HPLC->Final_Purity NMR->Final_Purity GC_MS->Final_Purity ICP_MS->Final_Purity

Caption: Orthogonal workflow for comprehensive purity assessment.

Comparing Analytical Techniques for Purity Determination

The selection of an analytical method is guided by the physicochemical properties of this compound and its potential impurities.[6] The presence of a carboxylic acid group, a halogenated aromatic ring, and its nature as a solid, non-volatile compound dictates the most appropriate techniques.

Technique Principle Primary Target Strengths Limitations
RP-HPLC-UV Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Non-volatile organic impurities (related substances, degradation products).High precision, sensitivity, and robustness. Considered the "gold standard" for purity.[7]Requires reference standards for identified impurities; may miss impurities with no UV chromophore.
LC-MS Combines HPLC separation with mass spectrometry detection.Identification of unknown impurities.Provides molecular weight information, aiding in structural elucidation of unknown peaks.[5][8]Response can be non-linear; complex matrices can cause ion suppression.
qNMR (¹H, ¹⁹F) Signal intensity is directly proportional to the number of nuclei.Absolute purity (assay) and structural confirmation.No reference standard of the analyte needed (uses a certified internal standard).[9] Provides structural information. ¹⁹F NMR is highly specific for fluorinated compounds.[10][11]Lower sensitivity compared to HPLC; requires highly pure internal standards.
GC-MS Separation of volatile compounds in a gaseous mobile phase.Residual solvents and volatile organic impurities.[12][13]High sensitivity and specificity for volatile compounds. Required by ICH Q3C guidelines.[2]Not suitable for non-volatile compounds like the main analyte or its degradation products.
ICP-MS/OES Atomization and ionization of a sample to detect elemental composition.Elemental impurities (residual catalysts, heavy metals).[14][15]Extremely high sensitivity for trace metals. Required by ICH Q3D guidelines.[2]Destructive technique; provides no information on organic impurities.

In-Depth Methodologies and Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Organic Impurities

Causality: RP-HPLC is the cornerstone of purity analysis for non-volatile organic compounds like this compound.[4][7] The choice of a C18 column provides a nonpolar stationary phase that effectively retains the aromatic analyte and related impurities. A mobile phase of acetonitrile and water with an acid modifier (e.g., trifluoroacetic or phosphoric acid) is crucial. The acid suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.[16] UV detection is suitable due to the presence of the UV-active phenyl ring.

Protocol: Self-Validating HPLC Purity Method

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sample Solution: Prepare in the same manner as the Standard Solution using the test sample.

  • System Suitability Test (SST) - The Self-Validation Check:

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • Acceptance Criteria (as per ICH Q2(R1)): [17][18]

      • Tailing Factor: ≤ 2.0.

      • Theoretical Plates: ≥ 2000.

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

    • Rationale: The SST ensures the chromatographic system is performing adequately for the analysis, guaranteeing the trustworthiness of the results.

  • Chromatographic Run & Data Analysis:

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Inject the diluent (as a blank), followed by the sample solution.

    • Identify and integrate all peaks. Calculate the purity using the area percent method. Report any impurity greater than the reporting threshold (typically 0.05% as per ICH Q3A).[1][19]

Quantitative ¹⁹F NMR (qNMR) for Orthogonal Assay Verification

Causality: Due to the presence of two fluorine atoms, ¹⁹F NMR offers a highly specific and powerful tool for quantification.[10][20] Unlike ¹H NMR where solvent or water signals can interfere, the ¹⁹F NMR spectrum is typically "clean," containing signals only from fluorine-containing compounds.[21][22] This method provides an assay value that is independent of the principles of chromatography, making it an excellent orthogonal technique.

Protocol: qNMR Purity Determination

  • Instrumentation & Reagents:

    • NMR Spectrometer: 400 MHz or higher, equipped with a multinuclear probe.

    • Internal Standard (IS): Trifluorotoluene (or other suitable certified fluorinated standard).

    • Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample into an NMR tube.

    • Accurately weigh ~10 mg of the internal standard into the same NMR tube.

    • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

  • NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum.

    • Key Parameters:

      • Use a 90° pulse.

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest to ensure full relaxation and accurate integration.

    • Rationale: Proper parameter selection is critical for ensuring that the signal intensity is directly proportional to the number of nuclei, which is the foundation of qNMR.[9]

  • Data Processing and Calculation:

    • Apply Fourier transform and phase correct the spectrum.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity (P) using the following formula:

    P (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the signal

    • MW = Molecular Weight

    • m = mass

    • P_IS = Purity of the Internal Standard

Impurity Identification and Characterization

When an unknown impurity is detected above the identification threshold (e.g., >0.10% as per ICH Q3A), its structure must be elucidated.[23]

Impurity_Identification cluster_0 Impurity Identification Workflow Start Impurity > Identification Threshold in HPLC LCMS Perform LC-MS Analysis Start->LCMS MolWeight Obtain Molecular Weight and Fragmentation Data LCMS->MolWeight Propose Propose Putative Structures (Process knowledge, degradation pathways) MolWeight->Propose Isolate Isolate Impurity (Prep-HPLC) Propose->Isolate NMR_ID Structural Elucidation (1D/2D NMR) Isolate->NMR_ID Confirm Structure Confirmed? NMR_ID->Confirm Confirm->Propose No Synthesize Synthesize Reference Standard Confirm->Synthesize Yes Final Impurity Identified & Qualified Synthesize->Final

Caption: Decision tree for the identification of unknown impurities.

This systematic approach, combining chromatographic purity, orthogonal assay verification, and diligent impurity identification, provides a robust and defensible assessment of the purity of this compound, ensuring its suitability for use in the demanding environment of pharmaceutical development.

References

A Senior Application Scientist's Guide to Evaluating the Cross-Reactivity of 2-(4-Bromo-2,5-difluorophenyl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Specificity in Drug Discovery

In the intricate world of drug development, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. The ability of a molecule to interact with its intended biological target while minimally engaging with off-target molecules is a critical determinant of its safety and therapeutic window. Phenylacetic acid derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory effects. 2-(4-Bromo-2,5-difluorophenyl)acetic acid is a halogenated phenylacetic acid derivative[1][2][3][4][5] that serves as a valuable chemical scaffold. However, even minor structural modifications to this parent molecule can significantly alter its binding profile, leading to potential cross-reactivity with unintended proteins or receptors.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of analogs of this compound. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer insights into data interpretation, empowering you to make informed decisions in your drug discovery pipeline.

Understanding the Landscape: Structural Analogs and the Imperative for Cross-Reactivity Profiling

The process of lead optimization often involves the synthesis and testing of numerous structural analogs to improve potency, selectivity, and pharmacokinetic properties. For a parent compound like this compound, a medicinal chemist might explore modifications at various positions.

To illustrate our comparative approach, we will consider the parent compound and a set of representative virtual analogs. These analogs are designed to probe the impact of subtle electronic and steric changes on target engagement and specificity.

Diagram of Structural Analogs

cluster_0 Parent Compound cluster_1 Hypothetical Analogs A This compound (Parent Compound) B Analog 1: 2-(4-Chloro-2,5-difluorophenyl)acetic acid (Bromo to Chloro Substitution) A->B Structural Modification C Analog 2: 2-(2,5-Difluorophenyl)acetic acid (Bromo Removal) A->C Structural Modification D Analog 3: 2-(4-Bromo-2-fluorophenyl)acetic acid (Fluoro Removal at C5) A->D Structural Modification E Analog 4: 3-(4-Bromo-2,5-difluorophenyl)propanoic acid (Side Chain Extension) A->E Structural Modification

Caption: Structural relationship between the parent compound and its hypothetical analogs.

The central scientific question is: How do these seemingly minor modifications affect the binding specificity? A change from bromine to chlorine (Analog 1) alters the halogen bond-donating capacity and atomic radius. Complete removal of the bromine atom (Analog 2) significantly changes the electronic properties of the phenyl ring. Modifying the fluorination pattern (Analog 3) or extending the acetic acid side chain (Analog 4) can impact both binding orientation and affinity. Answering these questions requires robust and quantitative experimental methodologies.

Part 1: Biophysical Characterization of Binding Kinetics with Surface Plasmon Resonance (SPR)

The Rationale for SPR: Before delving into complex cellular systems, it is crucial to understand the direct physical interaction between a compound and its purified target protein(s). Surface Plasmon Resonance (SPR) is a label-free, real-time technology that provides high-quality kinetic data, including association rates (k_a), dissociation rates (k_d), and the equilibrium dissociation constant (K_D)[6][7][8]. A lower K_D value signifies a higher binding affinity. By screening our analogs against the primary target and a panel of relevant off-targets (e.g., structurally related proteins, common anti-targets), we can build a quantitative, initial profile of their specificity.

Experimental Workflow: SPR Analysis

G cluster_workflow SPR Experimental Workflow prep 1. Chip Preparation Immobilize purified target protein (e.g., via amine coupling) inject 2. Analyte Injection Inject varying concentrations of analogs over the sensor surface prep->inject measure 3. Real-time Measurement Detect changes in refractive index as Response Units (RU) inject->measure regen 4. Surface Regeneration Inject a solution to remove bound analyte measure->regen analyze 5. Data Analysis Fit sensorgram data to a binding model to determine ka, kd, and KD regen->analyze

Caption: A streamlined workflow for assessing compound-protein interactions using SPR.

Detailed Protocol: SPR-Based Affinity and Kinetics Measurement
  • Immobilization of the Ligand (Target Protein):

    • Objective: To covalently attach the purified target protein to the sensor chip surface.

    • Procedure:

      • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

      • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

      • Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will form covalent amide bonds with the surface.

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

      • A reference flow cell should be prepared similarly but without protein immobilization to allow for background signal subtraction.

  • Analyte Binding Analysis:

    • Objective: To measure the binding of the small molecule analogs (analytes) to the immobilized protein.

    • Procedure:

      • Prepare a dilution series for the parent compound and each analog in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1-5% DMSO to aid solubility). Concentrations should typically span from 0.1x to 10x the expected K_D.

      • Inject each concentration over the reference and target flow cells for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase).

      • Between each analog injection cycle, inject a regeneration solution (e.g., a pulse of high salt or low pH buffer) to remove all bound analyte and return the signal to baseline.

      • Include buffer-only injections (blanks) for double-referencing.

  • Data Analysis:

    • Objective: To derive kinetic and affinity constants from the raw sensorgram data.

    • Procedure:

      • Subtract the reference flow cell data from the target flow cell data.

      • Subtract the average of the blank injections.

      • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.

      • This fitting process will yield the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).

Part 2: Functional Assessment in a Biological Context with Cell-Based Assays

The Rationale for Cell-Based Assays: While SPR provides invaluable data on direct binding, it does not reveal the functional consequences of that interaction within a living system. Cell-based assays bridge this gap by measuring a compound's effect on a cellular process.[9][10][11] These assays are critical for confirming whether an observed binding event translates into a desired (or undesired) biological response, such as enzyme inhibition, receptor activation/antagonism, or cytotoxicity. They provide a more physiologically relevant context, accounting for factors like cell permeability and metabolism.[10][11]

Experimental Workflow: Cell-Based Assay

G cluster_workflow General Cell-Based Assay Workflow seed 1. Cell Seeding Plate cells at a defined density in microplates treat 2. Compound Treatment Add serial dilutions of analogs to the cells and incubate seed->treat lyse 3. Signal Generation Add detection reagent (e.g., MTT, luciferase substrate) treat->lyse read 4. Signal Readout Measure signal (absorbance, luminescence, fluorescence) lyse->read analyze 5. Data Analysis Plot dose-response curves and calculate IC50/EC50 values read->analyze

Caption: A typical workflow for evaluating compound activity in a cell-based format.

Detailed Protocol: Cytotoxicity Assessment using the MTT Assay

This protocol provides a general method to assess the off-target cytotoxic effects of the analogs. A similar approach can be adapted for target-specific assays (e.g., reporter gene or cytokine release assays).

  • Cell Culture and Seeding:

    • Objective: To prepare healthy, logarithmically growing cells for the assay.

    • Procedure:

      • Culture a relevant cell line (e.g., HepG2 for general toxicity, or a line overexpressing a known off-target) under standard conditions (e.g., 37°C, 5% CO₂).

      • Harvest the cells and perform a cell count.

      • Dilute the cells to a final concentration of 5 x 10⁴ cells/mL in fresh culture medium.

      • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Objective: To expose the cells to a range of analog concentrations.

    • Procedure:

      • Prepare a 2x concentrated serial dilution plate for the parent compound and each analog in culture medium. A typical top concentration might be 100 µM. Include a vehicle control (e.g., 0.2% DMSO).

      • Carefully remove the medium from the seeded cells and add 100 µL of the 2x compound dilutions to the appropriate wells.

      • Incubate the plate for a defined period (e.g., 48 or 72 hours).

  • MTT Assay and Signal Readout:

    • Objective: To quantify the number of viable cells in each well.

    • Procedure:

      • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

      • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to a purple formazan precipitate.

      • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Objective: To determine the half-maximal inhibitory concentration (IC50).

    • Procedure:

      • Normalize the absorbance data to the vehicle control (100% viability).

      • Plot the percent viability against the logarithm of the compound concentration.

      • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value for each compound.

Synthesizing the Data: A Comparative Analysis

To effectively compare the analogs, the data from both biophysical and cell-based assays should be consolidated. A higher K_D indicates weaker binding, while a higher IC50 indicates lower functional potency (in this case, lower cytotoxicity is desirable for off-target effects).

Table 1: Comparative Cross-Reactivity Profile of this compound Analogs (Hypothetical Data)

CompoundStructure ModificationTarget Protein K_D (nM) (SPR)Off-Target Protein K_D (nM) (SPR)Selectivity Index (Off-Target K_D / Target K_D)Cytotoxicity IC50 (µM) (MTT Assay)
Parent Compound -501,5003025
Analog 1 Br → Cl455,000>110>100
Analog 2 Remove Br850>10,000>11>100
Analog 3 Remove F at C5120800~715
Analog 4 Extend Side Chain3003,500~1240

Interpretation of Results:

  • Analog 1 (Br → Cl): This analog demonstrates a highly favorable profile. It retains high affinity for the primary target (low K_D) while significantly reducing its affinity for the off-target protein, resulting in an excellent selectivity index. Its low cytotoxicity further supports its improved safety profile.

  • Analog 2 (Remove Br): The removal of the bromine atom drastically reduces affinity for the primary target, suggesting the bromo group is critical for binding. While it is not cytotoxic, its poor on-target potency makes it an undesirable candidate.

  • Analog 3 (Remove F at C5): This modification is detrimental. It weakens on-target affinity while increasing off-target binding and cytotoxicity, indicating a poor specificity and safety profile.

  • Analog 4 (Extend Side Chain): Extending the side chain reduces on-target affinity and provides only a modest selectivity index.

Conclusion: A Pathway to Optimized Specificity

This guide outlines a systematic, multi-faceted approach to characterizing the cross-reactivity of structural analogs of this compound. By integrating high-fidelity biophysical techniques like SPR with physiologically relevant cell-based assays, researchers can build a comprehensive understanding of a compound's specificity profile. This dual-pronged strategy ensures that decisions are based not just on binding affinity but also on functional cellular consequences. The hypothetical data presented for our analog series illustrates how this approach can effectively distinguish promising candidates with high specificity (Analog 1) from those with undesirable cross-reactivity or poor potency. Adhering to this rigorous, evidence-based evaluation framework is paramount for mitigating late-stage failures and successfully advancing safer, more effective therapeutics from the bench to the clinic.

References

A Comparative Guide to the Synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetic Acid: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key intermediates is paramount. 2-(4-Bromo-2,5-difluorophenyl)acetic acid, a valuable building block in medicinal chemistry and materials science, presents several synthetic routes, each with its own set of advantages and drawbacks. This guide provides an in-depth technical comparison of the most viable methods for its preparation, offering a cost-benefit analysis to inform strategic decisions in the laboratory and beyond.

This guide will explore three primary synthetic strategies for the preparation of this compound, starting from the readily available 1-bromo-2,5-difluorobenzene:

  • Malonic Ester Synthesis: A classic and reliable method for the formation of carboxylic acids.

  • Grignard Carboxylation: A powerful organometallic approach for carbon-carbon bond formation.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern and versatile methods offering high efficiency.

Each method will be evaluated based on reagent costs, reaction yields, operational complexity, scalability, and environmental impact, providing a comprehensive framework for selecting the most appropriate synthetic route for your specific needs.

At a Glance: Comparative Analysis of Synthetic Routes

Synthetic Route Key Advantages Key Disadvantages Estimated Reagent Cost per Gram of Product *Typical Yield Scalability
Malonic Ester Synthesis Reliable and well-established, uses relatively inexpensive reagents.Multi-step process, potential for side reactions (dialkylation).ModerateGood to ExcellentGood
Grignard Carboxylation Fewer steps than malonic ester synthesis, direct carboxylation.Requires strictly anhydrous conditions, potential for Grignard reagent degradation.Low to ModerateModerate to GoodModerate
Palladium-Catalyzed Cross-Coupling High yields and selectivity, mild reaction conditions.High cost of palladium catalysts and ligands, requires careful optimization.HighExcellentGood

*Estimated costs are based on currently available market prices for reagents and may vary depending on supplier, purity, and scale.

In-Depth Analysis of Synthetic Methodologies

Malonic Ester Synthesis: The Classic Workhorse

The malonic ester synthesis is a robust and well-documented method for the preparation of carboxylic acids.[1][2] This multi-step process involves the alkylation of a malonate ester followed by hydrolysis and decarboxylation.

Reaction Pathway:

Malonic_Ester_Synthesis start 1-Bromo-2,5-difluorobenzene alkylation Alkylation start->alkylation malonate Diethyl Malonate malonate->alkylation base Base (e.g., NaOEt) base->alkylation intermediate Diethyl (4-bromo-2,5-difluorobenzyl)malonate alkylation->intermediate SN2 Reaction hydrolysis Hydrolysis & Decarboxylation intermediate->hydrolysis H3O+, Heat product This compound hydrolysis->product

Figure 1: Workflow of the Malonic Ester Synthesis.

Experimental Protocol:

A detailed protocol for a malonic ester synthesis generally involves the following steps:

  • Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol to form the nucleophilic enolate.

  • Alkylation: 1-Bromo-2,5-difluorobenzyl halide (which would need to be prepared from 1-bromo-2,5-difluorobenzene) is added to the enolate solution, leading to a nucleophilic substitution reaction to form diethyl (4-bromo-2,5-difluorobenzyl)malonate.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid using a strong acid or base, followed by decarboxylation upon heating to yield the final product, this compound.[3][4]

Cost-Benefit Analysis:

  • Cost: The primary reagents, diethyl malonate and a strong base like sodium ethoxide, are relatively inexpensive.[5][6][7] The starting material, 1-bromo-2,5-difluorobenzene, is a significant cost contributor.[8][9][10][11]

  • Benefits: This method is highly reliable and generally provides good to excellent yields. The procedures are well-established and can be scaled up with relative ease.[12]

  • Drawbacks: The synthesis requires the preparation of a benzyl halide from 1-bromo-2,5-difluorobenzene, adding an extra step. A potential side reaction is dialkylation of the malonic ester, which can reduce the yield of the desired mono-alkylated product and complicate purification.[1]

Grignard Carboxylation: A Direct Approach

The Grignard reaction offers a more direct route to carboxylic acids through the carboxylation of an organomagnesium halide intermediate.[12] This method is a powerful tool for forming carbon-carbon bonds.

Reaction Pathway:

Grignard_Carboxylation start 1-Bromo-2,5-difluorobenzene grignard_formation Grignard Formation start->grignard_formation mg Magnesium Turnings mg->grignard_formation grignard_reagent (4-Bromo-2,5-difluorophenyl)magnesium bromide grignard_formation->grignard_reagent carboxylation Carboxylation grignard_reagent->carboxylation co2 Carbon Dioxide (CO2) co2->carboxylation intermediate Carboxylate Salt carboxylation->intermediate acid_workup Acidic Workup intermediate->acid_workup H3O+ product This compound acid_workup->product

Figure 2: Workflow of the Grignard Carboxylation.

Experimental Protocol:

A typical Grignard carboxylation procedure includes:

  • Grignard Reagent Formation: 1-Bromo-2,5-difluorobenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the corresponding Grignard reagent, (4-Bromo-2,5-difluorophenyl)magnesium bromide.[13][14][15][16]

  • Carboxylation: The freshly prepared Grignard reagent is then reacted with a source of carbon dioxide, typically solid CO₂ (dry ice) or by bubbling CO₂ gas through the solution.[17][18][19][20]

  • Acidic Workup: The resulting magnesium carboxylate salt is hydrolyzed with a dilute acid to yield this compound.[12]

Cost-Benefit Analysis:

  • Cost: The cost of magnesium turnings is relatively low. The price of 1-bromo-2,5-difluorobenzene is the main cost driver.[8][9][10][11] The use of carbon dioxide is also cost-effective.

  • Benefits: This method is generally a two-step process (Grignard formation and carboxylation), which is more atom-economical than the malonic ester synthesis. It offers a direct route to the desired carboxylic acid.

  • Drawbacks: Grignard reagents are highly sensitive to moisture and protic solvents, requiring strictly anhydrous reaction conditions.[21] The formation of the Grignard reagent can sometimes be difficult to initiate. Side reactions, such as Wurtz coupling, can occur, leading to the formation of biphenyl impurities. The stability of the fluorinated Grignard reagent might also be a concern.[22]

Palladium-Catalyzed Cross-Coupling Reactions: Modern and Efficient

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, represent modern and highly versatile methods for carbon-carbon bond formation.[23][24] These reactions can be adapted for the synthesis of phenylacetic acid derivatives.

Reaction Pathway (Illustrative Example: Suzuki Coupling):

Suzuki_Coupling start 1-Bromo-2,5-difluorobenzene coupling Suzuki Coupling start->coupling boronic_acid Acetic Acid Synthon with Boronic Acid/Ester boronic_acid->coupling pd_catalyst Palladium Catalyst & Ligand pd_catalyst->coupling base Base base->coupling product This compound derivative coupling->product

Figure 3: A generalized workflow for a Suzuki cross-coupling approach.

Conceptual Approach:

While a direct one-step synthesis of this compound via a single cross-coupling reaction is not straightforward, a multi-step approach utilizing these powerful reactions can be envisioned. For instance, a Heck reaction could be employed to couple 1-bromo-2,5-difluorobenzene with an acrylate, followed by reduction and hydrolysis to the desired acid. Alternatively, a Suzuki coupling could be used to couple 1-bromo-2,5-difluorobenzene with a suitable boronic ester derivative that contains the acetic acid moiety or a precursor.[25][26][27]

Cost-Benefit Analysis:

  • Cost: The primary drawback of these methods is the high cost of palladium catalysts and the specialized ligands often required for efficient catalysis.[23][28][29]

  • Benefits: Palladium-catalyzed reactions often proceed with high yields and excellent functional group tolerance under relatively mild conditions. They can offer a high degree of control and selectivity.

  • Drawbacks: The high cost of the catalyst can be a significant barrier, especially for large-scale synthesis. The reaction conditions often require careful optimization of the catalyst, ligand, base, and solvent system. The synthesis of the required coupling partner (e.g., the boronic ester) can add extra steps to the overall sequence.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the researcher or organization.

  • For small-scale laboratory synthesis where reliability and high yields are prioritized, and cost is a secondary concern, a palladium-catalyzed cross-coupling approach , if a suitable protocol is available, could be the most efficient.

  • For moderate-scale synthesis where a balance between cost and efficiency is desired, Grignard carboxylation presents an attractive option due to its directness and use of less expensive reagents. However, careful attention to anhydrous conditions is crucial for success.

  • For large-scale industrial production where cost is a primary driver, the malonic ester synthesis , despite being a multi-step process, may be the most economically viable due to the use of inexpensive bulk chemicals and its well-established, scalable nature.

Ultimately, a thorough evaluation of in-house expertise, available equipment, and the specific economic and timeline constraints of a project will guide the final decision. This guide provides the foundational knowledge to make an informed choice, empowering researchers to proceed with a synthetic strategy that is both scientifically sound and economically feasible.

References

A Senior Application Scientist's Guide to the Structural Analogs of 2-(4-Bromo-2,5-difluorophenyl)acetic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the phenylacetic acid scaffold serves as a cornerstone for the development of a diverse array of therapeutic agents. Among these, 2-(4-Bromo-2,5-difluorophenyl)acetic acid stands out as a key intermediate and a molecule of significant interest, primarily due to its unique substitution pattern which imparts distinct physicochemical properties. This guide provides an in-depth comparative analysis of its structural analogs, exploring the nuanced interplay between chemical structure and biological activity. Drawing upon established principles of medicinal chemistry and available experimental data on related compounds, we will delve into the rationale behind structural modifications and their anticipated impact on performance, particularly in the realms of anti-inflammatory and anticancer research.

The Core Moiety: Understanding this compound

This compound is a halogenated phenylacetic acid derivative. The presence of two fluorine atoms and a bromine atom on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability. The electron-withdrawing nature of the halogens can impact the acidity of the carboxylic acid group and the overall reactivity of the molecule. This substitution pattern makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Physicochemical Properties of the Core Moiety:

PropertyValueSource
Molecular FormulaC₈H₅BrF₂O₂PubChem
Molecular Weight251.02 g/mol PubChem
XLogP32.3PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem

Structural Analogs: A Comparative Overview

The exploration of structural analogs of this compound is a rational approach in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. The following sections will compare different classes of analogs based on the modification of the substitution pattern on the phenyl ring.

Analogs with Varying Halogen Substituents

The nature and position of halogen substituents on the phenyl ring play a critical role in modulating biological activity. Structure-activity relationship (SAR) studies on various classes of bioactive molecules have demonstrated that halogens can influence binding affinity to target proteins, membrane permeability, and metabolic pathways.

Rationale for Comparison:

  • Electronegativity and Size: Varying the halogen from fluorine to chlorine to bromine alters both the electronegativity and the atomic radius, which can impact steric interactions within a binding pocket.

  • Lipophilicity: The lipophilicity of the molecule generally increases with the size of the halogen, which can affect cell membrane penetration and plasma protein binding.

Illustrative Comparison of Related Phenylacetamide Derivatives' Cytotoxicity (IC50 in µM):

Compound (General Structure)SubstituentPC3 (Prostate Carcinoma)MCF-7 (Breast Cancer)
2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide4-F, nitro52 - 80>100
2-(4-Fluorophenyl)-N-(methoxyphenyl)acetamide4-F, methoxy>100>100

Data synthesized from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives[1].

Key Insights from Related Studies:

  • Studies on 2-phenylaminophenylacetic acid derivatives have shown that halogen substitution, particularly with bromine, can lead to increased cytotoxicity in liver cell lines[2].

  • The position of the halogen is also crucial. For instance, in a series of substituted (2-phenoxyphenyl)acetic acids, halogen substitution in the phenoxy ring significantly enhanced anti-inflammatory activity[2].

Analogs with Modifications to the Acetic Acid Side Chain

Alterations to the acetic acid side chain can impact the molecule's acidity, steric bulk, and ability to interact with target enzymes. Common modifications include the introduction of a methyl group to form a propionic acid derivative or conversion of the carboxylic acid to an ester or amide.

Rationale for Comparison:

  • Acidity (pKa): The acidity of the carboxylic acid is crucial for its interaction with biological targets. Esterification or amidation removes this acidic proton, which can dramatically alter the binding mode and overall activity.

  • Stereochemistry: Introducing a chiral center, for example by adding a methyl group to the alpha-carbon, can lead to stereoselective biological activity.

Illustrative Workflow for the Synthesis of Phenylacetic Acid Analogs:

G cluster_0 Starting Material cluster_1 Hydrolysis cluster_2 Product cluster_3 Derivatization cluster_4 Analogs A Substituted Phenylacetonitrile B Hydrolysis (e.g., NaOH, H2O, heat) A->B C Substituted Phenylacetic Acid B->C D Esterification (e.g., ROH, H+) C->D E Amidation (e.g., RNH2, coupling agent) C->E F Phenylacetic Acid Ester D->F G Phenylacetamide E->G

Caption: General synthetic workflow for phenylacetic acid and its derivatives.

Experimental Protocols

The following are representative protocols for the synthesis of phenylacetic acid derivatives and the evaluation of their biological activity. These protocols are intended to be illustrative and may require optimization for specific target molecules.

General Synthesis of 2-(Substituted-phenyl)acetic Acids

This protocol describes a general method for the synthesis of phenylacetic acids from the corresponding benzyl cyanides via hydrolysis.

Materials:

  • Substituted benzyl cyanide

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzyl cyanide in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude phenylacetic acid.

  • Purify the product by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., PC3, MCF-7)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Illustrative Signaling Pathway for Apoptosis Induction by Phenylacetamide Derivatives:

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway A Phenylacetamide Derivative B FasL Upregulation A->B D Bax Upregulation A->D E Bcl-2 Downregulation A->E C Caspase-8 Activation B->C I Caspase-3 Activation C->I F Mitochondrial Disruption D->F E->F G Cytochrome c Release F->G H Caspase-9 Activation G->H H->I J Apoptosis I->J

Caption: Apoptosis induction pathways by phenylacetamide derivatives.

Concluding Remarks for the Practicing Scientist

The exploration of structural analogs of this compound offers a fertile ground for the discovery of novel therapeutic agents. The strategic manipulation of halogen substituents and modifications of the acetic acid side chain can profoundly influence the biological activity of this scaffold. While direct comparative data for a closely related series of analogs is not always available, a rational approach based on established structure-activity relationships can guide the design and synthesis of new compounds with enhanced performance. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of these promising molecules. Future research focused on systematic modifications of this core structure, coupled with comprehensive biological testing, will undoubtedly lead to the development of new and improved therapeutic agents.

References

A Comparative Guide to Fluorinated Phenylacetic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. This guide offers a comprehensive comparative analysis of positional isomers of fluorinated phenylacetic acid—a privileged fragment in numerous therapeutic agents. We will delve into the nuanced effects of fluorine placement on physicochemical properties, metabolic stability, and by extension, biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these versatile building blocks.

The Subtle Power of a Single Atom: Why Fluorine Position Matters

The introduction of a fluorine atom into a phenylacetic acid scaffold is far from a trivial substitution. Its position—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's electronic distribution, acidity, lipophilicity, and metabolic fate.[1] These seemingly subtle shifts can have dramatic consequences for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target potency and selectivity. Understanding these differences is paramount for any medicinal chemist aiming to fine-tune the properties of a lead compound.

Physicochemical Properties: A Tale of Three Isomers

The acidity (pKa) and lipophilicity (logP) of a molecule are fundamental determinants of its pharmacokinetic behavior. The electron-withdrawing nature of fluorine influences the dissociation of the carboxylic acid proton, while its contribution to the molecule's overall polarity affects its partitioning between aqueous and lipid environments.

CompoundStructurepKalogPMelting Point (°C)
2-Fluorophenylacetic acid 2-Fluorophenylacetic acid~4.09 (Predicted)1.6360-62
3-Fluorophenylacetic acid 3-Fluorophenylacetic acid4.10[2]1.7[2]42-44[2]
4-Fluorophenylacetic acid 4-Fluorophenylacetic acid4.25[3]1.6[2]81-83[3]

Note: The pKa for 2-Fluorophenylacetic acid is a predicted value. Experimental values for the other isomers are provided for comparison.

The data reveals subtle yet significant differences. The meta- and ortho-isomers are slightly more acidic than the para-isomer, a reflection of the inductive electron withdrawal being more pronounced from these positions. The logP values are all within a narrow range, indicating similar overall lipophilicity.

Synthesis of Fluorinated Phenylacetic Acid Isomers

The choice of synthetic route for these isomers often depends on the availability of starting materials and the desired scale of production. Below is a generalized overview of common synthetic strategies.

cluster_ortho 2-Fluorophenylacetic Acid Synthesis cluster_meta 3-Fluorophenylacetic Acid Synthesis cluster_para 4-Fluorophenylacetic Acid Synthesis o_start 2-Fluorobenzyl Cyanide o_hydrolysis Hydrolysis o_start->o_hydrolysis NaOH(aq), Reflux o_product 2-Fluorophenylacetic Acid o_hydrolysis->o_product m_start 3-Fluorobenzyl Chloride m_cyanation Cyanation m_start->m_cyanation NaCN m_hydrolysis Hydrolysis m_cyanation->m_hydrolysis Acid or Base m_product 3-Fluorophenylacetic Acid m_hydrolysis->m_product p_start 4-Fluoroaniline p_diazotization Diazotization & Addition p_start->p_diazotization 1. HCl, NaNO2 2. Vinylidene Chloride, CuCl p_hydrolysis Hydrolysis p_diazotization->p_hydrolysis H2SO4 p_product 4-Fluorophenylacetic Acid p_hydrolysis->p_product

Caption: Generalized synthetic routes to fluorophenylacetic acid isomers.

The synthesis of the 2-isomer can be achieved by the hydrolysis of 2-fluorobenzyl cyanide.[4] For the 3-isomer, a common route involves the cyanation of 3-fluorobenzyl chloride followed by hydrolysis.[2] The synthesis of 4-fluorophenylacetic acid can be accomplished via a diazotization reaction of 4-fluoroaniline, followed by addition to vinylidene chloride and subsequent hydrolysis.[5]

Metabolic Stability: The Critical Divide

One of the most compelling reasons to employ fluorination in drug design is to enhance metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] The position of the fluorine atom can dramatically influence the susceptibility of the aromatic ring to hydroxylation, a common metabolic pathway.

Based on these findings, it is reasonable to hypothesize that 4-fluorophenylacetic acid may be more susceptible to metabolic defluorination, potentially leading to the formation of reactive metabolites. Conversely, the 2- and 3-isomers are likely to exhibit greater metabolic stability, making them potentially more attractive scaffolds for drug candidates where a longer half-life is desired.

cluster_workflow Metabolic Stability Workflow start Fluorophenylacetic Acid Isomer incubation Incubation with Human Liver Microsomes start->incubation sampling Time-point Sampling (0, 5, 15, 30, 45 min) incubation->sampling termination Reaction Termination (Acetonitrile) sampling->termination analysis LC-MS/MS Analysis termination->analysis data Data Analysis (Half-life, Intrinsic Clearance) analysis->data

Caption: Experimental workflow for assessing in vitro metabolic stability.

Experimental Protocols

Determination of logP (Shake-Flask Method)

This protocol describes a standard procedure for the experimental determination of the octanol-water partition coefficient (logP).

Materials:

  • Fluorophenylacetic acid isomer

  • n-Octanol (pre-saturated with water)

  • Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • 10 mM DMSO stock solution of the test compound

  • Vortex mixer

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare a 100 µM solution of the fluorophenylacetic acid isomer in the PBS/n-octanol mixture (e.g., 10 µL of 10 mM DMSO stock in 990 µL of the biphasic system).

  • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.

  • Allow the mixture to equilibrate by gentle mixing on a rotator for 1 hour at room temperature.

  • Centrifuge the mixture at 2000 x g for 10 minutes to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous (PBS) layer.

  • Analyze the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol outlines a common method for assessing the metabolic stability of a compound using human liver microsomes.

Materials:

  • Fluorophenylacetic acid isomer

  • Pooled human liver microsomes (HLMs)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 10 mM stock solution of the test compound in DMSO

  • Acetonitrile (ice-cold) with an internal standard

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound at 2 µM in the potassium phosphate buffer.

  • In a microcentrifuge tube, pre-warm the HLM suspension (final protein concentration of 0.5 mg/mL) and the test compound solution to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Determine the in vitro half-life (t½) and intrinsic clearance (Clint) by plotting the natural logarithm of the percentage of remaining parent compound against time.

Conclusion and Future Perspectives

The choice of where to place a fluorine atom on a phenylacetic acid scaffold is a critical decision in the drug discovery process. As we have seen, this single positional change can influence acidity, lipophilicity, and, most importantly, metabolic stability. The available evidence suggests that the 4-fluoro position may be more metabolically labile compared to the 2- and 3-positions. This guide provides a framework for understanding these differences and offers robust protocols for their experimental validation. By carefully considering the comparative properties of these isomers, researchers can make more informed decisions in the design of novel therapeutics with improved pharmacokinetic profiles.

References

A Senior Application Scientist's Guide to 2-(4-Bromo-2,5-difluorophenyl)acetic Acid: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and process chemistry, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. 2-(4-Bromo-2,5-difluorophenyl)acetic acid stands as a premier example of a highly functionalized building block, engineered for versatility in constructing complex molecular architectures. This guide provides an in-depth comparison of its strategic advantages, supported by experimental data and protocols, to inform its application in modern medicinal chemistry.

The value of this reagent is rooted in its trifecta of functional groups:

  • The Phenylacetic Acid Moiety: A common structural motif in bioactive molecules and a versatile handle for amide bond formation.

  • The Bromo Substituent: A reliable and reactive site for palladium-catalyzed cross-coupling reactions, offering a gateway to introduce molecular diversity.

  • The Difluoro Substitution Pattern: The fluorine atoms act as powerful modulators of physicochemical properties, enhancing metabolic stability, membrane permeability, and binding affinity by altering lipophilicity and pKa.

This guide will explore the synthesis of this key intermediate, compare its core reactivity against viable alternatives, and provide a practical, validated protocol for its application.

Synthesis Strategy: The Willgerodt-Kindler Reaction

A robust and scalable method for preparing aryl-acetic acids from the corresponding aryl ketones is the Willgerodt-Kindler reaction. This classic transformation rearranges an aryl alkyl ketone in the presence of sulfur and a secondary amine (like morpholine) to form a thioamide, which is subsequently hydrolyzed to the desired carboxylic acid.[1][2][3] This approach is often favored in process chemistry for its reliability and use of cost-effective reagents.

The logical starting material for this compound is 1-(4-Bromo-2,5-difluorophenyl)ethanone. The proposed synthetic workflow is as follows:

G cluster_0 Part 1: Thioamide Formation cluster_1 Part 2: Hydrolysis A 1-(4-Bromo-2,5-difluorophenyl)ethanone C Intermediate Thioamide (Willgerodt-Kindler Adduct) A->C Heat (e.g., 130-140°C) Solvent-free or High-boiling solvent B Morpholine, Sulfur (S8) E Final Product: This compound C->E Reflux D Aqueous Acid (e.g., H2SO4) or Base (e.g., NaOH)

Caption: Proposed synthesis of the title compound via the Willgerodt-Kindler reaction.

Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction

This protocol describes the two-step synthesis from the corresponding acetophenone. It is designed to be self-validating by including purification and characterization steps.

Step 1: Synthesis of 2-(4-bromo-2,5-difluorophenyl)-N-morpholin-4-yl-thioacetamide

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 1-(4-bromo-2,5-difluorophenyl)ethanone (1.0 eq), morpholine (2.5 eq), and elemental sulfur (2.0 eq).

    • Causality: Using an excess of morpholine and sulfur drives the reaction to completion. The reaction is performed under an inert atmosphere (nitrogen) to prevent oxidation of reagents at high temperatures.

  • Reaction: Heat the mixture to 135°C and stir vigorously for 6-8 hours. The reaction mixture will become dark and viscous. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Causality: The high temperature is necessary to overcome the activation energy for the rearrangement.[4][5]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Add ethanol and heat to reflux to dissolve the crude product. Allow the solution to cool slowly, inducing crystallization of the thioamide product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove residual impurities, and dry under vacuum.

  • Characterization: Confirm the structure of the intermediate thioamide using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Suspend the thioamide intermediate (1.0 eq) in a mixture of ethanol and 10 M aqueous sodium hydroxide (NaOH) solution.

  • Hydrolysis: Heat the mixture to reflux and maintain for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl). A solid precipitate of the carboxylic acid product will form.

    • Causality: The carboxylic acid is insoluble in acidic aqueous media, allowing for its isolation by precipitation.

  • Purification and Validation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum. The purity can be validated by high-performance liquid chromatography (HPLC), and the final structure confirmed by NMR and mass spectrometry.

Performance Comparison: The Strategic Choice of an Aryl Bromide

The bromine atom on the phenyl ring is the key to the utility of this compound as a synthetic building block. It serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are foundational methods for C-C and C-heteroatom bond formation.

The choice of the aryl halide (Ar-X) is a critical parameter that governs reaction efficiency. The reactivity trend is dictated primarily by the carbon-halogen (C-X) bond dissociation energy and follows the order: Ar-I > Ar-Br > Ar-Cl >> Ar-F .[6][7] The weaker C-I bond undergoes the rate-determining oxidative addition step of the catalytic cycle much more readily than the stronger C-Br and C-Cl bonds.[6][8]

This reactivity difference presents a strategic trade-off for the synthetic chemist, as summarized below.

FeatureAryl Iodide (Ar-I)Aryl Bromide (Ar-Br)Aryl Chloride (Ar-Cl)
Reactivity HighestIntermediate / High Lowest
Reaction Conditions Mildest (often room temp)Mild to moderateForcing (high temp, long times)
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient.Standard catalysts often work, but specialized ligands can improve efficiency.Requires highly active, specialized catalyst systems (e.g., with bulky, electron-rich phosphine ligands like SPhos).[6]
Cost & Availability Highest cost, less available.Moderate cost, widely available. Lowest cost, most abundant.
Stability Can be light-sensitive and less stable.Good benchtop stability. Very stable.
Strategic Use Preferred for precious substrates or when very mild conditions are required.Optimal balance of reactivity, stability, and cost for general synthesis and process development. Used in large-scale synthesis where cost is the primary driver and challenging conditions can be implemented.

Application in Medicinal Chemistry: A Key Building Block for Kinase Inhibitors

The phenylacetic acid scaffold is a privileged structure in medicinal chemistry. The specific substitution pattern of this compound makes it an ideal precursor for synthesizing targeted covalent inhibitors, such as inhibitors of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for treating B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.[11][12][13][14][15]

G BCR B-Cell Receptor (BCR) Antigen Binding SYK SYK Kinase BCR->SYK Activates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB Pathway PLCg2->NFkB Leads to Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes

Caption: Simplified B-cell receptor signaling pathway highlighting the central role of BTK.

Protocol: Amide Coupling to a Heterocyclic Core

This protocol demonstrates how the title compound can be used to form a key amide bond, a common step in the synthesis of kinase inhibitors.

  • Activation of the Carboxylic Acid: In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

    • Causality: Oxalyl chloride converts the carboxylic acid into a highly reactive acid chloride intermediate. DMF catalyzes this transformation. The reaction is run at 0°C to control the exothermic reaction and prevent side reactions.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The completion of the acid chloride formation can be monitored by the cessation of gas evolution.

  • Amide Bond Formation: In a separate flask, dissolve the requisite amine-containing heterocyclic core (e.g., an aminopyrazole derivative, 1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0°C. Add the freshly prepared acid chloride solution dropwise to the amine solution.

    • Causality: The base (DIPEA) scavenges the HCl generated during the reaction, preventing protonation of the amine nucleophile and driving the reaction to completion. The dropwise addition at low temperature helps to control the reaction rate and minimize side product formation.

  • Work-up and Purification: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final coupled product by NMR, mass spectrometry, and HPLC to confirm its identity and purity. This amide product could then be advanced through further steps, such as a Suzuki coupling at the aryl bromide position, to complete the synthesis of a complex drug molecule.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(4-Bromo-2,5-difluorophenyl)acetic acid: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. Handling compounds like 2-(4-Bromo-2,5-difluorophenyl)acetic acid, a key building block in many synthetic pathways, requires a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deep dive into the why behind each safety protocol. It is designed to empower you, my fellow scientists, to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Foundational Safety: Understanding the Hazard Profile

Before any container is opened, a thorough understanding of the compound's intrinsic hazards is non-negotiable. This compound is classified with specific risks that directly inform our protective strategy. The primary hazards are well-documented and serve as the basis for all subsequent recommendations.[1][2]

Table 1: GHS Hazard Profile for this compound

Hazard Class & CategoryHazard StatementGHS PictogramImplication for Handling
Skin Corrosion/Irritation, Category 2H315: Causes skin irritation.[1][2]Direct contact can lead to inflammation, redness, and discomfort. Requires robust skin protection.
Serious Eye Damage/Eye Irritation, Category 2H319: Causes serious eye irritation.[1][2]Contact with eyes can cause significant, potentially damaging, irritation. Mandates stringent eye protection.
STOT - Single Exposure, Category 3H335: May cause respiratory irritation.[1][2]Inhalation of dust can irritate the respiratory tract. Requires control of airborne particles.

The Hierarchy of Controls: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final, and most personal, line of defense. Its effectiveness is maximized when integrated into a broader safety framework known as the Hierarchy of Controls.

  • Engineering Controls: This is your most critical layer of protection. Always handle this compound, especially the solid form, inside a certified chemical fume hood.[2][3] This directly mitigates the respiratory irritation hazard (H335) by containing dust and aerosols at the source.

  • Administrative Controls: These are the procedures and work practices that minimize exposure. This includes thorough training, restricting access to handling areas, and adhering to good laboratory hygiene, such as washing hands thoroughly after handling.[1][4][5]

  • Personal Protective Equipment (PPE): This is the essential barrier between you and the chemical. The following sections detail the specific PPE required.

Task-Specific PPE Protocols: A Detailed Breakdown

The selection of PPE is not static; it must be adapted to the specific task and the associated risks of exposure.

Eye and Face Protection

To directly counter the risk of serious eye irritation (H319), appropriate eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant safety glasses with side shields are required for all work with this compound.[4][6]

  • Recommended for Solutions/Splash Risk: When handling solutions or performing operations with a potential for splashing (e.g., transfers, extractions), chemical safety goggles that provide a complete seal around the eyes are necessary.[7]

  • High-Risk Operations: For larger-scale operations (>5 g) or tasks with a significant splash or aerosolization risk, a full-face shield should be worn in addition to chemical safety goggles.[6]

Skin and Body Protection

Given the H315 "Causes skin irritation" classification, preventing all skin contact is paramount.

  • Hand Protection: Chemically resistant gloves are essential.

    • Selection: Nitrile rubber gloves (minimum thickness 0.11 mm) are suitable for splash protection and incidental contact.[4] For prolonged contact or immersion, consult the glove manufacturer's specific chemical resistance data.

    • Technique: Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[5] Dispose of contaminated gloves as hazardous waste immediately after use and wash hands thoroughly.[4][5]

  • Body Protection:

    • A clean, buttoned laboratory coat must be worn at all times.

    • For tasks involving larger quantities or a high risk of splashes, consider wearing impervious clothing or a chemically resistant apron over your lab coat.[4][8]

    • Ensure that street clothes and personal items are not stored in areas where this chemical is handled.

Respiratory Protection

The primary method for controlling the H335 respiratory hazard is the use of a chemical fume hood. Respiratory protection is a necessary supplement in specific situations.

  • Weighing Solid Material: When weighing the solid powder, even within a fume hood, a NIOSH-approved N95 (US) or FFP2 (EU) disposable particulate respirator is recommended to prevent inhalation of fine dust that may escape containment.

  • Emergency or Spill Cleanup: In the event of a spill outside of a fume hood, a respirator equipped with organic vapor and particulate cartridges (e.g., ABEK-P2 type) may be required.[4][5] All personnel not involved in the cleanup should evacuate the area.

Table 2: Summary of Task-Based PPE Requirements

TaskEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Chemical Fume HoodSafety Glasses (Side Shields)Nitrile GlovesLab CoatRecommended: N95/FFP2 Respirator
Preparing Solutions Chemical Fume HoodChemical GogglesNitrile GlovesLab CoatNot required if in fume hood
Running Reaction/Workup Chemical Fume HoodChemical GogglesNitrile GlovesLab Coat, consider apronNot required if in fume hood
Large Scale Work (>5g) Chemical Fume HoodGoggles & Face ShieldNitrile or Butyl GlovesLab Coat & ApronRecommended: N95/FFP2 during transfers
Small Spill Cleanup N/AChemical GogglesNitrile GlovesLab CoatRequired: N95/FFP2 (solid) or OV/P100 (solution)

Operational and Disposal Plan

A safe experiment is one that is planned from start to finish, including its disposal.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling. Ensure an eyewash station and safety shower are accessible.[7]

  • Donning PPE: Before handling, don all required PPE as outlined in Table 2.

  • Weighing: Perform all weighing operations on a disposable weigh paper or in a tared container within the fume hood to contain dust.

  • Transfers: Use a spatula for solid transfers. For solutions, use appropriate glassware and transfer methods (e.g., pipette, cannula) to minimize splashes.

  • Post-Handling: After handling, carefully remove and dispose of contaminated gloves. Wash hands thoroughly with soap and water.[1] Decontaminate the work surface.

Spill Management Protocol

Accidental spills should be handled immediately and safely.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside a fume hood, evacuate the lab.

  • Contain: For small spills, prevent the material from spreading.

    • Solid Spill: Gently cover with an absorbent material. Do NOT dry sweep, as this will generate dust.[1] Carefully scoop the material into a labeled, sealable container for hazardous waste.

    • Liquid Spill: Cover with a chemical absorbent (e.g., vermiculite or sand). Once absorbed, scoop the material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste.

Waste Disposal Plan
  • Segregation: All waste containing this compound, including empty containers, contaminated gloves, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[1][7] Do not dispose of this chemical down the drain or in regular trash.

Visualizing the PPE Selection Workflow

To ensure a consistent and logical approach to safety, the following flowchart guides the user through the critical questions for determining the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Handling Chemical? fume_hood Working in a Chemical Fume Hood? start->fume_hood task What is the task? fume_hood->task Yes stop_work STOP WORK Consult EHS. Do not proceed without engineering controls. fume_hood->stop_work No ppe_base Minimum PPE: - Safety Glasses (Side Shields) - Nitrile Gloves - Lab Coat ppe_solid Add: - N95/FFP2 Respirator (Recommended) ppe_base->ppe_solid splash_risk Significant Splash Risk? ppe_base->splash_risk ppe_splash Upgrade: - Chemical Goggles - Consider Chem-Resistant Apron large_scale Large Scale (>5g)? ppe_splash->large_scale ppe_large_splash Add: - Face Shield weighing Weighing Solid task->weighing solution Handling Solution task->solution weighing->ppe_base solution->ppe_base splash_risk->ppe_splash Yes splash_risk->large_scale No large_scale->ppe_large_splash Yes

Caption: A decision flowchart for selecting appropriate PPE based on task-specific risks.

By internalizing this guide and adhering to its principles, you are not just following rules; you are actively participating in a culture of safety. This diligence is the foundation upon which great science is built.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-2,5-difluorophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-2,5-difluorophenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.